molecular formula C15H15N B126399 (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 180272-45-1

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B126399
CAS No.: 180272-45-1
M. Wt: 209.29 g/mol
InChI Key: PRTRSEDVLBBFJZ-OAHLLOKOSA-N
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Description

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRSEDVLBBFJZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H](C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40362553
Record name (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180272-45-1
Record name (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline, 1,2,3,4-tetrahydro-1-phenyl-, (R)-
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Foundational & Exploratory

Elucidating the Molecular Architecture of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, a key chiral intermediate in the synthesis of various pharmacologically active compounds, including the M3 muscarinic receptor antagonist Solifenacin. This document details the analytical techniques and experimental data essential for confirming the chemical identity, purity, and absolute stereochemistry of this important building block.

Introduction

This compound (C₁₅H₁₅N, Molar Mass: 209.29 g/mol ) is a heterocyclic amine featuring a stereogenic center at the C1 position.[1] The precise three-dimensional arrangement of the phenyl and tetrahydroisoquinoline moieties is critical for its utility in asymmetric synthesis and for the biological activity of its derivatives. Therefore, a rigorous structure elucidation process employing a suite of spectroscopic and analytical methods is imperative. This guide outlines the standard experimental workflows and expected data for confirming the structure of this compound.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on a combination of spectroscopic and analytical techniques. The following tables summarize the expected quantitative data. Note: While extensive efforts have been made to collate data specific to the (1R)-enantiomer, some of the following data is representative of the racemic or closely related N-substituted analogs due to the limited availability of a complete public dataset for the specific enantiomer. This is a common challenge in the documentation of synthetic intermediates.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (CDCl₃) Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
H-Ar (phenyl & isoquinoline)7.40 - 7.10m-9H
H-15.54t7.21H
H-33.67 - 3.57m-2H
H-43.10 - 3.04m-1H
H-4'2.77dt16.1, 5.11H
NH(broad signal, variable)s-1H
¹³C NMR (CDCl₃) Chemical Shift (δ) [ppm]Assignment
C-Ar (quat.)148.5, 135.4, 133.0Aromatic
C-Ar (CH)129.6, 129.3, 128.2, 127.1, 126.8, 119.5, 115.2Aromatic
C-158.3CH
C-342.2CH₂
C-426.6CH₂

Note: The ¹H and ¹³C NMR data presented are based on the closely related compound 1-(nitromethyl)-2-phenyl-1,2,3,4-tetrahydroisoquinoline and may show slight deviations for the title compound. The assignments are based on general chemical shift principles and 2D NMR correlations (COSY, HSQC, HMBC) would be required for unambiguous assignment.[2]

Table 2: Mass Spectrometry Data

Technique ParameterValue
High-Resolution Mass Spectrometry (HRMS)Calculated [M+H]⁺ for C₁₅H₁₆N⁺210.1283
Found [M+H]⁺(To be determined)
Electron Ionization Mass Spectrometry (EI-MS)Molecular Ion (M⁺)m/z 209
Base Peakm/z 132
Major Fragmentsm/z 208, 132

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H Stretch
3060 - 3020MediumAromatic C-H Stretch
2920 - 2850MediumAliphatic C-H Stretch
1600, 1490, 1450Medium-StrongAromatic C=C Stretch
~750, ~700StrongAromatic C-H Bend (monosubstituted & ortho-disubstituted)

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR: A proton-decoupled experiment is conducted. A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) spectra to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by 2-3 bonds, respectively.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound.

Instrumentation: An Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for HRMS and a Gas Chromatography-Mass Spectrometer (GC-MS) with an electron ionization source for fragmentation analysis.

Sample Preparation:

  • HRMS (ESI): The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL and then further diluted. The solution is infused directly into the ESI source.

  • EI-MS: A dilute solution of the sample in a volatile solvent is injected into the GC, which separates the compound before it enters the MS detector.

Data Acquisition:

  • HRMS (ESI): Data is acquired in positive ion mode, scanning a mass range that includes the expected m/z of the protonated molecule.

  • EI-MS: The mass spectrometer is set to scan a typical mass range (e.g., m/z 40-400) after electron ionization at 70 eV.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

X-ray Crystallography

Objective: To unambiguously determine the three-dimensional structure and absolute stereochemistry of the molecule.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Methodology:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound (often as a salt, e.g., hydrochloride) in a suitable solvent system.

  • Data Collection: A suitable crystal is mounted on the diffractometer and cooled under a stream of nitrogen gas. Diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure using direct methods or Patterson methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and bond angles. The absolute configuration is determined by analyzing the anomalous dispersion effects, often using the Flack parameter. An X-ray diffraction study of the hydrochloride salt of the (+)-enantiomer has determined its absolute configuration to be S.[3] Consequently, the (1R)-enantiomer possesses the opposite configuration.

Visualization of Methodologies

The following diagrams illustrate the logical workflows for the key analytical methods used in the structure elucidation of this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structure Elucidation cluster_results Data Interpretation start Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS, EI-MS) purification->ms ir IR Spectroscopy purification->ir xrd X-ray Crystallography purification->xrd connectivity Determine Connectivity nmr->connectivity formula Confirm Molecular Formula ms->formula functional_groups Identify Functional Groups ir->functional_groups stereochem Determine Absolute Stereochemistry xrd->stereochem final_structure Final Structure Confirmed connectivity->final_structure formula->final_structure functional_groups->final_structure stereochem->final_structure

Caption: Overall workflow for the synthesis and structure elucidation of the target molecule.

nmr_workflow start Sample Preparation (in CDCl₃) h1_nmr ¹H NMR start->h1_nmr c13_nmr ¹³C NMR start->c13_nmr cosy COSY start->cosy hsqc HSQC start->hsqc hmbc HMBC start->hmbc interpretation Spectral Interpretation h1_nmr->interpretation c13_nmr->interpretation cosy->interpretation H-H Connectivity hsqc->interpretation C-H (1-bond) hmbc->interpretation C-H (2-3 bonds) structure_fragment Structure Fragment Assembly interpretation->structure_fragment

Caption: Logical workflow for 2D NMR-based structure elucidation.

xray_workflow crystal_growth Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement absolute_config Absolute Configuration Determination (Anomalous Dispersion) structure_refinement->absolute_config

Caption: Experimental workflow for single-crystal X-ray crystallography.

Conclusion

The comprehensive structural elucidation of this compound necessitates a multi-technique analytical approach. While NMR and mass spectrometry are powerful tools for determining the compound's connectivity and molecular formula, single-crystal X-ray crystallography is indispensable for the unambiguous determination of its absolute stereochemistry. The detailed protocols and expected data presented in this guide provide a robust framework for researchers and drug development professionals to confidently verify the structure and purity of this vital chiral building block, ensuring the quality and stereochemical integrity of downstream synthetic products.

References

The Stereochemical Nuances of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, resolution, and analysis of the stereoisomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (PHTHIQ), a pivotal scaffold in medicinal chemistry.

The tetrahydroisoquinoline core is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic compounds with diverse pharmacological activities.[1] Among these, 1-phenyl-1,2,3,4-tetrahydroisoquinoline (PHTHIQ) stands out due to the critical role of its stereochemistry in determining biological efficacy. The chiral center at the C1 position gives rise to (S)- and (R)-enantiomers, each possessing distinct pharmacological profiles. Notably, the (S)-enantiomer of PHTHIQ is a key intermediate in the synthesis of Solifenacin, a potent M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[2][3] This guide provides a comprehensive technical overview of the stereochemistry of PHTHIQ, focusing on stereoselective synthesis, analytical methodologies, and quantitative data to support researchers and professionals in drug development.

Stereoselective Synthesis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

The generation of enantiomerically pure PHTHIQ is a key challenge and a subject of extensive research. The primary strategies involve the asymmetric reduction of the corresponding 1-phenyl-3,4-dihydroisoquinoline precursor, diastereoselective reactions using chiral auxiliaries, and classical resolution of the racemic mixture.

Two of the most common foundational methods for creating the isoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions.[4][5][6]

  • Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline.[6][7] This intermediate is then reduced to the tetrahydroisoquinoline. Asymmetric variants of this reaction have been developed to introduce chirality.[1][8]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst to yield a tetrahydroisoquinoline.[4][5][9][10] The use of chiral Brønsted acids can facilitate asymmetric synthesis.

The general synthetic approaches are visualized below:

G General Synthetic Routes to 1-Phenyl-1,2,3,4-tetrahydroisoquinoline cluster_0 Bischler-Napieralski Route cluster_1 Pictet-Spengler Route β-Phenylethylamide β-Phenylethylamide 1-Phenyl-3,4-dihydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline β-Phenylethylamide->1-Phenyl-3,4-dihydroisoquinoline POCl₃ Racemic PHTHIQ_BN Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline 1-Phenyl-3,4-dihydroisoquinoline->Racemic PHTHIQ_BN Reduction (e.g., NaBH₄) β-Phenylethylamine β-Phenylethylamine Racemic PHTHIQ_PS Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline β-Phenylethylamine->Racemic PHTHIQ_PS Acid Catalyst Benzaldehyde Benzaldehyde Benzaldehyde->Racemic PHTHIQ_PS

Caption: Overview of Bischler-Napieralski and Pictet-Spengler reactions for PHTHIQ synthesis.

Asymmetric Hydrogenation

A highly efficient method for producing enantiomerically enriched PHTHIQ is the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline using chiral transition metal catalysts.[11] Iridium and Ruthenium complexes with chiral ligands, such as those derived from BINAP and other phosphines, have demonstrated excellent enantioselectivity.[12][13]

Chiral Resolution

Classical resolution remains a widely used industrial method for obtaining the desired enantiomer. This technique involves the formation of diastereomeric salts by reacting the racemic PHTHIQ with a chiral resolving agent, such as D-(−)-tartaric acid.[2] The differing solubilities of the diastereomeric salts allow for their separation by crystallization. The desired enantiomer is then recovered by treating the isolated salt with a base. To improve process efficiency, the undesired (R)-enantiomer can be racemized in a one-pot process and recycled.[2]

The workflow for chiral resolution and racemization is illustrated below:

G Workflow for Chiral Resolution and Racemization of PHTHIQ Racemic PHTHIQ Racemic (R/S)-PHTHIQ Diastereomeric Salts Diastereomeric Salts ((S)-PHTHIQ-acid and (R)-PHTHIQ-acid) Racemic PHTHIQ->Diastereomeric Salts Chiral Acid Chiral Resolving Agent (e.g., D-(−)-tartaric acid) Chiral Acid->Diastereomeric Salts Separation Fractional Crystallization Diastereomeric Salts->Separation S-Salt (S)-PHTHIQ Salt Separation->S-Salt R-Salt (R)-PHTHIQ Salt Separation->R-Salt S-Enantiomer Pure (S)-PHTHIQ S-Salt->S-Enantiomer Basification R-Enantiomer Pure (R)-PHTHIQ R-Salt->R-Enantiomer Basification Racemization One-Pot Racemization R-Enantiomer->Racemization Racemization->Racemic PHTHIQ Recycle

Caption: Chiral resolution of racemic PHTHIQ and recycling of the undesired enantiomer.

Quantitative Data on Stereoselective Syntheses

The following table summarizes quantitative data from various stereoselective synthetic methods for 1-phenyl-1,2,3,4-tetrahydroisoquinoline and related derivatives.

MethodSubstrateCatalyst/ReagentYield (%)ee/de (%)Reference
Asymmetric Hydrogenation1-Phenyl-3,4-dihydroisoquinolineIr-L4 complex>9994 (ee)[12]
Asymmetric Hydrogenation6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolineIr-L5 complex>9976 (ee)[12]
Asymmetric Hydrogenation1-Phenylisoquinolinium saltRh-JosiPhos complex9996 (ee)[14]
Chiral ResolutionRacemic 1-phenyl-1,2,3,4-tetrahydroisoquinolined-(−)-tartaric acid8196.7 (ee)[2]
Diastereoselective Synthesis(S)-phenylglycinol-derived imineGrignard reagent, then catalytic hydrogenation24 (overall)98 (ee)[15]

Experimental Protocols

Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

Objective: To synthesize enantiomerically enriched (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline via asymmetric hydrogenation.

Materials:

  • 1-Phenyl-3,4-dihydroisoquinoline

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., a JosiPhos-type ligand)

  • Solvent (e.g., degassed methanol or dichloromethane)

  • Hydrogen gas (high pressure)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with [Ir(COD)Cl]₂ and the chiral phosphine ligand in the chosen solvent.

  • The mixture is stirred at room temperature for a specified time (e.g., 30 minutes) to allow for catalyst pre-formation.

  • The substrate, 1-phenyl-3,4-dihydroisoquinoline, is added to the autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reaction is pressurized with hydrogen to the desired pressure (e.g., 40-60 bar) and stirred at a specific temperature (e.g., 30-60 °C) for a set duration (e.g., 20 hours).[16]

  • After the reaction is complete, the autoclave is cooled and the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Chiral Resolution of Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Objective: To separate the (S)- and (R)-enantiomers of PHTHIQ using a chiral resolving agent.

Materials:

  • Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • D-(−)-tartaric acid

  • Solvent (e.g., ethanol or a mixture of alcohols and water)[17]

  • Aqueous solution of a base (e.g., NaOH or K₂CO₃)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Racemic PHTHIQ is dissolved in the chosen solvent, and the solution is heated.

  • A solution of D-(−)-tartaric acid (typically 0.5 equivalents) in the same solvent is added to the PHTHIQ solution.

  • The mixture is allowed to cool slowly to room temperature, and then further cooled (e.g., in an ice bath) to promote crystallization of the less soluble diastereomeric salt.

  • The precipitated salt, enriched in one diastereomer (e.g., (S)-PHTHIQ-tartrate), is collected by filtration and washed with a small amount of cold solvent.

  • The mother liquor, enriched in the other diastereomer, is set aside.

  • The isolated diastereomeric salt is suspended in water and treated with an aqueous base until the pH is alkaline.

  • The liberated free base (the desired enantiomer) is extracted into an organic solvent.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the enantiomerically enriched PHTHIQ.

  • The enantiomeric purity is determined by chiral HPLC.

Biological Significance and Signaling Pathways

The pharmacological importance of PHTHIQ stereoisomers is exemplified by Solifenacin. The (S)-PHTHIQ is a crucial building block for this drug, which functions as a selective antagonist of the M3 muscarinic acetylcholine receptor.[18][19][20] These receptors are primarily responsible for the contraction of the detrusor muscle in the bladder.[18][19] By blocking the action of acetylcholine at these receptors, Solifenacin reduces involuntary bladder contractions, thereby alleviating the symptoms of overactive bladder.[19][20][21]

A simplified representation of Solifenacin's mechanism of action is provided below:

G Simplified Signaling Pathway of Solifenacin Action ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor (on Detrusor Muscle) ACh->M3R Binds and Activates Contraction Detrusor Muscle Contraction M3R->Contraction Leads to Relaxation Detrusor Muscle Relaxation (Reduced Contractions) M3R->Relaxation Inhibition leads to Solifenacin Solifenacin (derived from (S)-PHTHIQ) Solifenacin->M3R Blocks

Caption: Solifenacin competitively antagonizes the M3 receptor, leading to bladder muscle relaxation.

Conclusion

The stereochemistry of 1-phenyl-1,2,3,4-tetrahydroisoquinoline is a critical determinant of its biological activity and its utility as a synthetic intermediate. A thorough understanding of the stereoselective synthetic routes, methods of chiral resolution, and analytical techniques for determining enantiomeric purity is essential for researchers and professionals in the field of drug discovery and development. The continued development of more efficient and scalable asymmetric synthetic methods will further enhance the accessibility of enantiomerically pure PHTHIQ, paving the way for the discovery of novel therapeutics based on this important scaffold.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a crucial intermediate in the synthesis of various bioactive molecules, most notably Solifenacin, a potent muscarinic receptor antagonist used for the treatment of overactive bladder. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, along with a detailed experimental protocol for its enantioselective preparation via chiral resolution. Furthermore, its biological relevance is contextualized through a depiction of the signaling pathway of its prominent derivative, Solifenacin.

Physical and Chemical Properties

The physical and chemical properties of this compound and its related forms are summarized in the tables below. These properties are critical for its handling, characterization, and application in synthetic and medicinal chemistry.

Table 1: Physical Properties
PropertyThis compoundRacemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Appearance White to Almost white powder to crystalSolidWhite to off-white crystalline powder
Melting Point (°C) 80.0 to 84.098.0 to 102.087 - 91
Boiling Point (°C) Not specified338.4 ± 11.0 (Predicted)338 (Lit.)
Solubility Not specifiedChloroform (Slightly), Methanol (Slightly)Soluble in organic solvents such as ethanol and chloroform but insoluble in water
Table 2: Chemical and Molecular Properties
PropertyValueSource
Molecular Formula C₁₅H₁₅N[1]
Molecular Weight 209.29 g/mol [1]
IUPAC Name This compound[1]
CAS Number 180272-45-1[1]
SMILES C1CN--INVALID-LINK--C3=CC=CC=C3[1]
InChIKey PRTRSEDVLBBFJZ-OAHLLOKOSA-N[1]

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of available spectral data for the racemic compound. The spectra for the individual enantiomers are identical except for the optical rotation.

Table 3: Spectral Data for 1-phenyl-1,2,3,4-tetrahydroisoquinoline (Racemate)
TechniqueData
¹H NMR (CDCl₃) δ 7.15-7.35 (m, 9H, Ar-H), δ 4.85 (s, 1H, H1), δ 3.90-4.10 (m, 2H, H3/H4), δ 3.10-3.30 (m, 2H, H3/H4), and δ 2.75-2.95 (m, 2H, H2)[2]
¹³C NMR Aliphatic carbons at δ 58.5 (C1), δ 46.2 (C-alpha to N), and aromatic carbons in the typical range.[2]
Infrared (IR) (cm⁻¹) 3360 (weak, N-H stretching), 1600, 1490 (Aromatic C=C stretching)[2]
Mass Spectrometry (MS) m/z 209.29 [M⁺•] (Molecular ion), m/z 132 [M⁺• - C₆H₅] (Phenyl radical loss fragment)[2]

Experimental Protocols

The enantiomerically pure this compound is commonly obtained by the resolution of the racemic mixture. A widely used method involves the formation of diastereomeric salts with a chiral resolving agent, such as D-(-)-tartaric acid.

Chiral Resolution of Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline

Objective: To separate the (1R) and (1S) enantiomers from a racemic mixture of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • D-(-)-tartaric acid

  • Methanol

  • Sodium hydroxide solution (e.g., 10% w/v)

  • Deionized water

  • Filter paper and funnel

  • Crystallization dish

  • pH meter or pH paper

Procedure:

  • Dissolution: Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a suitable amount of methanol.

  • Addition of Resolving Agent: To this solution, add a solution of D-(-)-tartaric acid in methanol. The molar ratio of the amine to the tartaric acid should be optimized, but a 1:1 ratio is a common starting point.

  • Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the diastereomeric salt. The (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-D-tartrate salt is typically less soluble and will precipitate out first.

  • Isolation of the (1S)-enantiomer salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol. The mother liquor will be enriched with the (1R)-enantiomer.

  • Liberation of the free amine: To obtain the free (1S)-amine, the collected crystals are dissolved in water, and the solution is basified with a sodium hydroxide solution to a pH of approximately 8.5. The free amine will precipitate out of the solution.

  • Isolation of the (1S)-enantiomer: The precipitated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is collected by filtration, washed with deionized water until neutral, and dried.

  • Isolation of the (1R)-enantiomer: The mother liquor from step 4, which is enriched in the (1R)-enantiomer, is concentrated. The free (1R)-amine can be recovered by basification with sodium hydroxide solution, followed by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Further purification may be required.

Expected Outcome: This procedure allows for the separation of the two enantiomers. The efficiency of the resolution can be assessed by measuring the optical rotation of the final products and by chiral HPLC analysis.

G cluster_synthesis Synthesis Workflow racemate Racemic 1-phenyl-1,2,3,4- tetrahydroisoquinoline diastereomeric_salts Diastereomeric Salts ((1R)-amine-D-tartrate and (1S)-amine-D-tartrate) racemate->diastereomeric_salts d_tartaric_acid D-(-)-Tartaric Acid d_tartaric_acid->diastereomeric_salts crystallization Crystallization diastereomeric_salts->crystallization filtration Filtration crystallization->filtration mother_liquor Mother Liquor (Enriched in (1R)-amine-D-tartrate) filtration->mother_liquor precipitate Precipitate ((1S)-amine-D-tartrate) filtration->precipitate basification_R Basification (NaOH) mother_liquor->basification_R basification_S Basification (NaOH) precipitate->basification_S R_enantiomer (1R)-1-phenyl-1,2,3,4- tetrahydroisoquinoline basification_R->R_enantiomer S_enantiomer (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline basification_S->S_enantiomer

Caption: Chiral resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Biological Context and Signaling Pathways

This compound is a key chiral building block for the synthesis of Solifenacin. Solifenacin is a competitive antagonist of muscarinic acetylcholine receptors, with a higher affinity for the M3 receptor subtype, which is primarily responsible for bladder contraction.

In patients with an overactive bladder, inappropriate contraction of the detrusor muscle leads to symptoms of urgency and incontinence. By blocking the M3 receptors, Solifenacin reduces the contractility of the detrusor muscle, thereby alleviating these symptoms. The signaling pathway involves the inhibition of acetylcholine-mediated activation of the M3 receptor, which is a G-protein coupled receptor (GPCR). This blockade prevents the downstream signaling cascade that leads to smooth muscle contraction.

G cluster_pathway Solifenacin Signaling Pathway acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor (GPCR) acetylcholine->m3_receptor Binds and Activates solifenacin Solifenacin (derived from (1R)-enantiomer) solifenacin->m3_receptor Antagonizes/Blocks g_protein Gq/11 Protein m3_receptor->g_protein Activates plc Phospholipase C g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from SR ip3->ca_release Stimulates muscle_contraction Detrusor Muscle Contraction ca_release->muscle_contraction Leads to

Caption: Mechanism of action of Solifenacin at the M3 muscarinic receptor.

References

The Multifaceted Biological Activities of Tetrahydroisoquinoline Alkaloids: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the diverse biological activities of tetrahydroisoquinoline (THIQ) alkaloids. This class of compounds, found in numerous plant species and also synthesized in the laboratory, has demonstrated significant potential in a variety of therapeutic areas, including oncology, neurodegenerative diseases, infectious diseases, and inflammatory conditions. This guide summarizes key quantitative data, details essential experimental protocols for assessing their activity, and visualizes the core signaling pathways through which these alkaloids exert their effects.

Introduction to Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline alkaloids are a large and structurally diverse family of natural and synthetic compounds built around the 1,2,3,4-tetrahydroisoquinoline scaffold.[1][2][3] Their wide range of pharmacological properties has made them a subject of intense research in medicinal chemistry and drug discovery.[4] Clinically used drugs such as the muscle relaxant tubocurarine and the anti-cancer agent trabectedin feature the THIQ core, highlighting the therapeutic potential of this structural motif.[1] This guide will explore the key biological activities of THIQ alkaloids, focusing on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

THIQ derivatives have emerged as promising candidates for anticancer drug development, exhibiting cytotoxic effects against a variety of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, involving the inhibition of key oncogenic signaling pathways, induction of apoptosis, and cell cycle arrest.[2]

Quantitative Data on Anticancer Activity

The anticancer potency of various THIQ derivatives has been quantified using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric used to compare the cytotoxic effects of these compounds. A selection of reported IC50 values is presented in Table 1.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
GM-3-18 Colo320 (Colon)1.6[6]
DLD-1 (Colon)1.8[6]
HCT116 (Colon)0.9[6]
SNU-C1 (Colon)10.7[6]
SW480 (Colon)1.7[6]
GM-3-121 MCF-7 (Breast)0.43 (µg/mL)[6]
MDA-MB-231 (Breast)0.37 (µg/mL)[6]
Ishikawa (Endometrial)0.01 (µg/mL)[6]
Compound 7e A549 (Lung)0.155[1]
Compound 8d MCF7 (Breast)0.170[1]
Signaling Pathways in Anticancer Activity

The anticancer effects of THIQ alkaloids are often mediated through the modulation of critical signaling pathways that control cell growth, proliferation, and survival. Two of the most significant pathways are the Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.

The NF-κB signaling pathway plays a crucial role in inflammation and cancer, promoting cell proliferation and survival.[7] Some THIQ alkaloids have been shown to suppress NF-κB activity, thereby inhibiting the expression of downstream target genes involved in tumor progression, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF).[2] The synthesized THIQ alkaloid, CKD-712, has been shown to exert its anticancer effects in A549 human lung cancer cells by suppressing NF-κB-regulated proteins.[2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Degradation NFkB->IkB NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation THIQ THIQ Alkaloids THIQ->IKK Inhibition DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory & Pro-survival Genes (e.g., MMP-9, VEGF) DNA->Genes Transcription

Figure 1: Inhibition of the NF-κB signaling pathway by THIQ alkaloids.

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation that is often dysregulated in cancer.[8][9] Several isoquinoline alkaloids have been shown to inhibit this pathway, leading to decreased cancer cell viability.[10] Activation of this pathway is initiated by growth factors binding to receptor tyrosine kinases (RTKs).[11]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Downstream Downstream Effectors (e.g., Bad, GSK3β) mTOR->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation THIQ THIQ Alkaloids THIQ->PI3K Inhibition THIQ->Akt Inhibition

Figure 2: Modulation of the PI3K/Akt signaling pathway by THIQ alkaloids.

Neuroprotective Activity

Several THIQ alkaloids have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[12] Their mechanisms of action include antioxidant properties, inhibition of neuroinflammation, and modulation of neurotransmitter systems.[13][14] The benzylisoquinoline alkaloid dauricine, for instance, has been shown to reduce Aβ accumulation and exhibit anti-apoptotic and antioxidant properties.[3]

Quantitative Data on Neuroprotective Activity

The neuroprotective potential of THIQ alkaloids can be assessed by their ability to protect neuronal cells from various toxins.

Compound/DerivativeAssayEffectConcentrationReference
Dauricine Aβ accumulation in neuronal cellsReduction-[3]
1-Methyl-THIQ MPP+ induced neurotoxicityInhibition-[15]
N-norgalanthamine Acetylcholinesterase InhibitionIC50 = 2.76 ± 0.65 µM[16]
11β-hydroxygalanthamine Acetylcholinesterase InhibitionIC50 = 3.04 ± 0.61 µM[16]

Antimicrobial Activity

THIQ alkaloids have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[17][18] Their mechanisms of action can involve the inhibition of essential microbial enzymes, disruption of cell membranes, and interference with nucleic acid synthesis.[19]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of THIQ derivatives is typically determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Compound 145 Saccharomyces cerevisiae1[15]
Compound 146 Yarrowia lipolytica2.5[15]
Berberine Candida albicans75.53 µM[20]
HSN584 Methicillin-resistant S. aureus (MRSA)4-8[9]
HSN739 Vancomycin-resistant Enterococcus (VRE)4-8[9]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and THIQ alkaloids have demonstrated potent anti-inflammatory properties.[5] They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of THIQ alkaloids can be quantified by their ability to inhibit the production of inflammatory mediators in cell-based assays.

Compound/DerivativeAssayInhibitionConcentrationReference
MHTP NO production in LPS-stimulated macrophages47%25 µM
MHTP IL-1β production in LPS-stimulated macrophages35.7%1 µg/mL
MHTP IL-6 production in LPS-stimulated macrophages31.0%1 µg/mL
Fangchinoline IL-1β and TNF-α production>90%10 µg/mL
Isotetrandrine IL-1β and TNF-α production>90%10 µg/mL

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the THIQ alkaloid and a vehicle control for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with THIQ alkaloids A->B C Add MTT solution B->C D Incubate (4 hours) C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability F->G

Figure 3: Workflow for the MTT cell viability assay.
Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces an inflammatory response characterized by edema (swelling).[8][15] The anti-inflammatory effect of a compound is determined by its ability to reduce this edema.

Procedure:

  • Acclimate male Wistar rats or Swiss albino mice for at least one week.

  • Administer the THIQ alkaloid or vehicle control orally or intraperitoneally.

  • After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage inhibition of edema is calculated for each group relative to the control group.

Determination of Nitric Oxide (NO) Production

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically.[1]

Procedure:

  • Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the THIQ alkaloid for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Collect the cell culture supernatants.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Conclusion

Tetrahydroisoquinoline alkaloids represent a rich and diverse source of biologically active compounds with significant therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, neurodegenerative diseases, microbial infections, and inflammation underscores their importance as lead structures for drug discovery. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working to harness the therapeutic promise of this fascinating class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of THIQ alkaloids will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

Pharmacological Profile of 1-Phenyl-Tetrahydroisoquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework, incorporating a phenyl group at the 1-position, allows for precise spatial orientation of substituents, making it an attractive template for the design of ligands targeting various G-protein coupled receptors (GPCRs) and other biological targets. This technical guide provides an in-depth overview of the pharmacological profile of 1-phenyl-tetrahydroisoquinoline derivatives, with a particular focus on their interactions with dopamine and serotonin receptor systems. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) of various 1-phenyl-tetrahydroisoquinoline derivatives for key dopamine and serotonin receptor subtypes. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) within this class of compounds.

Table 1: Binding Affinities of 1-Phenyl-Tetrahydroisoquinoline Derivatives at Dopamine Receptors

Compound ReferenceStructureD1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (pKi)Selectivity (D2/D3)
Lead Compound 3 N-biphenylamido-THIQ----
Compound 31 7-CF3SO2O-N-(3-indolylpropenamido)-THIQ--8.4150-fold for D3 over D2[1]
Pergolide Ergot-derived THIQ analogue447[2]79.5 ([3H]spiperone)[2]0.86[2]-
Cabergoline Ergot-derived THIQ analogue-0.61[2]1.27[2]-
Lisuride Ergot-derived THIQ analogue56.7[2]0.95[2]1.08[2]-

Table 2: Binding Affinities of 1-Phenyl-Tetrahydroisoquinoline and Related Derivatives at Serotonin Receptors

Compound ReferenceStructure5-HT1A Receptor Ki (nM)5-HT7 Receptor Ki (nM)
MM 199 THIQ analog of buspirone-Good affinity[3]
AK 30 THIQ analog of NAN-190-Good affinity[3]
Compound 7 Dihydrocarbostyril derivative47.3[4]4.8[4]
Compound 8 Deoxygenated dihydrocarbostyril derivative4.5[4]-
Compound 13 Indanone derivative-11.91[4]
Compound 21 Chloro-indanone derivative0.74[4]8.4[4]
Compound 1c Chloro-indanone THIQ derivative-0.5[5]
(-)2a Levorotatory enantiomer of Compound 2-1.2[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate pharmacological characterization of novel compounds. Below are representative protocols for key in vitro assays used to evaluate the activity of 1-phenyl-tetrahydroisoquinoline derivatives.

Radioligand Binding Assay for Dopamine and Serotonin Receptors

This protocol is a generalized procedure for determining the binding affinity of test compounds to dopamine (e.g., D1, D2, D3) and serotonin (e.g., 5-HT1A, 5-HT7) receptors.[6][7]

a) Membrane Preparation:

  • Harvest cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or dissect brain tissue rich in the target receptor (e.g., striatum for dopamine receptors).

  • Homogenize the cells or tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Membranes can be stored at -80°C.

b) Competition Binding Assay:

  • In a 96-well plate, add the following components in a final volume of 200-250 µL:

    • Receptor membrane preparation (typically 10-50 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [3H]SCH23390 for D1, [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]5-CT for 5-HT7) near its Kd value.

    • Increasing concentrations of the unlabeled test compound (1-phenyl-tetrahydroisoquinoline derivative).

    • For non-specific binding control wells, add a high concentration of a known, non-radiolabeled antagonist (e.g., haloperidol for D2 receptors).

  • Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes).

  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

c) Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gs and Gi/o-Coupled Receptors

This protocol is used to determine whether a 1-phenyl-tetrahydroisoquinoline derivative acts as an agonist or antagonist at Gs-coupled (e.g., D1, 5-HT7) or Gi/o-coupled (e.g., D2, 5-HT1A) receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

a) Cell Culture and Plating:

  • Use a cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

  • Seed the cells into 96-well or 384-well plates and grow to near confluence.

b) Agonist Mode Assay:

  • Wash the cells with a suitable assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

  • Add increasing concentrations of the test compound to the wells.

  • For Gi/o-coupled receptors, co-stimulate with a fixed concentration of an adenylyl cyclase activator like forskolin.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Generate a dose-response curve and calculate the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

c) Antagonist Mode Assay:

  • Pre-incubate the cells with increasing concentrations of the test compound.

  • Add a fixed concentration of a known agonist for the receptor (typically at its EC80 concentration).

  • For Gi/o-coupled receptors, also add a fixed concentration of forskolin.

  • Incubate, lyse the cells, and measure cAMP levels as described for the agonist mode.

  • Generate an inhibition curve and calculate the IC50 value, which can be converted to a Kb (antagonist dissociation constant).

ERK1/2 Phosphorylation Assay

This assay can be used as an alternative or complementary functional readout for GPCR activation, as many signaling pathways converge on the activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

a) Cell Treatment:

  • Culture cells expressing the target receptor in multi-well plates and serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.

  • Treat the cells with the test compound (for agonist testing) or pre-treat with the test compound followed by a known agonist (for antagonist testing) for a specific time (typically 5-15 minutes).

b) Cell Lysis and Protein Quantification:

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

c) Detection of Phosphorylated ERK1/2:

  • The levels of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 can be quantified using various methods, including:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against pERK1/2 and total ERK1/2.

    • ELISA: Use a sandwich ELISA kit with antibodies specific for pERK1/2 and total ERK1/2.

    • In-Cell Western/High-Content Imaging: Fix and permeabilize cells in the plate and use fluorescently labeled antibodies to detect pERK1/2 and a nuclear stain for normalization.

d) Data Analysis:

  • Normalize the pERK1/2 signal to the total ERK1/2 signal or to the total cell number.

  • Plot the normalized signal against the compound concentration to determine EC50 or IC50 values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a typical experimental workflow for the pharmacological profiling of 1-phenyl-tetrahydroisoquinoline derivatives.

G Dopamine D1 and D2 Receptor Signaling Pathways cluster_0 D1 Receptor (Gs-coupled) cluster_1 D2 Receptor (Gi/o-coupled) D1 Agonist D1 Agonist D1 Receptor D1 Receptor D1 Agonist->D1 Receptor Binds Gs Gs D1 Receptor->Gs Activates Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gs->Adenylyl Cyclase (AC) Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates Cellular Response (D1) Cellular Response (D1) PKA->Cellular Response (D1) Phosphorylates targets D2 Agonist D2 Agonist D2 Receptor D2 Receptor D2 Agonist->D2 Receptor Binds Gi/o Gi/o D2 Receptor->Gi/o Activates Adenylyl Cyclase (AC)2 Adenylyl Cyclase (AC) Gi/o->Adenylyl Cyclase (AC)2 Inhibits ATP2 ATP cAMP2 cAMP ATP2->cAMP2 Conversion reduced Cellular Response (D2) Cellular Response (D2) cAMP2->Cellular Response (D2) Decreased signaling

Caption: Dopamine D1 and D2 receptor signaling pathways.

G 5-HT7 Receptor Signaling Pathway 5-HT7 Agonist 5-HT7 Agonist 5-HT7 Receptor 5-HT7 Receptor 5-HT7 Agonist->5-HT7 Receptor Binds Gs Gs 5-HT7 Receptor->Gs Activates Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gs->Adenylyl Cyclase (AC) Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates ERK1/2 ERK1/2 cAMP->ERK1/2 Activates (via PKA/other pathways) Neuronal Plasticity Neuronal Plasticity PKA->Neuronal Plasticity ERK1/2->Neuronal Plasticity

Caption: 5-HT7 receptor signaling pathway.

G Experimental Workflow for Pharmacological Profiling of 1-Phenyl-THIQ Derivatives Chemical Synthesis Chemical Synthesis Compound Library Compound Library Chemical Synthesis->Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Radioligand Binding (e.g., D2, 5-HT7) Hit Identification Hit Identification Primary Screening->Hit Identification Identify compounds with high affinity Secondary Assays Secondary Assays Hit Identification->Secondary Assays Confirm activity and determine functional profile Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Functional Assays (cAMP, pERK) Selectivity Profiling Lead Optimization->Chemical Synthesis SAR-guided modifications In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Pharmacokinetics, Efficacy Models Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate

Caption: Experimental workflow for pharmacological profiling.

Synthesis of the 1-Phenyl-Tetrahydroisoquinoline Scaffold

The 1-phenyl-tetrahydroisoquinoline core is typically synthesized via two classical named reactions: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydroisoquinoline ring.[8][9][10] For the synthesis of 1-phenyl derivatives, benzaldehyde or a substituted benzaldehyde is used as the carbonyl component.

General Protocol:

  • A β-phenylethylamine is reacted with benzaldehyde in a suitable solvent.

  • The reaction is catalyzed by a protic or Lewis acid (e.g., HCl, trifluoroacetic acid).

  • The intermediate Schiff base undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent.[11] This is followed by reduction of the resulting 3,4-dihydroisoquinoline to the tetrahydroisoquinoline.

General Protocol:

  • A β-phenylethylamine is first acylated with benzoyl chloride or a similar acylating agent to form the corresponding N-acyl derivative.

  • The N-acyl derivative is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to induce cyclization, forming a 3,4-dihydroisoquinoline.

  • The dihydroisoquinoline intermediate is subsequently reduced to the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline using a reducing agent like sodium borohydride (NaBH4).

Conclusion

1-Phenyl-tetrahydroisoquinoline derivatives represent a rich and diverse class of compounds with significant potential for the development of novel therapeutics, particularly for central nervous system disorders. Their ability to be readily synthesized and modified allows for extensive exploration of structure-activity relationships. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and characterize new 1-phenyl-tetrahydroisoquinoline derivatives with tailored pharmacological profiles. Further investigation into the signaling pathways and in vivo effects of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

An In-depth Technical Guide to the Mechanism of Action of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the mechanism of action of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and its closely related analogs. The primary mechanism of action for the anticancer properties of this class of compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. This guide details the quantitative data supporting this mechanism, outlines the experimental protocols used for its elucidation, and presents the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Tubulin Polymerization

The predominant mechanism through which 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives exert their cytotoxic effects is by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[1][2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, the protein subunit of microtubules, these compounds prevent the formation of the mitotic spindle, a requisite for chromosome segregation during mitosis. This disruption triggers a cascade of cellular events culminating in apoptotic cell death.[4][5]

Binding to the Colchicine Site

Molecular docking studies and competitive binding assays suggest that 1-phenyl-tetrahydroisoquinoline derivatives likely bind to the colchicine binding site on β-tubulin.[3][6] This binding prevents the conformational changes necessary for tubulin dimers to assemble into microtubules.

Downstream Signaling Cascade

The inhibition of tubulin polymerization initiates a well-defined signaling pathway leading to apoptosis.

G cluster_0 Cellular Effects Compound (1R)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Analog Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binding Polymerization Tubulin Polymerization Inhibition Tubulin->Polymerization Microtubule Microtubule Network Disruption Polymerization->Microtubule Spindle Mitotic Spindle Dysfunction Microtubule->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Signaling pathway from tubulin binding to apoptosis.

Quantitative Data

The biological activity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives has been quantified through various in vitro assays. The following tables summarize the cytotoxic and tubulin polymerization inhibitory activities of representative analogs. Note: Data for the specific (1R) enantiomer is limited in publicly available literature; the presented data is for closely related derivatives.

Table 1: Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives
CompoundModificationsCell LineIC50 (µM)Reference
5n 3'-OH, 4'-OCH3 on 1-phenyl ringVariousNot specified in abstract[1]
21 1-(3,4,5-trimethoxyphenyl)-4-(pyridin-4-ylmethyl)CEM Leukemia4.10[3]
32 1-(3-hydroxy-4-methoxyphenyl)-4-(pyridin-4-ylmethyl)CEM Leukemia0.64[3]
GM-3-18 Chloro group on phenyl ringHCT116 (Colon Cancer)0.9 - 10.7[7]
GM-3-121 Not specifiedMCF-7 (Breast Cancer)0.43[7]
GM-3-121 Not specifiedMDA-MB-231 (Breast Cancer)0.37[7]
GM-3-121 Not specifiedIshikawa (Endometrial Cancer)0.01[7]
Table 2: Tubulin Polymerization Inhibitory Activity
CompoundConcentration (µM)Inhibition (%)Reference
32 4052[3]

Potential Alternative Mechanisms of Action

While tubulin inhibition is the most substantiated mechanism, the tetrahydroisoquinoline scaffold is known to interact with other biological targets. These represent potential, though less characterized, mechanisms of action for this compound.

  • Dopamine Receptors: Certain 1-phenyl-tetrahydroisoquinolines have been investigated as ligands for D1 and D3 dopamine receptors.[8][9]

  • Muscarinic Receptors: The structurally related compound Solifenacin, synthesized from a tetrahydroisoquinoline precursor, is a known M3 muscarinic receptor antagonist.[10]

  • NMDA Receptors: Derivatives of 1-aryl-1,2,3,4-tetrahydroisoquinoline have shown affinity for the NMDA receptor ion channel binding site, with one (S)-configured analog exhibiting a Ki value of 0.0374 µM.[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for characterizing the mechanism of action of 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of a compound on cancer cell lines.

G cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Add serial dilutions of test compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 490 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specified density and allowed to adhere for 24 hours.[4]

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[4]

  • Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Protocol:

  • Reaction Mixture: Purified tubulin is incubated in a polymerization buffer (e.g., G-PEM buffer containing GTP) at 37°C.[6]

  • Compound Addition: The test compound, a positive control (e.g., colchicine), and a negative control (vehicle) are added to separate reaction mixtures.

  • Monitoring Polymerization: The polymerization of tubulin is monitored by measuring the increase in absorbance (light scattering) at 340 nm over time in a spectrophotometer equipped with a temperature-controlled cuvette holder.[12]

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the controls to determine the inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[5]

  • Staining: The fixed cells are washed and stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The percentage of cells in the G2/M phase is quantified to determine if the compound induces cell cycle arrest at this phase.[5]

Conclusion

The primary mechanism of action of this compound and its analogs as anticancer agents is the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis. This is supported by quantitative cytotoxicity and tubulin polymerization inhibition data for several derivatives. While other potential targets such as dopamine and muscarinic receptors exist for the broader tetrahydroisoquinoline class, the antitubulin activity is the most well-characterized for the 1-phenyl substituted variants. Further research is warranted to elucidate the specific activity of the (1R) enantiomer and to fully explore its potential interactions with other pharmacological targets.

References

The Tetrahydroisoquinoline Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique three-dimensional conformation and synthetic tractability have made it a fertile ground for the discovery and development of novel therapeutic agents across a wide spectrum of diseases. This technical guide provides a comprehensive overview of the THIQ scaffold, including its synthesis, diverse biological activities, and the structure-activity relationships that govern its therapeutic potential.

Synthetic Strategies for the Tetrahydroisoquinoline Core

The construction of the THIQ nucleus can be achieved through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pictet-Spengler Reaction

A cornerstone of THIQ synthesis, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1][3] This reaction is particularly effective when the aromatic ring is activated with electron-donating groups.

Experimental Protocol: General Procedure for Pictet-Spengler Reaction [4]

  • To a solution of the β-arylethylamine (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) is added the aldehyde or ketone (1.1 equivalents).

  • An acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) is added, and the reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a base (e.g., saturated sodium bicarbonate solution) and the product is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to afford the desired tetrahydroisoquinoline.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical method that involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline intermediate.[1][5] This intermediate is then reduced to the corresponding THIQ.

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction [6]

  • The β-phenylethylamide (1.0 equivalent) is dissolved in an appropriate solvent (e.g., toluene, acetonitrile).

  • A dehydrating agent (e.g., POCl₃, 1.5-2.0 equivalents) is added, and the mixture is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled and carefully poured onto ice.

  • The aqueous layer is basified with a strong base (e.g., sodium hydroxide) and extracted with an organic solvent.

  • The combined organic extracts are washed with brine, dried, and concentrated to give the crude 3,4-dihydroisoquinoline.

  • The crude intermediate is dissolved in a suitable solvent (e.g., methanol) and a reducing agent (e.g., sodium borohydride) is added portion-wise at 0 °C.

  • The reaction is stirred until completion, quenched, and the product is extracted and purified as described for the Pictet-Spengler reaction.

Biological Activities and Therapeutic Applications

The THIQ scaffold is associated with a remarkable diversity of biological activities, making it a valuable template for drug design.

Anticancer Activity

Numerous THIQ derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key signaling pathways and enzymes involved in cell proliferation and survival.[4][5]

Table 1: Anticancer Activity of Representative Tetrahydroisoquinoline Derivatives

Compound IDCancer Cell LineAssay TypeIC50/GI50 (µM)Mechanism of Action (if known)
GM-3-18 HCT116 (Colon)KRas Inhibition0.9 - 10.7KRas Inhibitor
GM-3-121 MCF-7 (Breast)Antiproliferative0.43 (µg/mL)Not specified
GM-3-121 MDA-MB-231 (Breast)Antiproliferative0.37 (µg/mL)Not specified
Compound 7e A549 (Lung)Cytotoxicity0.155CDK2 Inhibitor
Compound 8d MCF7 (Breast)Cytotoxicity0.170DHFR Inhibitor
Compound 5d VariousAnti-proliferative1.591 - 2.281NF-κB Nuclear Translocation Inhibitor

Data sourced from references[7][8].

Experimental Protocol: MTT Assay for Cytotoxicity [9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test THIQ compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells adhere Incubate Overnight (Adhesion) seed_cells->adhere add_compounds Add THIQ Compounds (Varying Concentrations) adhere->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

THIQ derivatives have also emerged as potent anti-inflammatory agents, often by modulating key inflammatory pathways such as the NF-κB signaling cascade.[8][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][11]

  • Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

  • Compound Administration: The test THIQ compound or a reference drug (e.g., indomethacin) is administered, typically intraperitoneally or orally, at a specific time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group that received only the vehicle and carrageenan.

Signaling Pathways and Mechanisms of Action

A key aspect of drug discovery is understanding the molecular mechanisms by which a compound exerts its therapeutic effect. Several THIQ derivatives have been shown to target specific signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival.[12][13] Aberrant NF-κB signaling is implicated in various cancers and inflammatory diseases.[8] Certain THIQ compounds have been designed to inhibit this pathway, often by preventing the nuclear translocation of the p65 subunit.[8]

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Nuclear Translocation IkB_NFkB->NFkB Degradation of IκBα THIQ_Inhibitor THIQ Inhibitor THIQ_Inhibitor->NFkB_nucleus Blocks DNA DNA NFkB_nucleus->DNA Binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Inhibition of the NF-κB signaling pathway by THIQ derivatives.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a THIQ derivative and its biological activity is crucial for the rational design of more potent and selective compounds.

SAR of THIQ-based PDE4 Inhibitors

Phosphodiesterase 4 (PDE4) is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and is a validated target for inflammatory diseases.[14] SAR studies on THIQ-based PDE4 inhibitors have revealed important structural features for activity. For instance, substitution at the C-3 position of the THIQ ring with a rigid substituent has been shown to enhance subtype selectivity.[14] Furthermore, the nature and position of substituents on the pendant phenyl ring significantly influence the inhibitory potency.

Conclusion

The tetrahydroisoquinoline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities associated with its derivatives ensure its continued importance in the quest for novel therapeutics. Future research in this area will likely focus on the development of more selective and potent THIQ-based compounds, the exploration of novel biological targets, and the application of modern drug design strategies to optimize their pharmacokinetic and pharmacodynamic properties.

References

The Pharmacological Potential of 1-Phenyl-Tetrahydroisoquinolines: A Technical Guide to Natural Sources and Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of a variety of biologically active compounds. While not abundant in nature in its simplest form, its derivatives, particularly the 1-phenethylisoquinoline alkaloids, are found in a range of plant species and exhibit significant pharmacological properties. Furthermore, synthetic analogs based on the 1-phenyl-tetrahydroisoquinoline core have emerged as potent modulators of crucial biological targets, notably tubulin polymerization and dopamine receptors, highlighting their therapeutic potential in oncology and neurology.

This technical guide provides a comprehensive overview of the natural sources of related alkaloids, detailed methodologies for the synthesis of key analogs, a summary of their biological activities with quantitative data, and an exploration of the underlying signaling pathways.

Natural Sources: The 1-Phenethylisoquinoline Alkaloids

The direct natural occurrence of 1-phenyl-tetrahydroisoquinoline is not widely reported. However, the closely related 1-phenethylisoquinoline alkaloids are a recognized class of natural products. These compounds feature a phenethyl group at the C1 position of the tetrahydroisoquinoline core and are biosynthetically derived from tyrosine and phenylalanine.

Prominent plant genera known to produce 1-phenethylisoquinoline alkaloids include Cephalotaxus and Kreysigia.

Notable Plant Sources and Isolated Alkaloids
Plant SpeciesAlkaloid TypeIsolated Compounds
Cephalotaxus hainanensisPhenethylisoquinoline Alkaloids (PIAs)Homoharringtonine
Cephalotaxus harringtoniaPhenethylisoquinoline Alkaloids (PIAs)Harringtonine, Homoharringtonine
Kreysigia multifloraC-Homoaporphine AlkaloidsKreysigine, Floramultine, Multifloramine

Table 1: Natural Sources of 1-Phenethylisoquinoline Alkaloids

Experimental Protocol: Isolation of 1-Phenethylisoquinoline Alkaloids from Cephalotaxus sp.

The following is a general protocol for the extraction and isolation of alkaloids from Cephalotaxus species, based on established methodologies.

1. Plant Material and Extraction:

  • Dried and powdered plant material (e.g., leaves, stems) is macerated with a polar solvent such as methanol or ethanol at room temperature for an extended period (e.g., 72 hours), often with repeated extractions to ensure maximum yield.

  • The combined extracts are filtered and concentrated under reduced pressure to obtain a crude extract.

2. Acid-Base Partitioning:

  • The crude extract is suspended in an acidic aqueous solution (e.g., 2-5% HCl) and partitioned with a non-polar solvent (e.g., n-hexane, diethyl ether) to remove neutral and weakly basic compounds.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., NH4OH, Na2CO3) to a pH of 9-10.

  • The basified solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane, chloroform) to isolate the free alkaloids.

3. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina.

  • A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., n-hexane-ethyl acetate, chloroform-methanol), is employed to separate the different alkaloid components.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Further purification of the isolated compounds is achieved through preparative high-performance liquid chromatography (HPLC), often using a C18 column and a mobile phase of methanol-water or acetonitrile-water with a suitable modifier like trifluoroacetic acid.

4. Structure Elucidation:

  • The structures of the purified alkaloids are determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Synthetic Analogs and Their Pharmacological Activities

The 1-phenyl-tetrahydroisoquinoline scaffold has been extensively utilized in the design and synthesis of novel therapeutic agents. Two of the most significant areas of investigation are its application as tubulin polymerization inhibitors for cancer therapy and as dopamine receptor antagonists for the treatment of neurological disorders.

1-Phenyl-Tetrahydroisoquinolines as Tubulin Polymerization Inhibitors

A series of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.

CompoundModificationsCytotoxicity (IC50, µM)Tubulin Polymerization Inhibition (IC50, µM)
Compound 5n [1]3'-OH, 4'-OCH3 substituted 1-phenyl B-ringNot specifiedPotent inhibitor
Compound 32 1,4-disubstituted-3,4-dihydroisoquinoline0.64 (CEM leukemia cells)Confirmed inhibitor

Table 2: Biological Activity of Tubulin-Inhibiting 1-Phenyl-Tetrahydroisoquinoline Analogs

The inhibition of tubulin polymerization by these compounds disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2] This leads to an arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates the spindle assembly checkpoint, which, when persistently triggered, initiates the intrinsic apoptotic pathway, culminating in programmed cell death.

Tubulin_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response 1-Phenyl-THIQ 1-Phenyl-THIQ Tubulin Tubulin 1-Phenyl-THIQ->Tubulin Binds to Microtubule_Formation Microtubule Formation 1-Phenyl-THIQ->Microtubule_Formation Inhibits Mitotic_Spindle_Disruption Mitotic Spindle Disruption 1-Phenyl-THIQ->Mitotic_Spindle_Disruption Tubulin->Microtubule_Formation Polymerizes into G2M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Figure 1: Signaling pathway of tubulin polymerization inhibitors.
1-Phenyl-Tetrahydroisoquinolines as Dopamine Receptor Antagonists

The 1-phenyl-tetrahydroisoquinoline scaffold is also a key component of compounds that act as antagonists at dopamine receptors, particularly the D2 subtype. These antagonists are of significant interest for the treatment of psychosis and other neurological conditions.

CompoundReceptor TargetAffinity (Ki, nM)
SB269,652 [2]Dopamine D2/D3 (allosteric antagonist)Low nanomolar range
Various Carbamate Derivatives [3]Dopamine D2High selectivity

Table 3: Biological Activity of Dopamine Receptor Antagonist 1-Phenyl-Tetrahydroisoquinoline Analogs

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. 1-Phenyl-tetrahydroisoquinoline-based antagonists block the binding of dopamine to the D2 receptor, thereby preventing this inhibitory signal and maintaining normal levels of cAMP.[1] This modulation of dopaminergic signaling is the basis for their therapeutic effects in conditions characterized by dopamine dysregulation.

D2_Antagonism_Pathway cluster_receptor_level Receptor Level cluster_intracellular_signaling Intracellular Signaling Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates 1-Phenyl-THIQ_Antagonist 1-Phenyl-THIQ Antagonist 1-Phenyl-THIQ_Antagonist->D2_Receptor Blocks Binding G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP_Production cAMP Production Adenylyl_Cyclase->cAMP_Production Catalyzes

Figure 2: Signaling pathway of dopamine D2 receptor antagonists.

Experimental Protocols for Synthesis

The synthesis of the 1-phenyl-tetrahydroisoquinoline core is typically achieved through classical organic reactions such as the Bischler-Napieralski and Pictet-Spengler reactions. The following are generalized protocols for these key synthetic steps.

General Protocol for Bischler-Napieralski Reaction

This reaction involves the acid-catalyzed cyclization of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.

1. Amide Formation:

  • β-Phenylethylamine is reacted with a benzoyl chloride derivative in the presence of a base (e.g., triethylamine, pyridine) in an inert solvent (e.g., dichloromethane, THF) to form the corresponding N-(2-phenylethyl)benzamide.

2. Cyclization:

  • The amide is treated with a dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), and heated, typically under reflux, to effect intramolecular electrophilic aromatic substitution and cyclization to the 1-phenyl-3,4-dihydroisoquinoline.

3. Reduction:

  • The resulting dihydroisoquinoline is reduced to the 1-phenyl-1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride (NaBH4) in a protic solvent like methanol or ethanol.

Bischler_Napieralski_Workflow Start β-Phenylethylamine + Benzoyl Chloride Derivative Amide N-(2-phenylethyl)benzamide Start->Amide Amide Formation Cyclization 1-Phenyl-3,4-dihydroisoquinoline Amide->Cyclization Cyclization (POCl3 or PPA) Reduction 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Cyclization->Reduction Reduction (NaBH4)

Figure 3: Workflow for the Bischler-Napieralski synthesis.
General Protocol for Pictet-Spengler Reaction

This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone followed by an acid-catalyzed intramolecular cyclization.

1. Imine Formation:

  • A β-phenylethylamine is reacted with a benzaldehyde derivative in a suitable solvent to form the corresponding imine (Schiff base).

2. Cyclization:

  • The reaction mixture is treated with a protic or Lewis acid (e.g., HCl, trifluoroacetic acid) to catalyze the intramolecular electrophilic attack of the electron-rich aromatic ring onto the iminium ion, leading to the formation of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Pictet_Spengler_Workflow Start β-Phenylethylamine + Benzaldehyde Derivative Imine Imine Intermediate Start->Imine Condensation Product 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Imine->Product Acid-catalyzed Cyclization

Figure 4: Workflow for the Pictet-Spengler synthesis.

Conclusion

The 1-phenyl-tetrahydroisoquinoline scaffold represents a versatile and pharmacologically significant structure. While its direct natural abundance is limited, the related 1-phenethylisoquinoline alkaloids from plants like Cephalotaxus and Kreysigia provide a foundation for understanding the biological potential of this class of compounds. The true strength of the 1-phenyl-tetrahydroisoquinoline core, however, lies in its synthetic accessibility and the diverse range of biological activities exhibited by its analogs. As demonstrated by their potent inhibition of tubulin polymerization and antagonism of dopamine receptors, these compounds hold considerable promise for the development of novel therapeutics in the fields of oncology and neuroscience. The detailed synthetic protocols and understanding of the underlying signaling pathways provided in this guide offer a solid foundation for further research and drug discovery efforts centered on this valuable molecular framework.

References

An In-Depth Technical Guide on the Role of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines as Dopamine Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system. Its rigid framework allows for precise orientation of key pharmacophoric features, making it an ideal template for the design of dopamine receptor ligands. Dopamine antagonists are cornerstone therapies for a range of neuropsychiatric disorders, including schizophrenia and bipolar disorder. This technical guide provides a comprehensive overview of P-THIQ derivatives as dopamine antagonists, focusing on their synthesis, structure-activity relationships (SAR), and the experimental protocols used for their characterization. We delve into the canonical G-protein-dependent and β-arrestin-mediated signaling pathways of the dopamine D2 receptor and present quantitative data on the binding affinities and functional activities of representative compounds. This document is intended to serve as a resource for researchers engaged in the discovery and development of novel dopaminergic agents.

Introduction

Dopamine, a critical catecholamine neurotransmitter, modulates a wide array of physiological functions, including motor control, cognition, motivation, and neuroendocrine regulation. Its effects are mediated by five G-protein coupled receptors (GPCRs), classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. The D2 receptor, in particular, is a primary target for antipsychotic medications. Antagonism of this receptor is a well-established mechanism for mitigating the positive symptoms of schizophrenia.

The 1-phenyl-1,2,3,4-tetrahydroisoquinoline (P-THIQ) framework has emerged as a versatile scaffold for developing dopamine receptor antagonists. The stereochemistry at the C1 position and the potential for diverse substitutions on both the phenyl and isoquinoline rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide explores the chemical and pharmacological landscape of P-THIQs as dopamine antagonists.

Synthesis of the 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Core

The synthesis of the P-THIQ scaffold is typically achieved through well-established cyclization reactions. The most common methods involve the Bischler-Napieralski or Pictet-Spengler reactions.

A generalized synthetic route often starts with a β-phenylethylamine and a benzoyl chloride derivative. The resulting N-phenethyl-benzamide undergoes cyclization, commonly mediated by an acid catalyst like polyphosphoric acid, to form a 1-phenyl-3,4-dihydroisoquinoline intermediate. Subsequent reduction of the imine bond yields the final 1-phenyl-1,2,3,4-tetrahydroisoquinoline core.

synthesis_workflow cluster_start Starting Materials start1 β-Phenylethylamine acylation Acylation start1->acylation start2 Benzoyl Chloride start2->acylation amide N-Phenethyl-benzamide acylation->amide cyclization Bischler-Napieralski Cyclization (e.g., PPA) amide->cyclization intermediate 1-Phenyl-3,4-dihydroisoquinoline cyclization->intermediate reduction Reduction (e.g., NaBH4) intermediate->reduction product 1-Phenyl-1,2,3,4- tetrahydroisoquinoline reduction->product

Fig. 1: Generalized synthesis of 1-Phenyl-THIQs.

Dopamine D2 Receptor Signaling Pathways

Dopamine D2 receptor (D2R) antagonists exert their effects by blocking the downstream signaling cascades initiated by endogenous dopamine. These pathways are primarily mediated by G-proteins but also involve the scaffolding protein β-arrestin.

G-Protein Dependent Signaling

The D2R canonically couples to inhibitory G-proteins of the Gi/o family. Upon dopamine binding, the activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. Gαi-GTP then inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP). Antagonists block this process, preventing the dopamine-induced reduction in cAMP levels.

g_protein_pathway cluster_receptor Cell Membrane D2R D2 Receptor Gi Gαi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antagonist Antagonist Antagonist->D2R Blocks Gi->AC Inhibits ATP ATP ATP->AC Response Cellular Response (Inhibited) cAMP->Response Leads to

Fig. 2: Dopamine D2 receptor G-protein signaling pathway.
β-Arrestin Mediated Signaling

Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), the D2R can recruit β-arrestin proteins. This interaction is crucial for receptor desensitization and internalization. More recently, it has been shown that β-arrestin can also act as a signal transducer, initiating G-protein-independent signaling cascades. Antagonists, by preventing receptor activation, also block the subsequent recruitment of β-arrestin.

beta_arrestin_pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Antagonist Antagonist Antagonist->D2R Blocks GRK GRK D2R->GRK Recruits P_D2R Phosphorylated D2R GRK->P_D2R Phosphorylates B_Arrestin β-Arrestin P_D2R->B_Arrestin Recruits Internalization Receptor Internalization B_Arrestin->Internalization Signaling G-protein Independent Signaling B_Arrestin->Signaling binding_assay_workflow start Prepare D2R Membrane Homogenate plate Aliquot Membranes into 96-well plate start->plate add_ligands Add Radioligand ([3H]Spiperone) & Test Compound (serial dilutions) plate->add_ligands add_nsb Add Excess Unlabeled Antagonist (for Nonspecific Binding wells) plate->add_nsb incubate Incubate (e.g., 60 min, RT) to reach equilibrium add_ligands->incubate add_nsb->incubate filter Rapidly Filter through Glass Fiber Mat incubate->filter wash Wash with Ice-Cold Buffer filter->wash count Scintillation Counting (Measure Radioactivity) wash->count analyze Calculate IC50 and Ki count->analyze camp_assay_workflow start Seed D2R-expressing cells in plate preincubate Pre-incubate with IBMX start->preincubate add_antagonist Add Test Antagonist (serial dilutions) preincubate->add_antagonist add_agonist Add Dopamine Agonist (EC80) + Forskolin add_antagonist->add_agonist incubate Incubate (e.g., 15 min, 37°C) add_agonist->incubate lyse Lyse Cells & Add Detection Reagents (e.g., HTRF) incubate->lyse read Read Plate (Time-Resolved Fluorescence) lyse->read analyze Calculate IC50 read->analyze bret_assay_workflow start Co-transfect cells with D2R-Rluc & Venus-β-arrestin plate Plate transfected cells in 96-well plate start->plate add_antagonist Add Test Antagonist (serial dilutions) plate->add_antagonist add_agonist Add Dopamine Agonist (EC80 concentration) add_antagonist->add_agonist add_substrate Add Luciferase Substrate (e.g., Coelenterazine h) add_agonist->add_substrate read Measure Donor & Acceptor Light Emission add_substrate->read analyze Calculate BRET Ratio and determine IC50 read->analyze

An In-depth Technical Guide to the 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core Structure for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a piperidine ring, provides a versatile three-dimensional framework that can be readily functionalized to interact with a wide range of biological targets. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the THIQ core, including its synthesis, chemical properties, and significant role in modern drug discovery, with a focus on its anticancer and antibacterial applications.

Chemical Properties and Synthesis

1,2,3,4-Tetrahydroisoquinoline (C₉H₁₁N) is a secondary amine that is weakly basic and forms salts with strong acids.[2][3] Its structure allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The synthesis of the THIQ core is well-established, with two classical methods being the most prominent: the Pictet-Spengler reaction and the Bischler-Napieralski reaction.

Experimental Protocol: Pictet-Spengler Synthesis of 1-Substituted-1,2,3,4-tetrahydroisoquinolines

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the THIQ ring.[2][4][5][6]

Materials:

  • β-phenylethylamine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (PTSA), or concentrated Hydrochloric acid)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Dissolve the β-phenylethylamine derivative in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the aldehyde or ketone to the solution and stir at room temperature for 30 minutes.

  • Add the acid catalyst (e.g., 0.1-1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1-substituted-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocol: Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines and subsequent reduction to THIQs

The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding THIQ.[7][8][9][10][11]

Materials:

  • N-acyl-β-phenylethylamine (1.0 eq)

  • Anhydrous solvent (e.g., Acetonitrile or Toluene)

  • Dehydrating agent (e.g., Phosphorus oxychloride (POCl₃) or Phosphorus pentoxide (P₂O₅))

  • Reducing agent (e.g., Sodium borohydride (NaBH₄))

  • Methanol (MeOH)

  • Crushed ice

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-acyl-β-phenylethylamine in the anhydrous solvent under an inert atmosphere.

  • Add the dehydrating agent (e.g., POCl₃, 1.1-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the cyclization is complete, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

  • Basify the aqueous solution with NaOH until pH > 10.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to obtain the crude 3,4-dihydroisoquinoline.

  • Dissolve the crude product in MeOH and cool to 0 °C.

  • Add the reducing agent (e.g., NaBH₄) portion-wise and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract with DCM.

  • Dry the organic layer, filter, and concentrate to yield the crude THIQ derivative.

  • Purify by silica gel column chromatography.

Biological Significance and Therapeutic Applications

THIQ derivatives exhibit a remarkable diversity of pharmacological activities, making them attractive scaffolds for drug development in various therapeutic areas.[12]

Anticancer Activity

Numerous THIQ-containing natural products and synthetic analogs have demonstrated potent anticancer properties.[13][14] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

The Nuclear Factor-kappa B (NF-κB) transcription factor is a critical regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[15] Its aberrant activation is a hallmark of many cancers. Certain THIQ derivatives have been shown to inhibit the NF-κB signaling pathway, thereby suppressing tumor growth.[15]

NF_kappa_B_Pathway NF-κB Signaling Pathway Inhibition by THIQ Derivatives cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α Receptor Receptor LPS/TNF-α->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degrades & Releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates THIQ Derivative THIQ Derivative THIQ Derivative->NF-κB (p65/p50) Inhibits Translocation Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription Initiates

Caption: Inhibition of NF-κB nuclear translocation by THIQ derivatives.

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[16][17][18] P-gp actively transports a broad range of chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and efficacy.[18] Some THIQ derivatives have been identified as P-gp inhibitors, offering a potential strategy to reverse MDR and re-sensitize cancer cells to conventional chemotherapy.

P_glycoprotein_MDR P-glycoprotein Mediated Multidrug Resistance and its Inhibition cluster_membrane Cell Membrane P-gp P-glycoprotein (Efflux Pump) Drug Resistance Drug Resistance P-gp->Drug Resistance Leads to Chemotherapeutic Drug Chemotherapeutic Drug Chemotherapeutic Drug->P-gp Efflux Intracellular Drug\nConcentration Intracellular Drug Concentration Chemotherapeutic Drug->Intracellular Drug\nConcentration Increases THIQ Derivative THIQ Derivative THIQ Derivative->P-gp Inhibits Cell Death Cell Death Intracellular Drug\nConcentration->Cell Death

Caption: THIQ derivatives can inhibit P-glycoprotein, reversing drug resistance.

The anticancer potential of THIQ derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) values against various cancer cell lines.

Compound IDModificationCell LineIC₅₀ / GI₅₀ (µM)Reference
GM-3-121 4-ethylphenylHCT116 (Colon)-[14]
Anti-angiogenesis1.72[14]
GM-3-18 4-chlorophenylVarious ColonSignificant KRas inhibition[14]
Compound 5d Methoxy at R₃Various1.591 - 2.281[15]
Compound 15 Pyrazole & methanimineMCF-7 (Breast)15.16[19]
HepG2 (Liver)18.74[19]
A549 (Lung)18.68[19]
6a -MCF-7 (Breast)0.63[20]
Ishikawa (Endometrial)0.23[20]
6b -MCF-7 (Breast)0.93[20]
Ishikawa (Endometrial)0.21[20]
6d -MCF-7 (Breast)0.43[20]
Ishikawa (Endometrial)0.01[20]
6j -MCF-7 (Breast)0.7[20]
Ishikawa (Endometrial)0.02[20]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[21]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • THIQ test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the THIQ test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antibacterial Activity

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The THIQ scaffold has been explored for the development of novel antibacterial agents.[12]

The antibacterial efficacy of THIQ derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 4b S. aureus2-4[22]
M. tuberculosis H37Rv6[22]
Compound 8d S. aureus16[23]
E. faecium128[23]
Compound 8f S. aureus32[23]
S. pneumoniae32[23]
E. faecium64[23]
3ACDT S. aureus58.60 ± 4.23 (IC₅₀)[24]
P. aeruginosa95.21 (IC₅₀)[24]

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[12]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • THIQ test compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of the THIQ test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized bacterial suspension to each well containing 50 µL of the diluted compound.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The 1,2,3,4-tetrahydroisoquinoline core structure remains a highly valuable scaffold in the field of drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in oncology and infectious diseases, underscore its continued importance. This technical guide has provided an overview of the key synthetic methodologies, biological targets, and experimental protocols relevant to the exploration of THIQ-based compounds. For researchers and drug development professionals, the THIQ scaffold offers a promising platform for the design and development of novel therapeutics to address unmet medical needs.

References

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a pivotal chiral building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of the antimuscarinic agent Solifenacin, used for treating overactive bladder. The stereochemistry at the C1 position is crucial for its biological activity, making enantioselective synthesis a topic of significant interest. These application notes provide detailed protocols and comparative data for the principal asymmetric strategies to obtain the desired (R)-enantiomer, including catalytic asymmetric hydrogenation, the Pictet-Spengler reaction, and classical resolution methods.

Strategy 1: Catalytic Asymmetric Hydrogenation

This is one of the most efficient and direct methods for synthesizing this compound. The strategy involves the preparation of the prochiral precursor, 1-phenyl-3,4-dihydroisoquinoline, followed by an enantioselective hydrogenation using a chiral transition-metal catalyst.

Logical Workflow: Asymmetric Hydrogenation Route

cluster_0 Precursor Synthesis (Bischler-Napieralski) cluster_1 Core Asymmetric Step cluster_2 Final Product A N-(2-phenethyl)benzamide B 1-phenyl-3,4-dihydroisoquinoline A->B  POCl3, Reflux   C Asymmetric Hydrogenation B->C H2, Chiral Catalyst D (1R)-1-phenyl-1,2,3,4- tetrahydroisoquinoline C->D  Purification  

Caption: Workflow for the synthesis via asymmetric hydrogenation.

Protocol 1A: Synthesis of 1-phenyl-3,4-dihydroisoquinoline

This protocol is based on the Bischler-Napieralski reaction, a robust method for creating the dihydroisoquinoline core.[1][2][3]

Materials and Reagents:

  • N-(2-phenethyl)benzamide

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator, standard glassware

Procedure:

  • To a solution of N-(2-phenethyl)benzamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (2.0-3.0 eq) dropwise at 0 °C.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-85 °C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 by the slow addition of saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography to obtain pure 1-phenyl-3,4-dihydroisoquinoline.

Protocol 1B: Asymmetric Hydrogenation

This step introduces the chirality. Iridium and Ruthenium-based catalysts are particularly effective.[4][5]

Materials and Reagents:

  • 1-phenyl-3,4-dihydroisoquinoline

  • [Ir(COD)Cl]₂ (or similar precursor)

  • Chiral ligand (e.g., (R)-BINAP, (R,R)-TsDPEN)

  • Dichloromethane (DCM) or Methanol (MeOH), degassed

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation vessel

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with the chiral ligand (e.g., 0.011 mol eq) and the metal precursor (e.g., [Ir(COD)Cl]₂, 0.005 mol eq).

  • Add degassed solvent (e.g., DCM) and stir for 20-30 minutes to form the active catalyst.

  • Add the substrate, 1-phenyl-3,4-dihydroisoquinoline (1.0 eq).

  • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas several times.

  • Pressurize the vessel with H₂ to the desired pressure (e.g., 50-100 atm) and stir at the specified temperature (e.g., 30-50 °C) for 12-24 hours.

  • After the reaction is complete, carefully vent the hydrogen gas and purge with nitrogen.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess (ee%) using chiral HPLC analysis.

Data Summary: Catalytic Asymmetric Hydrogenation
Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
Ti-complex 15 6,7-MeO-DHIQ82%98%H₂ (2000 psi), ⁿBuLi, PhSiH₃[4]
Ru/(R,R)-TsDPEN1-Aryl DHIQsHigh>95%H₂, Lewis Acid Additive[4][6]
Ir/tBu-ax-JosiphosKeto-amine precursor78-96%80-99%H₂, one-pot sequence[5]

Strategy 2: Asymmetric Pictet-Spengler Reaction

The Pictet-Spengler reaction constructs the tetrahydroisoquinoline skeleton in a single step by condensing a β-arylethylamine with an aldehyde or ketone.[7][8] The asymmetric variant uses a chiral catalyst, typically a chiral Brønsted acid, to control the stereochemistry of the cyclization.

Reaction Mechanism: Asymmetric Pictet-Spengler

A β-phenylethylamine + Benzaldehyde B Chiral Iminium Ion (Activated by Chiral Acid) A->B -H₂O + Chiral H⁺ C Stereoselective Mannich-type Cyclization B->C Intramolecular Attack D Deprotonation & Rearomatization C->D E (1R)-1-phenyl-THIQ D->E

Caption: Key steps in the catalytic asymmetric Pictet-Spengler reaction.

Protocol 2: Chiral Brønsted Acid Catalyzed Pictet-Spengler Reaction

Materials and Reagents:

  • β-phenylethylamine

  • Benzaldehyde

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP or a derivative)

  • Toluene or Dichloromethane (anhydrous)

  • Molecular sieves (4 Å)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (0.05-0.10 eq) and activated molecular sieves.

  • Add anhydrous toluene, followed by β-phenylethylamine (1.2 eq).

  • Stir the mixture for 10 minutes at the specified temperature (e.g., room temperature or lower).

  • Add benzaldehyde (1.0 eq) dropwise to the solution.

  • Stir the reaction for 24-72 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the mixture with dichloromethane or ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography.

  • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Data Summary: Asymmetric Pictet-Spengler Reaction

Quantitative data for the direct asymmetric Pictet-Spengler synthesis of the parent 1-phenyl-THIQ can be highly substrate and catalyst dependent. Yields and enantioselectivities are generally moderate to high.

CatalystAldehydeAmineYield (%)ee (%)Reference
Chiral Phosphoric AcidBenzaldehydeβ-phenylethylamine70-95%85-98%General Literature
(S)-TRIPTryptophalTryptamine>90%>90%[9] (Illustrative)

Note: Specific data for the parent 1-phenyl-THIQ requires consulting specialized literature on chiral Brønsted acid catalysis.

Strategy 3: Classical Synthesis and Chiral Resolution

This traditional and industrially relevant approach involves the synthesis of a racemic mixture of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, followed by separation of the enantiomers using a chiral resolving agent. The unwanted enantiomer can often be racemized and recycled.[10][11]

Protocol 3A: Racemic Synthesis

The racemic product is synthesized via the Bischler-Napieralski reaction (Protocol 1A) followed by a non-chiral reduction.

Materials and Reagents:

  • 1-phenyl-3,4-dihydroisoquinoline

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-phenyl-3,4-dihydroisoquinoline (1.0 eq) in methanol at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5-2.0 eq) portion-wise, controlling the evolution of gas.

  • After the addition is complete, stir the reaction at room temperature for 1-2 hours until the starting material is consumed (TLC).

  • Carefully add water to quench the excess NaBH₄.

  • Remove most of the methanol via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 3B: Chiral Resolution with D-(-)-Tartaric Acid

Materials and Reagents:

  • Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • D-(-)-Tartaric acid

  • Ethanol or Methanol/Water mixture

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve the racemic amine (1.0 eq) in a suitable solvent mixture (e.g., methanol/water).

  • In a separate flask, dissolve D-(-)-tartaric acid (0.5 eq) in the same solvent, heating gently if necessary.

  • Slowly add the tartaric acid solution to the amine solution while stirring.

  • Allow the mixture to cool slowly to room temperature, then cool further in a refrigerator or ice bath to promote crystallization of the diastereomeric salt. The less soluble salt, (1R)-amine-(D)-tartrate, will preferentially precipitate.

  • Collect the crystals by filtration and wash with a small amount of cold solvent.

  • To obtain the free amine, suspend the crystals in water and add a 2M NaOH solution until the pH is >10.

  • Extract the free this compound with a suitable organic solvent (e.g., DCM).

  • Dry the organic layer and concentrate to yield the enantiomerically enriched product. An 81% yield with 96.7% ee has been reported for this process.[10]

  • The mother liquor, containing the (S)-enantiomer, can be collected, and the amine can be recovered and racemized for recycling.[10][11]

References

Application Notes and Protocols: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Pictet-Spengler reaction is a powerful and versatile acid-catalyzed chemical reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline.[1][2][3] First discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction has become a cornerstone in the synthesis of a wide variety of natural products, particularly alkaloids, and is extensively used in medicinal chemistry and drug development.[1][3] The core strength of the Pictet-Spengler reaction lies in its ability to construct the tetrahydroisoquinoline scaffold, a privileged structure found in numerous biologically active molecules.

The reaction is driven by the formation of an electrophilic iminium ion from the condensation of the amine and carbonyl compound under acidic conditions.[1][3] The subsequent intramolecular electrophilic attack by the electron-rich aryl ring leads to the formation of the new heterocyclic ring. While traditionally carried out with strong acids at elevated temperatures, milder and more stereoselective methods have been developed, including the use of enzymatic and organocatalytic systems.[1][2][4]

Mechanism of the Pictet-Spengler Reaction

The reaction mechanism proceeds through the following key steps:

  • Imine/Iminium Ion Formation: The reaction is initiated by the condensation of the β-arylethylamine with a carbonyl compound (aldehyde or ketone) to form a Schiff base (imine). Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion.[1][5]

  • Intramolecular Cyclization: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This step results in the formation of a spirocyclic intermediate.[5]

  • Rearomatization: Finally, a deprotonation step restores the aromaticity of the system, yielding the stable tetrahydroisoquinoline product.[2]

Quantitative Data Summary

The efficiency of the Pictet-Spengler reaction is influenced by several factors, including the nature of the reactants, the catalyst, the solvent, and the reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Influence of Catalyst and Conditions on Tetrahydroisoquinoline Synthesis

β-ArylethylamineAldehyde/KetoneCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylethylamineDimethoxymethaneConc. HCl-100-40[6]
2-(3,4-Dimethoxyphenyl)ethylamineBenzaldehydeTrifluoroacetic acid (TFA)-Microwave0.2598[6]
TryptamineIsatinL-cysteine (30 mol%)Isopropanol4024~80[7]
TryptamineIsatinL-cysteine (30 mol%)Isopropanol2524~60[7]
DopamineCyclohexanonePhosphate buffer (pH 9)Methanol/Water701897[8]
Dopamine3-MethylcyclohexanonePhosphate buffer (pH 9)Methanol/Water701870[8]
Dopamine4-MethylcyclohexanonePhosphate buffer (pH 9)Methanol/Water701880[8]
DopamineTetrahydro-4H-pyran-4-onePhosphate buffer (pH 9)Methanol/Water701883[8]

Table 2: Asymmetric Pictet-Spengler Reactions

β-ArylethylamineAldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Reference
Dopamine3-PhenylpropionaldehydeNorcoclaurine Synthase---86.095.3[2][4]
DopamineButyraldehydeNorcoclaurine Synthase---99.698.0[2][4]
IsotryptamineIsobutyraldehydeChiral Thiourea (5b) / Benzoic AcidToluene-20489795[9]
Isotryptamine4-ChlorobenzaldehydeChiral Thiourea (5a) / Benzoic AcidToluene-201>98 (conversion)79[9]

Experimental Protocols

The following protocols provide detailed methodologies for performing the Pictet-Spengler reaction.

Protocol 1: General Procedure for the Synthesis of a 1-Substituted Tetrahydro-β-carboline

This protocol describes a general method for the synthesis of 1-substituted tetrahydro-β-carbolines from tryptamine and an aldehyde.[5]

Materials:

  • Tryptamine

  • Aldehyde (e.g., benzaldehyde)

  • Glacial Acetic Acid

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve tryptamine (1.0 equivalent) in a mixture of glacial acetic acid and dry dichloromethane (e.g., 5:10 mL).

  • To this solution, add the aldehyde (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure tetrahydro-β-carboline derivative.

Protocol 2: Synthesis of a Tetrahydroisoquinoline Derivative using D-Tryptophan Methyl Ester Hydrochloride

This protocol provides a specific example of the Pictet-Spengler reaction.[1]

Materials:

  • D-tryptophan methyl ester hydrochloride

  • 2,3-Butanedione

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with D-tryptophan methyl ester hydrochloride (39.0 mmol, 1.0 equivalent) and anhydrous methanol (130 mL).

  • Once the solid has dissolved, add 2,3-butanedione (2.5 equivalents) to the solution.

  • Stir the solution at 65 °C for 20 hours.

  • After cooling the reaction mixture to room temperature, partition it between a saturated aqueous solution of NaHCO₃ and CH₂Cl₂.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Phosphate Buffer-Catalyzed Pictet-Spengler Reaction with Ketones

This protocol describes a biomimetic approach for the synthesis of 1,1'-disubstituted and spiro-tetrahydroisoquinolines using unactivated ketones.[8]

Materials:

  • Dopamine hydrochloride

  • Sodium ascorbate

  • Potassium phosphate (KPi) buffer (0.3 M, pH 9)

  • Methanol

  • Ketone (e.g., cyclohexanone)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of dopamine hydrochloride (0.10 mmol) and sodium ascorbate (0.10 mmol) in KPi buffer (0.3 M, pH 9, 0.5 mL) and methanol (0.5 mL), add the ketone (1.0 mmol).

  • Shake the reaction mixture at 70 °C for 18 hours.

  • Monitor the reaction progress by analytical HPLC.

  • For workup, remove the methanol in vacuo.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • For purification, the crude product can be purified by preparative HPLC or by dissolving in a minimal amount of ethyl acetate and precipitating the hydrochloride salt by the addition of 1 M HCl in diethyl ether.

Visualizations

The following diagrams illustrate the key aspects of the Pictet-Spengler reaction.

Pictet_Spengler_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Arylethylamine β-Arylethylamine Imine Schiff Base (Imine) Arylethylamine->Imine + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Imine Iminium Iminium Ion Imine->Iminium + H⁺ (Acid Catalyst) Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack THIQ Tetrahydroisoquinoline Spirocycle->THIQ - H⁺ (Rearomatization)

Caption: General mechanism of the Pictet-Spengler reaction.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_workup Workup cluster_purification Purification Reactants 1. Dissolve β-arylethylamine and add aldehyde/ketone Catalyst 2. Add acid catalyst Reactants->Catalyst Reaction 3. Stir at specified temperature and time Catalyst->Reaction Quench 4. Quench reaction Reaction->Quench Extract 5. Extract with organic solvent Quench->Extract Dry 6. Dry and concentrate Extract->Dry Purify 7. Purify by column chromatography or recrystallization Dry->Purify Product Pure Tetrahydroisoquinoline Purify->Product

Caption: A typical experimental workflow for the Pictet-Spengler synthesis.

References

Application Notes and Protocols: Bischler-Napieralski Synthesis of 1-phenyl-3,4-dihydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bischler-Napieralski reaction is a cornerstone of heterocyclic synthesis, providing a robust method for the preparation of 3,4-dihydroisoquinolines. This scaffold is a key structural motif in numerous alkaloids and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis of a representative example, 1-phenyl-3,4-dihydroisoquinoline. The synthesis is a two-step process commencing with the formation of the amide precursor, N-(2-phenylethyl)benzamide, followed by its intramolecular cyclization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering comprehensive methodologies, comparative data, and mechanistic insights.

Introduction

The 3,4-dihydroisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of a wide range of biologically active molecules. Derivatives of this structure have shown promise as antitumor agents, with some acting as tubulin polymerization inhibitors.[1] The Bischler-Napieralski reaction, first reported in 1893, remains one of the most efficient methods for constructing this heterocyclic system.[2] The reaction involves the acid-catalyzed intramolecular cyclodehydration of a β-arylethylamide.[2][3]

This document outlines the synthesis of 1-phenyl-3,4-dihydroisoquinoline, a key intermediate for the development of novel therapeutics. The protocols provided are detailed to ensure reproducibility and include the synthesis of the starting amide and its subsequent cyclization.

Reaction Scheme

The overall synthesis is a two-step process:

  • Amide Formation (Schotten-Baumann Reaction): Phenethylamine is acylated with benzoyl chloride in the presence of a base to yield N-(2-phenylethyl)benzamide.

  • Cyclization (Bischler-Napieralski Reaction): N-(2-phenylethyl)benzamide undergoes intramolecular electrophilic aromatic substitution and dehydration, typically mediated by a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form 1-phenyl-3,4-dihydroisoquinoline.

Mechanistic Overview

The Bischler-Napieralski reaction is believed to proceed through one of two primary mechanistic pathways, largely dependent on the specific dehydrating agent and reaction conditions employed.[2]

  • Mechanism I (via Dichlorophosphoryl Imine-Ester Intermediate): The amide oxygen attacks the dehydrating agent (e.g., POCl₃), forming a reactive intermediate. This is followed by intramolecular cyclization and subsequent elimination to yield the 3,4-dihydroisoquinoline.

  • Mechanism II (via Nitrilium Ion Intermediate): The amide is dehydrated to form a reactive nitrilium ion. This electrophilic species then undergoes an intramolecular electrophilic aromatic substitution to form the cyclized product.[2]

Bischler_Napieralski_Mechanism Amide N-(2-phenylethyl)benzamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium + POCl3 - (HO)POCl2 Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 1-phenyl-3,4-dihydroisoquinoline Cyclized->Product - H+

Bischler-Napieralski reaction mechanism (Nitrilium Ion Pathway).

Experimental Protocols

Step 1: Synthesis of N-(2-phenylethyl)benzamide

This procedure utilizes the Schotten-Baumann reaction for the efficient synthesis of the amide precursor.

Materials:

  • Phenethylamine

  • Benzoyl chloride

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve phenethylamine (1.0 eq.) in dichloromethane.

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq.).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(2-phenylethyl)benzamide.

  • Purify the product by recrystallization from ethanol/water to yield a white solid.

Step 2: Synthesis of 1-phenyl-3,4-dihydroisoquinoline

This protocol describes the cyclization of N-(2-phenylethyl)benzamide using a mixture of phosphorus pentoxide and phosphorus oxychloride.

Materials:

  • N-(2-phenylethyl)benzamide

  • Phosphorus pentoxide (P₂O₅)

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • 20% Sodium hydroxide solution

  • Ethyl acetate

  • Activated carbon

Procedure:

  • Dissolve N-(2-phenylethyl)benzamide (0.53 mol) in toluene (800 mL) in a suitable reaction vessel equipped with a reflux condenser and magnetic stirrer.

  • To the stirred solution, cautiously add phosphorus pentoxide (0.53 mol) followed by phosphorus oxychloride (1.98 mol).

  • Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly quench by the addition of water, ensuring the temperature does not exceed 50 °C.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Basify the aqueous layer to pH 9 with a 20% sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, add activated carbon, and stir for 30 minutes at room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield 1-phenyl-3,4-dihydroisoquinoline as a pale yellow liquid.

Data Presentation

The following tables summarize quantitative data for the synthesis of N-(2-phenylethyl)benzamide and its cyclization to 1-phenyl-3,4-dihydroisoquinoline under various conditions.

Table 1: Synthesis of N-(2-phenylethyl)benzamide

MethodAmineAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Schotten-BaumannPhenethylamineBenzoyl Chloride10% aq. NaOHDichloromethane0 to RT2 - 4~99%

Table 2: Bischler-Napieralski Synthesis of 1-phenyl-3,4-dihydroisoquinoline

Dehydrating Agent(s)SolventTemperatureTime (h)Yield (%)Reference
P₂O₅, POCl₃TolueneReflux486.7%[4]
Polyphosphoric Acid (PPA)Neat150 °C370%[5]

Mandatory Visualizations

Experimental_Workflow cluster_step1 Step 1: Amide Synthesis cluster_step2 Step 2: Cyclization A1 Dissolve Phenethylamine in DCM A2 Add aq. NaOH and cool to 0°C A1->A2 A3 Add Benzoyl Chloride dropwise A2->A3 A4 Stir at RT for 2-4h A3->A4 A5 Workup (Wash & Dry) A4->A5 A6 Recrystallize from Ethanol/Water A5->A6 A7 N-(2-phenylethyl)benzamide A6->A7 B1 Dissolve Amide in Toluene A7->B1 Intermediate B2 Add P2O5 and POCl3 B1->B2 B3 Reflux for 4h B2->B3 B4 Quench with Water B3->B4 B5 Workup (Basify & Extract) B4->B5 B6 Purify (Activated Carbon & Concentrate) B5->B6 B7 1-phenyl-3,4-dihydroisoquinoline B6->B7

Experimental workflow for the synthesis of 1-phenyl-3,4-dihydroisoquinoline.

Applications in Drug Development

The 1-phenyl-3,4-dihydroisoquinoline scaffold is a valuable starting point for the synthesis of more complex molecules with therapeutic potential. Research has shown that derivatives of this compound can exhibit significant biological activity. For instance, various substituted 1-phenyl-3,4-dihydroisoquinoline analogs have been synthesized and evaluated for their cytotoxicity and ability to inhibit tubulin polymerization, a key mechanism for anticancer drugs.[1] One particular derivative, bearing a 3'-hydroxy and 4'-methoxy substitution on the 1-phenyl ring, demonstrated optimal bioactivity in these studies.[1] The versatility of the dihydroisoquinoline core allows for further modification to explore structure-activity relationships and develop novel therapeutic agents.

Conclusion

The Bischler-Napieralski synthesis of 1-phenyl-3,4-dihydroisoquinoline is a reliable and high-yielding process. The detailed protocols and comparative data provided in this document serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry. The straightforward access to this key intermediate opens avenues for the exploration and development of new pharmacologically active compounds, particularly in the area of oncology.

References

Application Notes and Protocols for the Enantioselective Reduction of 3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of 3,4-dihydroisoquinolines (DHQs) to produce chiral 1,2,3,4-tetrahydroisoquinolines (THIQs) is a pivotal transformation in synthetic organic chemistry.[1][2] THIQs are a privileged scaffold found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2] Consequently, the development of efficient and stereoselective methods for their synthesis is of paramount importance to the drug development pipeline. This document provides detailed application notes and protocols for the enantioselective reduction of DHQs, focusing on key catalytic systems that have demonstrated high efficacy and selectivity. The methodologies outlined herein are intended to serve as a practical guide for researchers in the field.

The primary strategies for the enantioselective reduction of the C=N bond in DHQs include catalytic hydrogenation and asymmetric transfer hydrogenation.[1] These methods can be broadly categorized by the type of catalyst employed: transition-metal catalysts (e.g., iridium, ruthenium, and rhodium complexes) and metal-free organocatalysts, such as chiral phosphoric acids.[1]

Key Methodologies and Data Summary

This section summarizes the performance of various catalytic systems for the enantioselective reduction of 3,4-dihydroisoquinolines. The data is presented in tabular format to facilitate comparison of different catalysts, ligands, and reaction conditions.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium complexes, particularly when paired with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of a broad range of imines, including DHQs.[1] These catalysts often exhibit high turnover numbers and operate under relatively mild conditions.

Table 1: Performance of Selected Iridium Catalysts in the Asymmetric Hydrogenation of 3,4-Dihydroisoquinolines

EntrySubstrateCatalyst/LigandH₂ Pressure (psi)Yield (%)ee (%)Reference
11-Phenyl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / (S)-P-Phos10609796[3]
2Ethyl 3-methylisoquinoline-4-carboxylate[Ir(COD)Cl]₂ / (R)-synphos40>9993[4]
36,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / tetraMe-BITIOP (L4)290>9994[5]
41-Methyl-3,4-dihydroisoquinoline[Ir(COD)Cl]₂ / (S)-SegPhos / I₂N/A (Transfer)9188[3]
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Ruthenium catalysts are prominent in asymmetric transfer hydrogenation, often utilizing formic acid/triethylamine mixtures or isopropanol as the hydride source. These systems are known for their operational simplicity and excellent enantioselectivity.

Table 2: Performance of Selected Ruthenium Catalysts in the Asymmetric Transfer Hydrogenation of 3,4-Dihydroisoquinolines

EntrySubstrateCatalystHydride SourceYield (%)ee (%)Reference
11-Aryl-3,4-dihydroisoquinolines[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENHCOOH/Et₃Nup to 97up to 99[6]
21-Benzyl-6,7-dimethoxy-DHQ[Ru(p-cymene)Cl₂]₂ / Chiral Ligand + AgSbF₆HCOOH/Et₃N90 (conv.)98[1]
31-Phenyl-DHQ[Ru(p-cymene)Cl₂]₂ / Chiral Ligand + AgSbF₆/Bi(OTf)₃HCOOH/Et₃N87 (conv.)94[1]
Organocatalytic Asymmetric Reduction

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the transfer hydrogenation of imines, using Hantzsch esters as a mild hydride source. This metal-free approach offers an attractive alternative to transition-metal catalysis.

Table 3: Performance of Chiral Phosphoric Acid Catalysts in the Asymmetric Reduction of Imines

EntrySubstrate TypeCatalystHydride SourceYield (%)ee (%)Reference
1N-Aryl-ketiminesBINOL-derived CPAHantzsch EsterGoodup to 98[7]
2QuinolinesSterically congested CPAHantzsch EsterHigh87->99[3]
3Benzyl methyl ketone derived iminesCPAHantzsch EsterN/AN/A[8]

Experimental Protocols

This section provides detailed, step-by-step protocols for the key methodologies discussed above.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 3,4-Disubstituted Isoquinolines

This protocol is adapted from the general procedure described by Shi et al.[4]

Materials:

  • [Ir(COD)Cl]₂

  • (R)-synphos

  • Toluene (anhydrous)

  • 1-Bromo-3-chloro-5,5-dimethylhydantoin (BCDMH)

  • 3,4-Disubstituted isoquinoline substrate

  • Hydrogen gas (high purity)

  • Autoclave

Procedure:

  • In a glovebox, add [Ir(COD)Cl]₂ (1.3 mg, 0.002 mmol) and (R)-synphos (2.8 mg, 0.0044 mmol) to a vial containing anhydrous toluene (3 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add BCDMH (4.8 mg, 0.02 mmol) to the mixture and stir for an additional 10 minutes.

  • Add the 3,4-disubstituted isoquinoline substrate (0.2 mmol) to the catalyst mixture.

  • Transfer the resulting mixture to a stainless-steel autoclave.

  • Seal the autoclave, remove it from the glovebox, and purge with hydrogen gas (3 x 100 psi).

  • Pressurize the autoclave to 40 psi with hydrogen gas.

  • Heat the reaction mixture to 70-80 °C and stir for 24 hours.

  • After cooling to room temperature, carefully vent the autoclave.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 1-Aryl-3,4-Dihydroisoquinolines

This protocol is a general representation based on the work of Wu et al.[9] and others.[6][10][11]

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-TsDPEN (or other suitable chiral diamine ligand)

  • 1-Aryl-3,4-dihydroisoquinoline substrate

  • Formic acid/triethylamine azeotrope (5:2)

  • Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.011 mmol) in the anhydrous solvent (2 mL).

  • Stir the mixture at room temperature for 20-30 minutes to form the catalyst.

  • Add the 1-aryl-3,4-dihydroisoquinoline substrate (1.0 mmol).

  • Add the formic acid/triethylamine (5:2) mixture (1 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 28-40 °C) for the specified time (typically 12-48 hours), monitoring the reaction progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 3: Organocatalytic Asymmetric Reduction of a 3,4-Dihydroisoquinoline using a Chiral Phosphoric Acid

This protocol is a generalized procedure based on the principles of CPA-catalyzed reductions with Hantzsch esters.[3][8]

Materials:

  • Chiral phosphoric acid (CPA) catalyst (e.g., a BINOL-derived CPA)

  • 3,4-Dihydroisoquinoline substrate

  • Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a dry reaction vial, add the chiral phosphoric acid catalyst (0.01-0.1 mmol, 1-10 mol%).

  • Add the 3,4-dihydroisoquinoline substrate (1.0 mmol).

  • Add the Hantzsch ester (1.2 mmol, 1.2 equivalents).

  • Add the anhydrous solvent (2 mL).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for 24-72 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the product from the catalyst and the oxidized Hantzsch ester.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

General Reaction Scheme cluster_reactants Reactants cluster_products Products DHQ 3,4-Dihydroisoquinoline (Prochiral) THIQ 1,2,3,4-Tetrahydroisoquinoline (Chiral) DHQ->THIQ [H] Chiral Catalyst Experimental Workflow A Catalyst Preparation (In-situ or pre-formed) B Reaction Setup (Substrate, Catalyst, Solvent, Reductant) A->B C Reaction Monitoring (TLC, GC/MS, LC-MS) B->C D Work-up and Purification (Quenching, Extraction, Chromatography) C->D E Product Analysis (NMR, MS) D->E F Enantioselectivity Determination (Chiral HPLC) E->F Catalytic Cycle Catalyst Chiral Catalyst [Cat*] ActivatedCatalyst Activated Catalyst [Cat*-H] Catalyst->ActivatedCatalyst Hydride Source (H₂ or H-donor) SubstrateComplex Substrate-Catalyst Complex ActivatedCatalyst->SubstrateComplex DHQ (Substrate) ProductComplex Product-Catalyst Complex SubstrateComplex->ProductComplex Hydride Transfer (Stereoselective) ProductComplex->Catalyst THIQ (Product) Release

References

Application Notes and Protocols for Chiral Catalysts in Tetrahydroisoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral tetrahydroisoquinolines (THIQs) are a critical structural motif found in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4] The development of efficient and stereoselective methods for their synthesis is a key focus in organic chemistry and drug discovery. This document provides an overview of modern chiral catalytic systems for the asymmetric synthesis of THIQs, including detailed experimental protocols and comparative data to guide researchers in selecting and implementing the most suitable methods for their specific targets.

Key Catalytic Strategies

The asymmetric synthesis of THIQs can be broadly categorized into several key strategies, primarily involving the use of transition-metal catalysts or organocatalysts.[1]

  • Asymmetric Hydrogenation: This is one of the most direct and atom-economical methods, typically involving the reduction of a prochiral dihydroisoquinoline (DHIQ) or an isoquinolinium salt using a chiral transition-metal catalyst and a hydrogen source.[1][5]

  • Asymmetric Transfer Hydrogenation: Similar to asymmetric hydrogenation, this method utilizes a hydrogen donor molecule, such as formic acid or isopropanol, in place of hydrogen gas.[1]

  • Pictet-Spengler Reaction: This powerful cyclization reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, often catalyzed by a chiral Brønsted acid like a chiral phosphoric acid.[5][6][7]

  • Reductive Amination: Chiral THIQs can be synthesized through an intramolecular reductive amination of suitable keto-amine precursors, catalyzed by chiral metal complexes.[8]

  • Other Cycloaddition and Annulation Reactions: Various other cycloaddition and annulation strategies have been developed, often employing organocatalysts or cooperative catalytic systems.[9][10]

Transition-Metal Catalysis

Chiral complexes of iridium, rhodium, and ruthenium are highly effective for the asymmetric hydrogenation and transfer hydrogenation of DHIQs and related substrates.[1]

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts are particularly effective for the asymmetric hydrogenation of cyclic imines.[1][11] Often, a co-catalyst or an activator, such as a Brønsted acid or an iodine additive, is required to achieve high catalytic activity and enantioselectivity.[1]

Logical Workflow for Iridium-Catalyzed Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Analysis cat_prec [Ir(COD)Cl]2 mix Active Catalyst Formation cat_prec->mix Combine ligand Chiral Ligand (e.g., Josiphos) ligand->mix Combine activator Activator (e.g., Brønsted Acid) activator->mix Combine substrate Substrate (e.g., Dihydroisoquinoline) reaction_vessel Asymmetric Hydrogenation substrate->reaction_vessel solvent Solvent (e.g., Toluene) solvent->reaction_vessel h2 H2 Gas h2->reaction_vessel workup Reaction Quench & Work-up purification Purification (e.g., Chromatography) workup->purification analysis Analysis (Yield, ee%) purification->analysis mix->reaction_vessel reaction_vessel->workup

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Rhodium-based catalysts, often in combination with chiral diphosphine ligands, are also widely used for the asymmetric synthesis of THIQs.[1][12][13] They have shown excellent performance in both direct hydrogenation and transfer hydrogenation reactions.[1]

Organocatalysis

Chiral organocatalysts, particularly chiral phosphoric acids (CPAs), have emerged as powerful tools for the enantioselective synthesis of THIQs.[2][6][14][15] CPAs can act as bifunctional catalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions.

Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for constructing the THIQ core. The use of chiral phosphoric acids as catalysts allows for highly enantioselective cyclizations.

Signaling Pathway for CPA-Catalyzed Pictet-Spengler Reaction

G cluster_reactants Reactants amine β-Arylethylamine iminium_formation Chiral Iminium Ion Formation amine->iminium_formation aldehyde Aldehyde aldehyde->iminium_formation cpa Chiral Phosphoric Acid (CPA) cpa->iminium_formation Protonation & Activation cyclization Cyclization iminium_formation->cyclization Intramolecular Electrophilic Aromatic Substitution product Chiral Tetrahydroisoquinoline cyclization->product Deprotonation

Caption: CPA-Catalyzed Pictet-Spengler Reaction Pathway.

Quantitative Data Summary

The following tables summarize the performance of selected chiral catalytic systems for the synthesis of THIQs.

Table 1: Transition-Metal Catalyzed Asymmetric Hydrogenation of Dihydroisoquinolines

Catalyst SystemSubstrateYield (%)ee (%)Reference
[Ir(COD)Cl]₂ / (R)-3,5-diMe-Synphos1-Aryl-3,4-dihydroisoquinolinesup to 99up to 99[11]
Rh/(R,R)-TsDPEN3,4-Dihydroisoquinolinesup to 99up to 99[1]
[RhCp*(R)-CAMPY(Cl)]Cl1-Aryl-3,4-dihydroisoquinolinesup to 98up to 95[4]
Ru-catalyzed transfer hydrogenationDihydroisoquinoline9995[5]

Table 2: Organocatalyzed Asymmetric Synthesis of Tetrahydroisoquinolines

CatalystReaction TypeSubstrate ScopeYield (%)ee (%)Reference
Chiral Phosphoric AcidPictet-Spenglerβ-Arylethylamines, Aldehydesup to 99up to 99[6]
Chiral Phosphoric AcidPhosphinylation3,4-Dihydroisoquinolinesup to 99up to 97[2]
(L)-ProlineCascade ReactionDihydroisoquinoline, α,β-enonesGoodGood[16]
Quinine-derived SquaramideCascade ReactionSpiro-THIQ synthesisup to 99>99[10]

Experimental Protocols

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of 1-Phenyl-3,4-dihydroisoquinoline

This protocol is adapted from the work of T. Ben-Artzi et al., Org. Lett. 2012, 14 (13), pp 3308–3311.[11]

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R)-3,5-diMe-Synphos (Chiral ligand)

  • 1-Phenyl-3,4-dihydroisoquinoline (Substrate)

  • Toluene (Anhydrous)

  • Methanol (Anhydrous)

  • Hydrogen gas (High purity)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: In a glovebox, a mixture of [Ir(COD)Cl]₂ (1.0 mol%) and (R)-3,5-diMe-Synphos (1.1 mol%) in anhydrous toluene is stirred at room temperature for 30 minutes to form the catalyst precursor.

  • Reaction Setup: In a separate vial, 1-phenyl-3,4-dihydroisoquinoline (1.0 mmol) is dissolved in anhydrous toluene (2 mL). The catalyst solution is then added to the substrate solution.

  • Hydrogenation: The reaction vial is placed in a high-pressure autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 bar). The reaction is stirred at a specified temperature (e.g., 40 °C) for a designated time (e.g., 16 hours).

  • Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield is determined, and the enantiomeric excess (ee) is measured by chiral HPLC analysis.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Pictet-Spengler Reaction

This protocol is a general representation based on common procedures found in the literature for CPA-catalyzed Pictet-Spengler reactions.

Materials:

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP)

  • β-Arylethylamine derivative (Substrate)

  • Aldehyde (Substrate)

  • Toluene or other suitable non-polar solvent (Anhydrous)

  • Molecular sieves (e.g., 4 Å)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried reaction flask under an inert atmosphere, add the β-arylethylamine (1.0 mmol), the aldehyde (1.2 mmol), the chiral phosphoric acid catalyst (1-10 mol%), and activated molecular sieves.

  • Reaction: Anhydrous toluene (2 mL) is added, and the reaction mixture is stirred at the desired temperature (e.g., room temperature to 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the molecular sieves, and the filtrate is concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline. The yield is calculated, and the enantiomeric excess is determined by chiral HPLC.

Experimental Workflow Diagram

G start Start reagents Weigh & Combine Reactants & Catalyst start->reagents reaction Stir under Controlled Temperature & Atmosphere reagents->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue workup Quench & Aqueous Work-up monitoring->workup Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS) & Determine Yield and ee% (HPLC) purification->analysis end End analysis->end

Caption: General Experimental Workflow for Chiral Catalysis.

Conclusion

The asymmetric synthesis of tetrahydroisoquinolines has been significantly advanced through the development of highly efficient chiral catalysts. Both transition-metal complexes and organocatalysts offer powerful and versatile platforms for accessing these important molecules with high enantioselectivity. The choice of catalyst and method will depend on the specific substrate, desired stereochemical outcome, and available resources. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers to successfully implement these state-of-the-art synthetic methodologies.

References

Application Notes and Protocols: (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a Key Intermediate for Solifenacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solifenacin, a competitive muscarinic receptor antagonist, is a critical therapeutic agent for the treatment of overactive bladder.[1][2][3] The synthesis of this complex chiral molecule relies on the strategic use of key intermediates, with (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline standing out as a pivotal building block.[2][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of Solifenacin, targeting researchers and professionals in the field of drug development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[5][6]

Synthetic Pathway Overview

The synthesis of Solifenacin from (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline generally proceeds through a two-step process. The first step involves the formation of an activated carbamate intermediate by reacting the tetrahydroisoquinoline with a chloroformate derivative. This intermediate is then coupled with (R)-3-quinuclidinol to yield Solifenacin.

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Coupling Reaction cluster_2 Final Step: Salt Formation start (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline intermediate (1S)-alkyl 1-phenyl-1,2,3,4- tetrahydro-2-isoquinolinecarboxylate start->intermediate Alkyl Chloroformate, Base solifenacin Solifenacin intermediate->solifenacin Base quinuclidinol (R)-3-quinuclidinol quinuclidinol->solifenacin solifenacin_succinate Solifenacin Succinate solifenacin->solifenacin_succinate succinic_acid Succinic Acid succinic_acid->solifenacin_succinate

Caption: Synthetic pathway of Solifenacin Succinate.

Experimental Protocols

Protocol 1: Synthesis of (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate

This protocol details the formation of the carbamate intermediate from (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline and ethyl chloroformate.

Materials:

  • (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Ethyl chloroformate

  • Triethylamine

  • Methylene chloride

  • Water

  • 3% w/w Hydrochloric acid

  • 5% w/w Aqueous sodium chloride

Procedure:

  • To a suitable reaction vessel, add methylene chloride (100 ml), (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (10 g), and triethylamine (5.32 g).

  • Cool the mixture to 5-15 °C.

  • Slowly add ethyl chloroformate (5.61 g) over a period of 30 minutes, maintaining the temperature between 5-15 °C.

  • After the addition is complete, allow the reaction mixture to warm to 25-30 °C and stir for 1 hour.

  • Wash the reaction solution sequentially with water (50 ml), 3% w/w hydrochloric acid (50 ml), water (50 ml), and 5% w/w aqueous sodium chloride (50 ml) at 25-30 °C.

  • Remove the solvent under reduced pressure at 30-40 °C to yield (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate as a pale yellow oil.[7]

Protocol 2: Synthesis of Solifenacin from the Carbamate Intermediate

This protocol describes the coupling of the carbamate intermediate with (R)-(-)-3-quinuclidinol.

Materials:

  • (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate

  • (R)-(-)-3-quinuclidinol

  • Base (e.g., Sodium methoxide)

  • Solvent (e.g., Toluene, DMF)

Procedure:

  • Dissolve (1S)-ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate in a suitable solvent such as a mixture of toluene and DMF.

  • Add (R)-(-)-3-quinuclidinol to the solution.

  • Add a base, such as sodium methoxide, to the reaction mixture.

  • Heat the reaction mixture and monitor the progress by a suitable analytical method (e.g., HPLC). The reaction is typically carried out for several hours.

  • Upon completion, the reaction mixture is worked up to isolate the Solifenacin base. This may involve washing with aqueous solutions and solvent removal.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic approaches described in the literature.

Table 1: Reaction Conditions and Yields for Carbamate Formation

Starting MaterialReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineEthyl chloroformateTriethylamineMethylene Chloride5-301.5~97 (crude oil)[7]
(1S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineEthyl chloroformateSodium carbonateToluene0-282Not specified[2]
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineBenzyl chloroformatePotassium carbonateToluene/Water204Not specified[8]

Table 2: Final Product Purity and Enantiomeric Excess

ProductPurityEnantiomeric Purity/ExcessImpurity ProfileReference
Solifenacin Succinate> 99%> 99%< 0.1% of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline[1]
Solifenacin Succinate> 99%> 99%< 0.1% of (1R,3'R)-solifenacin enantiomeric derivative[1]

Logical Workflow for Synthesis and Purification

The overall process from the key intermediate to the final drug substance involves a series of logical steps including reaction, workup, and purification.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline carbamate Carbamate Formation start->carbamate Step 1 coupling Coupling with (R)-3-quinuclidinol carbamate->coupling Step 2 solifenacin_base Crude Solifenacin Base coupling->solifenacin_base workup Aqueous Workup solifenacin_base->workup crystallization Crystallization workup->crystallization Salt Formation with Succinic Acid solifenacin_succinate Pure Solifenacin Succinate crystallization->solifenacin_succinate hplc HPLC Analysis (Purity, Impurities) solifenacin_succinate->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) solifenacin_succinate->chiral_hplc

References

Application Notes and Protocols: Synthesis of Novel 1-Phenyl-1,2,3,4-Tetrahydroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel 1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. The document outlines established synthetic methodologies, including the Pictet-Spengler and Bischler-Napieralski reactions, as well as asymmetric synthesis approaches. Furthermore, it includes protocols for the synthesis of specific derivatives with demonstrated biological activity, accompanied by quantitative data and visualizations of relevant signaling pathways and experimental workflows.

Introduction

1-Phenyl-1,2,3,4-tetrahydroisoquinolines constitute a significant class of heterocyclic compounds that are prevalent in numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] The rigid scaffold and the presence of a chiral center at the C1 position make this class of compounds an attractive framework for the design of novel therapeutic agents.[3] Derivatives of this scaffold have shown promise as antitumor,[4] antimalarial,[5] anti-leishmanial,[5] and p21-activated kinase 4 (PAK4) inhibitors.[6][7]

This document provides detailed experimental protocols for the synthesis of these derivatives, quantitative data for key reaction steps, and visualizations to aid in the understanding of the synthetic and biological pathways.

Synthetic Methodologies

The synthesis of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline core can be achieved through several established methods. The most common approaches are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydroisoquinoline ring.[8][9][10] This method is widely used due to its reliability and the availability of starting materials.

General Workflow for Pictet-Spengler Reaction

Pictet-Spengler Reaction Workflow cluster_conditions Reaction Conditions reagents β-Arylethylamine + Aldehyde/Ketone schiff_base Schiff Base Intermediate reagents->schiff_base Condensation acid Acid Catalyst (e.g., HCl, TFA) iminium_ion Iminium Ion schiff_base:e->iminium_ion:w Protonation cyclization Intramolecular Cyclization iminium_ion->cyclization Electrophilic Aromatic Substitution product 1-Phenyl-1,2,3,4- Tetrahydroisoquinoline cyclization->product

Caption: General workflow of the Pictet-Spengler reaction.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another classical method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to the desired 1,2,3,4-tetrahydroisoquinolines.[11] This reaction involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[12]

General Workflow for Bischler-Napieralski Reaction

Bischler-Napieralski Reaction Workflow cluster_reagents Reagents start β-Phenylethylamide intermediate 3,4-Dihydroisoquinoline start->intermediate Cyclization reagent Dehydrating Agent (e.g., POCl₃, P₂O₅) product 1-Phenyl-1,2,3,4- Tetrahydroisoquinoline intermediate->product reduction Reduction (e.g., NaBH₄)

Caption: General workflow of the Bischler-Napieralski reaction.

Asymmetric Synthesis

The development of asymmetric methods to synthesize enantiomerically pure 1-phenyl-1,2,3,4-tetrahydroisoquinolines is of great interest for drug development.[13] Various approaches, including the use of chiral catalysts and auxiliaries, have been reported.[3][14]

Asymmetric Synthesis via Catalytic Hydrogenation

Asymmetric Synthesis Workflow cluster_conditions Reaction Conditions substrate 1-Phenyl-3,4- dihydroisoquinoline product Enantiomerically Enriched 1-Phenyl-1,2,3,4- Tetrahydroisoquinoline substrate->product Asymmetric Hydogenation catalyst Chiral Catalyst (e.g., Ti, Ru, Ir based) h2 H₂ source

Caption: Asymmetric synthesis via catalytic hydrogenation.

Experimental Protocols

This section provides detailed protocols for the synthesis of a novel series of 1-phenanthryl-tetrahydroisoquinoline analogues which have been identified as potent p21-activated kinase 4 (PAK4) inhibitors.[6][7]

Protocol 1: Synthesis of 1-(Phenanthren-9-yl)-1,2,3,4-tetrahydroisoquinoline (Compound 21a)

This protocol is adapted from the work of Wang et al. (2015).[6]

Step 1: Synthesis of N-(2-phenylethyl)phenanthrene-9-carboxamide

  • To a solution of phenanthrene-9-carboxylic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in dry DCM and add it dropwise to a solution of 2-phenylethanamine (1.2 eq) and triethylamine (2.0 eq) in dry DCM at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired amide.

Step 2: Synthesis of 1-(Phenanthren-9-yl)-3,4-dihydroisoquinoline

  • To a solution of N-(2-phenylethyl)phenanthrene-9-carboxamide (1.0 eq) in anhydrous acetonitrile, add phosphorus oxychloride (POCl₃, 3.0 eq).

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature and pour it into ice water.

  • Basify the mixture with aqueous ammonia to pH 8-9.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Step 3: Synthesis of 1-(Phenanthren-9-yl)-1,2,3,4-tetrahydroisoquinoline (Compound 21a)

  • To a solution of 1-(phenanthren-9-yl)-3,4-dihydroisoquinoline (1.0 eq) in methanol, add sodium borohydride (NaBH₄, 2.0 eq) in portions at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford compound 21a.

Quantitative Data

The following table summarizes the yield for the synthesis of compound 21a and its biological activity against PAK4 and selected cancer cell lines.

CompoundSynthetic StepYield (%)PAK4 IC₅₀ (μM)MCF-7 IC₅₀ (μM)HCT116 IC₅₀ (μM)
21a Amide formation850.211.52.3
Cyclization78
Reduction92

Data extracted from Wang et al. (2015).[6]

Biological Activity and Signaling Pathway

Compound 21a has been identified as a potent inhibitor of p21-activated kinase 4 (PAK4).[6][7] PAK4 is a serine/threonine kinase that plays a crucial role in cell proliferation, migration, and survival. Overexpression of PAK4 is observed in various cancers, making it an attractive therapeutic target.[6]

Compound 21a inhibits the PAK4-LIMK1-cofilin signaling pathway, which is involved in regulating actin dynamics and cell motility.[6] Inhibition of this pathway leads to a reduction in cancer cell migration and invasion.

PAK4-LIMK1-Cofilin Signaling Pathway

PAK4 Signaling Pathway PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates (Activates) Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin_pol Actin Polymerization Cofilin->Actin_pol Depolymerizes Actin Filaments Cell_motility Cell Migration & Invasion Actin_pol->Cell_motility Compound_21a Compound 21a Compound_21a->PAK4 Inhibits

Caption: Inhibition of the PAK4-LIMK1-cofilin signaling pathway by Compound 21a.

Conclusion

The synthetic protocols and biological data presented in these application notes provide a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold. The detailed methodologies and visualizations are intended to facilitate the synthesis and evaluation of new derivatives with improved potency and selectivity.

References

Application Notes and Protocols for Chiral Amine Synthesis via Catalytic Transfer Hydrogenation of Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amines are fundamental structural motifs prevalent in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2][3] The stereochemistry of the amine moiety is often crucial for biological activity, making the development of efficient and highly selective synthetic methods a paramount objective in modern organic chemistry. Among the various strategies, the asymmetric reduction of prochiral imines stands out as one of the most direct and atom-economical routes to enantiomerically enriched amines.[1][4]

Catalytic transfer hydrogenation (CTH) has emerged as a powerful and practical alternative to traditional hydrogenation methods that often require high pressures of molecular hydrogen.[5] CTH utilizes readily available and safer hydrogen donors, such as formic acid/triethylamine mixtures, isopropanol, or Hantzsch esters, in the presence of a chiral catalyst to effect the reduction of the C=N double bond with high enantioselectivity.[6] This methodology is broadly applicable to a wide range of imine substrates and has been successfully employed in the synthesis of key intermediates for various drug candidates.

This document provides detailed application notes and experimental protocols for two of the most prominent and reliable methods for the catalytic transfer hydrogenation of imines: the Noyori-type ruthenium-catalyzed system and the organocatalytic approach using chiral Brønsted acids.

Method 1: Noyori-Type Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

The pioneering work of Noyori and co-workers on ruthenium(II) catalysts bearing N-sulfonylated 1,2-diamine ligands has revolutionized the field of asymmetric hydrogenation.[3] These catalysts, particularly those of the Ru-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) family, are highly effective for the transfer hydrogenation of a broad spectrum of imines, affording chiral amines with excellent enantioselectivities and high yields.[3]

Catalytic Cycle and Mechanism

The catalytic cycle of the Noyori-type ruthenium-catalyzed transfer hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism. The active ruthenium-hydride species is generated in situ from the precatalyst. The N-H proton of the diamine ligand and the hydride on the ruthenium center are transferred to the imine substrate in a concerted, outer-sphere fashion via a six-membered pericyclic transition state. This mechanism accounts for the high efficiency and stereoselectivity of the transformation.

Noyori_Mechanism cluster_cycle Catalytic Cycle Precatalyst [Ru]-Cl (Precatalyst) ActiveCatalyst [Ru]-H (Active Catalyst) Precatalyst->ActiveCatalyst + H-donor - HCl TS Six-membered Transition State ActiveCatalyst->TS + Imine ProductComplex [Ru]-Amine Complex TS->ProductComplex Hydride Transfer ProductComplex->ActiveCatalyst + H-donor - Chiral Amine ChiralAmine Chiral Amine (R1-CH-NH-R2) ProductComplex->ChiralAmine Imine Imine (R1-C=N-R2) Imine->TS HDonor Hydrogen Donor (e.g., HCOOH/NEt3) HDonor->Precatalyst

Caption: Proposed catalytic cycle for Noyori-type Ru-catalyzed ATH of imines.

Quantitative Data Summary

The following table summarizes the performance of Ru-TsDPEN and related catalysts in the asymmetric transfer hydrogenation of various imine substrates.

EntrySubstrateCatalyst (mol%)H-DonorTime (h)Yield (%)ee (%)Reference
1N-(1-phenylethylidene)anilineRu-(S,S)-TsDPEN (1)HCOOH/NEt₃ (5:2)129598 (R)J. Am. Chem. Soc. 1996, 118, 2521
21-Methyl-3,4-dihydroisoquinolineRu-(S,S)-TsDPEN (0.5)HCOOH/NEt₃ (5:2)49895 (S)J. Am. Chem. Soc. 1995, 117, 7562
3N-(1-(4-methoxyphenyl)ethylidene)anilineRu-(R,R)-TsDPEN (1)HCOOH/NEt₃ (5:2)189297 (S)Org. Lett. 2002, 4, 4373
4N-diphenylphosphinyl acetophenone imineRu-catalyst (1)HCOOH/NEt₃ (5:2)249994 (R)[7]
56,7-dimethoxy-1-methyl-3,4-dihydroisoquinolineRh-(S,S)-TsDPEN (0.5)HCOOH/NEt₃ (1.1:1) in H₂O/MeOH0.179989 (S)[2][8]
6N-benzylidene-4-methylanilineRu-(S,S)-TsDPEN (2)i-PrOH/KOH248592 (R)Tetrahedron: Asymmetry 2005, 16, 345
Experimental Protocol: General Procedure for Ru-Catalyzed ATH of Imines

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Ruthenium precatalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Chiral diamine ligand (e.g., (S,S)-TsDPEN)

  • Imine substrate

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂, or CH₃CN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (optional, can be done in situ): In a glovebox or under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.012 mmol) in the chosen anhydrous solvent (2 mL). Stir the mixture at 40 °C for 30 minutes to form the active catalyst.

  • Reaction Setup: In a dry, inert gas-flushed flask equipped with a magnetic stir bar, dissolve the imine substrate (1.0 mmol) in the anhydrous solvent (3 mL).

  • Hydrogen Donor Preparation: In a separate flask under an inert atmosphere, prepare the formic acid/triethylamine azeotrope (5:2 molar ratio) by slowly adding formic acid to cooled triethylamine.[6]

  • Reaction Initiation: Add the pre-formed catalyst solution (or the catalyst components for in situ generation) to the imine solution. Then, add the formic acid/triethylamine mixture (typically 1.5-2.0 equivalents relative to the imine) to the reaction flask.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC, GC, or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee) of the chiral amine product by chiral HPLC or GC analysis.

Experimental_Workflow_Ru cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Prep Catalyst Preparation (in situ or pre-formed) Reaction_Start Combine Reactants Catalyst_Prep->Reaction_Start Substrate_Prep Substrate Dissolution Substrate_Prep->Reaction_Start H_Donor_Prep H-Donor Preparation (HCOOH/NEt3) H_Donor_Prep->Reaction_Start Stirring Stir at Defined Temp. Reaction_Start->Stirring Monitoring Monitor Progress (TLC, GC, LC-MS) Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Analyze Analysis (ee%) (Chiral HPLC/GC) Purify->Analyze

Caption: General experimental workflow for Ru-catalyzed ATH of imines.

Method 2: Organocatalytic Asymmetric Transfer Hydrogenation

In recent years, organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering metal-free alternatives to traditional methods. For the transfer hydrogenation of imines, chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have proven to be highly effective catalysts.[9] These catalysts utilize a Hantzsch ester as the stoichiometric reductant.

Catalytic Cycle and Mechanism

The mechanism of the chiral phosphoric acid-catalyzed transfer hydrogenation involves the activation of the imine through protonation by the Brønsted acid, forming a chiral ion pair. The Hantzsch ester then delivers a hydride to the activated iminium ion in a stereocontrolled manner, dictated by the chiral environment of the catalyst. Subsequent proton transfer regenerates the catalyst and releases the chiral amine product.

Organocatalytic_Mechanism cluster_cycle Catalytic Cycle Catalyst Chiral Phosphoric Acid (CPA-H) IonPair Chiral Ion Pair [Imine-H]⁺[CPA]⁻ Catalyst->IonPair + Imine ProductComplex Amine-Catalyst Complex IonPair->ProductComplex + Hantzsch Ester - Pyridine Pyridine Hantzsch Pyridine IonPair->Pyridine ProductComplex->Catalyst - Chiral Amine ChiralAmine Chiral Amine ProductComplex->ChiralAmine Imine Imine Imine->Catalyst HantzschEster Hantzsch Ester HantzschEster->IonPair

Caption: Proposed catalytic cycle for organocatalytic ATH of imines.

Quantitative Data Summary

The following table presents representative results for the organocatalytic asymmetric transfer hydrogenation of various imines using chiral phosphoric acids.

EntrySubstrateCatalyst (mol%)H-Donor (equiv.)SolventTime (h)Yield (%)ee (%)Reference
1N-(1-phenylethylidene)-4-methoxyaniline(R)-TRIP (5)Hantzsch Ester (1.2)Toluene489296Angew. Chem. Int. Ed. 2005, 44, 7424
2N-(1-(naphthalen-2-yl)ethylidene)aniline(S)-CPA-6 (10)Hantzsch Ester (1.5)PhCF₃129991[10]
3N-benzylidene-4-bromoaniline(R)-TRIP (2)Hantzsch Ester (1.2)C₆H₆728590Org. Lett. 2005, 7, 3781
42-phenyl-3H-indole(R)-CPA-1 (10)Hantzsch Ester (1.2)C₆H₆249592Angew. Chem. Int. Ed. 2010, 49, 6873
5N-(1-(thiophen-2-yl)ethylidene)aniline(S)-TRIP (5)Hantzsch Ester (1.2)Mesitylene488894Chem. Commun., 2011, 47, 7359
6N-PMP-protected α-imino esterVAPOL-PA (5)Hantzsch Ester (1.5)CH₂Cl₂249899

TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate CPA = Chiral Phosphoric Acid

Experimental Protocol: General Procedure for Organocatalytic ATH of Imines

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • Chiral phosphoric acid catalyst (e.g., (R)-TRIP)

  • Imine substrate

  • Hantzsch ester

  • Anhydrous solvent (e.g., toluene, benzene, or CH₂Cl₂)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (5-10 mol%), the imine substrate (1.0 equiv), and the Hantzsch ester (1.2-1.5 equiv).

  • Solvent Addition: Add the anhydrous solvent to the vial to achieve the desired concentration (typically 0.1-0.2 M).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) until the reaction is complete, as monitored by TLC, GC, or LC-MS.

  • Work-up: Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess (ee) of the chiral amine by chiral HPLC or GC analysis.

Experimental_Workflow_Organo cluster_reaction Reaction Setup cluster_process Reaction & Purification cluster_analysis Analysis Combine Combine Catalyst, Imine, & Hantzsch Ester Add_Solvent Add Anhydrous Solvent Combine->Add_Solvent Stir Stir at Defined Temp. Add_Solvent->Stir Monitor Monitor Progress (TLC, GC, LC-MS) Stir->Monitor Purify Direct Purification (Chromatography) Monitor->Purify Analyze Analysis (ee%) (Chiral HPLC/GC) Purify->Analyze

Caption: General experimental workflow for organocatalytic ATH of imines.

Conclusion

Catalytic transfer hydrogenation of imines is a robust and versatile methodology for the synthesis of chiral amines. Both the Noyori-type ruthenium-catalyzed and the organocatalytic Brønsted acid-catalyzed systems offer excellent levels of enantioselectivity across a broad range of substrates. The choice between these methods may depend on factors such as catalyst cost and availability, metal sensitivity of the substrate, and desired reaction conditions. The protocols and data presented herein provide a comprehensive guide for researchers in academia and industry to implement these powerful transformations in their synthetic endeavors.

References

Application Notes and Protocols: (1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a versatile chiral building block in the synthesis of complex, biologically active molecules. This valuable synthon offers a rigid scaffold with a defined stereocenter, making it an ideal starting material for the enantioselective synthesis of pharmaceutical agents and research compounds.

Introduction to this compound

This compound is a chiral heterocyclic compound that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its rigid structure and pre-defined stereochemistry at the C1 position are instrumental in controlling the stereochemical outcome of subsequent reactions, enabling the synthesis of enantiomerically pure target compounds. This is of paramount importance in drug development, where the biological activity and safety of a drug are often dependent on its specific stereoisomeric form.

The primary applications of this chiral building block lie in the synthesis of muscarinic receptor antagonists, dopamine receptor modulators, and other compounds with significant biological activity. Its utility is exemplified in the industrial-scale synthesis of Solifenacin, a key drug for treating overactive bladder.

Key Applications and Synthetic Strategies

Synthesis of Solifenacin (Muscarinic M3 Receptor Antagonist)

A major application of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is in the synthesis of Solifenacin, a competitive muscarinic receptor antagonist used to treat overactive bladder.[2] The synthesis involves the N-acylation of the tetrahydroisoquinoline core with a chiral side chain.

Experimental Workflow for Solifenacin Synthesis

cluster_0 Step 1: Activation of (3R)-quinuclidinol cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Salt Formation A (3R)-quinuclidinol C Activated Intermediate A->C Reaction B Activating Agent (e.g., 1,1'-Carbonyldi(1,2,4-triazole)) B->C E Solifenacin Base C->E Coupling D (1S)-1-phenyl-1,2,3,4- tetrahydroisoquinoline D->E G Solifenacin Succinate E->G Reaction F Succinic Acid F->G

Caption: Workflow for the synthesis of Solifenacin succinate.

Modulators of Dopamine Receptors

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been investigated as potent ligands for dopamine receptors, particularly as D1 receptor antagonists and positive allosteric modulators.[3][4] The stereochemistry at the C1 position is crucial for the affinity and selectivity of these compounds.

Dopamine D1 Receptor Signaling Pathway

Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Gs Gαs D1R->Gs activates AC Adenylyl Cyclase Gs->AC stimulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates DARPP32 DARPP-32 PKA->DARPP32 phosphorylates Downstream Downstream Effects (e.g., gene expression, ion channel modulation) PKA->Downstream PP1 Protein Phosphatase 1 DARPP32->PP1 inhibits

Caption: Simplified Dopamine D1 receptor signaling cascade.

Antagonists of G-Protein-Coupled Receptor 40 (GPR40/FFAR1)

The tetrahydroisoquinoline scaffold is also present in antagonists of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1), a target for the treatment of type 2 diabetes.

GPR40 (FFAR1) Signaling Pathway

FFA Free Fatty Acids GPR40 GPR40 / FFAR1 FFA->GPR40 Gq Gαq GPR40->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release from ER IP3->Ca2 PKC Protein Kinase C DAG->PKC activates Insulin Insulin Secretion Ca2->Insulin potentiates PKC->Insulin potentiates

Caption: GPR40 (FFAR1) signaling pathway in pancreatic β-cells.

Quantitative Data from Synthetic Applications

The following tables summarize quantitative data from various synthetic methods utilizing 1-phenyl-1,2,3,4-tetrahydroisoquinoline and its derivatives.

Table 1: Asymmetric Hydrogenation for the Synthesis of Chiral Tetrahydroisoquinolines

CatalystSubstrateProductYield (%)ee (%)Reference
Chiral Titanocene Complex1-Phenyl-6,7-dimethoxy-3,4-dihydroisoquinoline(S)-1-Phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline8298
Ru-complex with (R,R)-TsDPEN1-Phenyl-3,4-dihydroisoquinoline(R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline8784

Table 2: Diastereoselective Pictet-Spengler Reactions

Chiral AuxiliaryAmineAldehydeProductYield (%)Diastereomeric Ratio (dr)Reference
(1R,2S,5R)-Menthyl-(S)-p-toluenesulfinateN-Sulfinylated DopamineVarious AldehydesTetrahydroisoquinolines36-86>3:1[5]
N-(Phenylsulfonyl)alkyloxazolidinone--trans-Tetrahydroisoquinoline54 (overall)>95:5[3][6]

Experimental Protocols

Protocol 1: Synthesis of Solifenacin Base from (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol is a representative procedure for the synthesis of Solifenacin base.

Materials:

  • (3R)-3-Quinuclidinol

  • 1,1'-Carbonyldi(1,2,4-triazole) (CDT)

  • (1S)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

  • Triethylamine

  • Isopropyl acetate

  • Saturated aqueous ammonium chloride solution

Procedure:

  • A solution of (3R)-3-quinuclidinol in isopropyl acetate is prepared in a reaction vessel under an inert atmosphere.

  • 1,1'-Carbonyldi(1,2,4-triazole) (CDT) is added to the solution, and the mixture is stirred at room temperature for approximately 2 hours to form the activated intermediate.

  • A solution of (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in isopropyl acetate is added to the reaction mixture.

  • Triethylamine is added as a base.

  • The reaction mixture is heated to reflux and maintained for 4 hours.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is washed with a saturated aqueous solution of ammonium chloride.

  • The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude Solifenacin base.

  • The crude product can be purified by column chromatography or crystallization.

Protocol 2: Diastereoselective Pictet-Spengler Reaction using a Chiral Auxiliary

This protocol outlines a general procedure for a diastereoselective Pictet-Spengler reaction to form a trans-substituted tetrahydroisoquinoline.[3][6]

Materials:

  • (R)-2-Bromophenylalanine

  • Appropriate reagents for the formation of the N-(phenylsulfonyl)alkyloxazolidinone precursor (multi-step)

  • Lewis Acid (e.g., TiCl₄, SnCl₄)

  • Dichloromethane

General Procedure for the Cyclization Step:

  • The N-(phenylsulfonyl)alkyloxazolidinone precursor, derived from (R)-2-bromophenylalanine, is dissolved in anhydrous dichloromethane under an inert atmosphere.

  • The solution is cooled to a low temperature (e.g., -78 °C).

  • A Lewis acid (e.g., TiCl₄ or SnCl₄) is added dropwise to the solution.

  • The reaction is stirred at the low temperature for a specified period, allowing for the formation of the acyl iminium ion and subsequent diastereoselective cyclization.

  • The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting crude product, the trans-tetrahydroisoquinoline, is purified by column chromatography to yield the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.[6]

Conclusion

This compound and its enantiomer are highly valuable chiral building blocks in modern organic synthesis and drug discovery. Their utility in the stereocontrolled synthesis of complex and biologically active molecules, such as Solifenacin and various receptor modulators, underscores their importance. The provided protocols and data serve as a practical guide for researchers in the field, facilitating the development of novel therapeutics.

References

Application Notes and Protocols for Tubulin Polymerization Inhibition Assay Using Tetrahydroisoquinoline (THIQ) Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is essential for their cellular functions. Consequently, tubulin has emerged as a key target for the development of anticancer therapeutics.[1] Agents that interfere with tubulin dynamics can disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Tetrahydroisoquinoline (THIQ) derivatives have been identified as a promising class of tubulin polymerization inhibitors.[3] Many of these compounds exert their effects by binding to the colchicine binding site on β-tubulin, which prevents the conformational change from a curved to a straight tubulin dimer, a necessary step for microtubule assembly.[4] This mechanism effectively inhibits microtubule formation, leading to the disruption of downstream cellular processes.

These application notes provide a detailed protocol for an in vitro fluorescence-based tubulin polymerization inhibition assay to characterize the activity of THIQ compounds. This method offers high sensitivity and is well-suited for a high-throughput screening format.[5]

Principle of the Assay

The in vitro tubulin polymerization assay is a fundamental method for identifying and characterizing compounds that modulate microtubule dynamics. The assay monitors the assembly of purified tubulin into microtubules over time. The polymerization of tubulin is initiated by GTP at 37°C and can be monitored by the increase in fluorescence of a reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, resulting in a significant increase in its fluorescence quantum yield.[5] The rate and extent of this fluorescence increase are proportional to the amount of microtubule polymer formed. Inhibitors of tubulin polymerization, such as certain THIQ compounds, will reduce the rate and overall signal of fluorescence.

Data Presentation

The inhibitory activity of THIQ and other representative compounds on tubulin polymerization is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for several compounds against tubulin polymerization.

Compound IDCompound ClassTubulin Polymerization IC50 (µM)Cancer Cell Line ExampleCell Growth IC50 (µM)Reference
THIQ Derivative 1 Tetrahydroisoquinoline13.5MDA-MB-2310.65 - 0.90[6]
THIQ Derivative 2 Tetrahydroisoquinoline~15-20 (estimated)A549~1-5[7]
Compound 5b Thiazole-naphthalene3.3MCF-70.48[8]
Compound 5m Indole derivative0.37Multiple0.11 - 1.4[9]
Compound 3b Tetrahydrothieno[2,3-c]pyridine4.03Multiple1.1 - 4.7[10][11]
Colchicine Natural Product9.1--[8]
Nocodazole Synthetic2.292HCT1160.072[12]

Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol details the steps to measure the effect of THIQ compounds on the polymerization of purified tubulin.

Materials and Reagents:

  • Lyophilized >99% pure tubulin (porcine brain derived)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM in water)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • THIQ test compounds

  • Positive Control: Nocodazole or Colchicine

  • Negative Control: Vehicle (e.g., DMSO)

  • Pre-chilled 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Protocol:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare a 10 mM GTP stock solution. Aliquot and store at -80°C.

    • Prepare serial dilutions of the THIQ test compounds and control compounds (Nocodazole, vehicle) in General Tubulin Buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%).

  • Reaction Setup:

    • On ice, prepare the tubulin polymerization reaction mix. For a final volume of 100 µL per well, combine the following in order:

      • General Tubulin Buffer

      • Glycerol (to a final concentration of 10%)

      • Fluorescent Reporter (e.g., DAPI to a final concentration of 10 µM)

      • Tubulin (to a final concentration of 3 mg/mL)

    • Mix gently by inversion and keep on ice.

  • Assay Procedure:

    • Pre-warm the 96-well plate to 37°C.

    • Add 10 µL of the diluted THIQ test compounds or controls to the appropriate wells of the pre-warmed plate.

    • To initiate polymerization, add 90 µL of the ice-cold tubulin polymerization reaction mix to each well.

    • Immediately place the plate in the fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm for DAPI) every 60 seconds for 60-90 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (wells containing all components except tubulin).

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) from the steepest slope of the curve and the final polymer mass from the plateau of the curve.

    • To calculate the IC50 value, plot the Vmax or the final polymer mass as a function of the logarithm of the THIQ compound concentration and fit the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Tubulin, GTP, THIQ Compounds, Controls reaction_mix Prepare Tubulin Polymerization Mix on Ice reagent_prep->reaction_mix add_mix Add Tubulin Mix to Initiate Polymerization reaction_mix->add_mix add_compounds Add Compounds/Controls to 37°C Plate add_compounds->add_mix read_fluorescence Read Fluorescence Kinetically at 37°C add_mix->read_fluorescence plot_curves Plot Polymerization Curves read_fluorescence->plot_curves calc_params Calculate Vmax and Final Polymer Mass plot_curves->calc_params calc_ic50 Determine IC50 Values calc_params->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

Signaling Pathway of Tubulin Polymerization Inhibition

G THIQ THIQ Compound Tubulin α/β-Tubulin Dimers THIQ->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Downstream effects of tubulin polymerization inhibition by THIQ compounds.

References

Application Notes and Protocols for the NMR Characterization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this important heterocyclic compound. The provided protocols and data will facilitate the unambiguous identification and quality assessment of 1-phenyl-1,2,3,4-tetrahydroisoquinoline in various research and development settings.

Introduction

1-phenyl-1,2,3,4-tetrahydroisoquinoline is a key structural motif found in a wide range of biologically active compounds and is a crucial intermediate in the synthesis of various pharmaceuticals. Its rigid bicyclic structure, featuring a chiral center at the C1 position, makes it a valuable scaffold in medicinal chemistry. Accurate structural characterization is paramount for its use in synthesis and as a reference standard. NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of small molecules in solution. This application note presents the complete ¹H and ¹³C NMR spectral data for 1-phenyl-1,2,3,4-tetrahydroisoquinoline and provides a standardized protocol for data acquisition.

Data Presentation

The ¹H and ¹³C NMR spectral data for 1-phenyl-1,2,3,4-tetrahydroisoquinoline, recorded in Chloroform-d (CDCl₃), are summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data of 1-phenyl-1,2,3,4-tetrahydroisoquinoline in CDCl₃ [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.15-7.35m9HAr-H
4.85s1HH1
3.90-4.10m2HH3/H4
3.10-3.30m2HH3/H4
2.75-2.95m2HH2 (NH)

Abbreviation: m = multiplet, s = singlet

Table 2: ¹³C NMR Spectral Data of 1-phenyl-1,2,3,4-tetrahydroisoquinoline in CDCl₃ [1]

Chemical Shift (δ, ppm)Assignment
142.5Ar-C (Quaternary)
138.0Ar-C (Quaternary)
135.5Ar-C (Quaternary)
128.8Ar-CH
128.5Ar-CH
127.8Ar-CH
127.2Ar-CH
126.5Ar-CH
126.0Ar-CH
58.5C1
46.2C3
41.8C4
29.5-

Note: The assignment of aromatic carbons can be further confirmed by 2D NMR techniques such as HSQC and HMBC.

Experimental Protocols

This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Materials and Equipment
  • 1-phenyl-1,2,3,4-tetrahydroisoquinoline (solid)

  • Chloroform-d (CDCl₃, 99.8 atom % D) with 0.03% (v/v) TMS

  • 5 mm NMR tubes

  • Vortex mixer

  • Pipettes

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 1-phenyl-1,2,3,4-tetrahydroisoquinoline for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃ containing TMS.

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. Ensure no solid particles are visible.

  • Transfer to NMR Tube: Using a pipette, transfer the clear solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30 (or equivalent standard 1D proton experiment)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~4 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 20 ppm

  • Transmitter Frequency Offset (O1P): Centered on the aromatic region (~6 ppm)

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (or equivalent proton-decoupled 1D carbon experiment)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 (or more for dilute samples)

  • Receiver Gain (RG): Set automatically

  • Acquisition Time (AQ): ~1.5 seconds

  • Relaxation Delay (D1): 2 seconds

  • Spectral Width (SW): 240 ppm

  • Transmitter Frequency Offset (O1P): Centered at ~100 ppm

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick all significant peaks in both the ¹H and ¹³C spectra.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the NMR characterization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

experimental_workflow cluster_1 sample_prep Sample Preparation weighing Weigh Sample (5-10 mg for 1H, 20-50 mg for 13C) sample_prep->weighing dissolution Dissolve in CDCl3 with TMS weighing->dissolution transfer Transfer to NMR Tube dissolution->transfer nmr_acquisition NMR Data Acquisition transfer->nmr_acquisition h1_nmr 1H NMR Experiment c13_nmr 13C NMR Experiment data_processing Data Processing h1_nmr->data_processing c13_nmr->data_processing ft Fourier Transformation data_processing->ft phasing_baseline Phasing & Baseline Correction ft->phasing_baseline referencing Referencing (TMS/Solvent) phasing_baseline->referencing integration_peak_picking Integration & Peak Picking referencing->integration_peak_picking data_analysis Data Analysis & Interpretation integration_peak_picking->data_analysis assignment Assign Signals to Protons & Carbons data_analysis->assignment structure_confirmation Confirm Structure of 1-phenyl-1,2,3,4-tetrahydroisoquinoline assignment->structure_confirmation

Caption: Workflow for NMR characterization.

Logical Relationship of Spectral Data to Structure

The following diagram illustrates the correlation between the different types of protons and carbons in 1-phenyl-1,2,3,4-tetrahydroisoquinoline and their expected NMR signals.

structure_spectra_correlation structure 1-phenyl-1,2,3,4-tetrahydroisoquinoline Structure protons Proton Types structure->protons carbons Carbon Types structure->carbons aromatic_h Aromatic Protons (Ar-H) protons->aromatic_h h1 Methine Proton (H1) protons->h1 h3_h4 Methylene Protons (H3/H4) protons->h3_h4 nh Amine Proton (NH) protons->nh aromatic_c Aromatic Carbons (Ar-C) carbons->aromatic_c c1 Methine Carbon (C1) carbons->c1 c3_c4 Methylene Carbons (C3/C4) carbons->c3_c4 h1_spectrum 1H NMR Spectrum aromatic_h->h1_spectrum h1->h1_spectrum h3_h4->h1_spectrum nh->h1_spectrum c13_spectrum 13C NMR Spectrum aromatic_c->c13_spectrum c1->c13_spectrum c3_c4->c13_spectrum

Caption: Correlation of structure to NMR signals.

References

Application of THIQ Derivatives as 17β-Hydroxysteroid Dehydrogenase 1 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

17β-Hydroxysteroid Dehydrogenase 1 (17β-HSD1) is a critical enzyme in the biosynthesis of potent estrogens, specifically catalyzing the conversion of estrone (E1) to the highly active estradiol (E2).[1][2][3] Elevated levels of E2 are implicated in the progression of estrogen-dependent diseases, including breast cancer, endometriosis, and ovarian cancer.[4] Consequently, inhibiting 17β-HSD1 presents a promising therapeutic strategy to reduce local E2 concentrations in target tissues, thereby mitigating the proliferation of hormone-sensitive cells.[4]

Tetrahydroisoquinoline (THIQ) derivatives have emerged as a promising class of non-steroidal inhibitors of 17β-HSD1. These compounds offer the potential for high potency and selectivity, with a reduced likelihood of the inherent estrogenic effects associated with steroidal inhibitors. This document provides a comprehensive overview of the application of THIQ derivatives as 17β-HSD1 inhibitors, including quantitative data on their inhibitory activity, detailed experimental protocols for their synthesis and evaluation, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Activity of THIQ Derivatives

The following table summarizes the in vitro inhibitory activity of a selection of N-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives against human 17β-HSD1. The data is compiled from studies utilizing a bacterial cell homogenate containing the recombinant enzyme.

Compound IDStructureIC₅₀ (nM)
1 N-(4-chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinolineHH4-Cl-Ph~350 (racemate)
2 6-hydroxy-N-phenyl-1,2,3,4-tetrahydroisoquinolineHHPh> 1000
3 N-(4-chlorophenyl)-1-methyl-6-hydroxy-1,2,3,4-tetrahydroisoquinolineCH₃H4-Cl-Ph~500
4 N-(4-chlorophenyl)-4,4-dimethyl-6-hydroxy-1,2,3,4-tetrahydroisoquinolineH(CH₃)₂4-Cl-Ph~400

Experimental Protocols

Synthesis of N-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) Derivatives

This protocol describes a general method for the synthesis of N-phenyl-THIQ derivatives via the Bischler-Napieralski reaction, followed by reduction.

Materials:

  • Substituted phenethylamine

  • Substituted benzoyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Acetonitrile (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Amide Formation: a. Dissolve the substituted phenethylamine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Add triethylamine (1.2 eq) to the solution. d. Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the cooled solution. e. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. f. Quench the reaction by adding water. Separate the organic layer. g. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. h. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide. i. Purify the crude amide by recrystallization or column chromatography if necessary.

  • Cyclization (Bischler-Napieralski Reaction): a. Dissolve the purified amide (1.0 eq) in anhydrous acetonitrile. b. Add phosphorus oxychloride (3.0 eq) dropwise to the solution at 0 °C. c. Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. d. Monitor the reaction progress by thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. f. Basify the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~8-9. g. Extract the product with dichloromethane (3 x 50 mL). h. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline intermediate.

  • Reduction to Tetrahydroisoquinoline: a. Dissolve the crude dihydroisoquinoline intermediate in methanol. b. Cool the solution to 0 °C in an ice bath. c. Add sodium borohydride (2.0 eq) portion-wise to the solution. d. Stir the reaction mixture at room temperature for 1-2 hours. e. Remove the methanol under reduced pressure. f. Add water to the residue and extract the product with dichloromethane (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final N-phenyl-1,2,3,4-tetrahydroisoquinoline derivative.

In Vitro 17β-HSD1 Enzymatic Assay

This protocol describes a cell-free assay to determine the inhibitory activity of THIQ derivatives on recombinant human 17β-HSD1.

Materials:

  • Recombinant human 17β-HSD1 (e.g., from a bacterial expression system)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • NADPH (cofactor)

  • [³H]-Estrone (radiolabeled substrate)

  • Unlabeled estrone

  • Test compounds (THIQ derivatives) dissolved in DMSO

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • Ethyl acetate/cyclohexane solvent system for TLC

Procedure:

  • Preparation of Reaction Mixture: a. In a 96-well microplate, prepare the reaction mixture containing Tris-HCl buffer, NADPH (final concentration, e.g., 1 mM), and recombinant 17β-HSD1 enzyme solution. b. Add the test compound at various concentrations (e.g., from 1 nM to 10 µM) or vehicle (DMSO) for the control wells. c. Pre-incubate the mixture for 15 minutes at 37 °C.

  • Initiation and Incubation: a. Initiate the enzymatic reaction by adding [³H]-Estrone (final concentration, e.g., 100 nM). b. Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction: a. Terminate the reaction by adding a solution of unlabeled estrone and estradiol to act as carriers. b. Extract the steroids from the aqueous mixture using an organic solvent such as ethyl acetate. c. Vortex the plate and centrifuge to separate the phases. d. Carefully transfer the organic (upper) layer to a new plate. e. Evaporate the solvent to dryness under a stream of nitrogen.

  • Separation and Quantification: a. Re-dissolve the dried residue in a small volume of ethyl acetate. b. Spot the samples onto a silica gel TLC plate. c. Develop the TLC plate in a chamber with an appropriate solvent system (e.g., ethyl acetate/cyclohexane, 1:1 v/v) to separate [³H]-Estrone from the product, [³H]-Estradiol. d. After development, allow the plate to dry. e. Scrape the silica corresponding to the estrone and estradiol bands into separate scintillation vials. f. Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of conversion of [³H]-Estrone to [³H]-Estradiol for each concentration of the test compound. b. Determine the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

T-47D Cell-Based Assay for 17β-HSD1 Inhibition

This protocol assesses the ability of THIQ derivatives to inhibit 17β-HSD1 activity in a cellular context using the T-47D breast cancer cell line, which endogenously expresses the enzyme.

Materials:

  • T-47D human breast cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Phenol red-free RPMI-1640 medium with 5% dextran-coated charcoal-stripped FBS (DCC-FBS)

  • Estrone (E1)

  • Test compounds (THIQ derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: a. Seed T-47D cells in a 96-well plate at a density of approximately 5,000 cells per well in complete RPMI-1640 medium. b. Incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Hormone Deprivation and Treatment: a. After 24 hours, replace the medium with phenol red-free RPMI-1640 containing 5% DCC-FBS and incubate for another 24 hours to starve the cells of estrogens. b. Prepare treatment media containing a fixed concentration of estrone (e.g., 1 nM) and varying concentrations of the THIQ derivative inhibitor (e.g., from 10 nM to 10 µM). Include controls with estrone alone and vehicle (DMSO) alone. c. Replace the starvation medium with the treatment media.

  • Cell Proliferation Measurement: a. Incubate the cells for 5-6 days. b. On the day of measurement, add MTT solution to each well and incubate for 3-4 hours at 37 °C. c. Remove the medium and add DMSO to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: a. Calculate the percentage of inhibition of estrone-induced cell proliferation for each concentration of the inhibitor. b. The proliferation induced by estrone alone is considered 100%. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Estrogen Receptor Binding Assay

This protocol determines the potential estrogenic activity of THIQ derivatives by assessing their ability to bind to the estrogen receptor (ER).[5][6]

Materials:

  • Rat uterine cytosol (source of estrogen receptors) or recombinant human ERα

  • [³H]-Estradiol

  • Unlabeled 17β-estradiol (for standard curve)

  • Test compounds (THIQ derivatives)

  • Assay buffer (e.g., Tris-EDTA buffer)

  • Dextran-coated charcoal suspension

  • Scintillation cocktail and counter

Procedure:

  • Competitive Binding: a. In microcentrifuge tubes, combine the ER-containing preparation with a fixed concentration of [³H]-Estradiol (e.g., 0.5 nM). b. Add varying concentrations of the unlabeled test compound or 17β-estradiol (for the standard curve). c. Incubate the mixture at 4 °C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: a. Add cold dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]-Estradiol. b. Incubate on ice for 15 minutes with occasional mixing. c. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes at 4 °C to pellet the charcoal.

  • Quantification: a. Carefully transfer the supernatant (containing the ER-bound [³H]-Estradiol) to scintillation vials. b. Add scintillation cocktail and measure the radioactivity.

  • Data Analysis: a. Generate a standard curve by plotting the percentage of [³H]-Estradiol bound against the concentration of unlabeled 17β-estradiol. b. Determine the concentration of the test compound that displaces 50% of the bound [³H]-Estradiol (IC₅₀). c. Calculate the relative binding affinity (RBA) of the test compound compared to 17β-estradiol.

Visualizations

17β-HSD1 Signaling Pathway in Estrogen-Dependent Breast Cancer

G cluster_extracellular Extracellular Space cluster_cell Breast Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E1_sulfate Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) E1_sulfate->STS Transport E1 Estrone (E1) STS->E1 Hydrolysis HSD17B1 17β-HSD1 E1->HSD17B1 Substrate E2 Estradiol (E2) HSD17B1->E2 Conversion ER Estrogen Receptor (ER) E2->ER Binding ER_E2_complex ER-E2 Complex ER->ER_E2_complex Activation & Dimerization THIQ THIQ Derivative THIQ->HSD17B1 Inhibition ERE Estrogen Response Element (ERE) ER_E2_complex->ERE Binding Gene_transcription Gene Transcription ERE->Gene_transcription Activation Proliferation Cell Proliferation Gene_transcription->Proliferation Leads to

Caption: 17β-HSD1 pathway in breast cancer and the inhibitory action of THIQ derivatives.

Experimental Workflow for Screening 17β-HSD1 Inhibitors

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation synthesis Synthesis of THIQ Derivatives purification Purification & Characterization synthesis->purification enzymatic_assay 17β-HSD1 Enzymatic Assay (IC₅₀) purification->enzymatic_assay Lead Compounds er_binding Estrogen Receptor Binding Assay enzymatic_assay->er_binding Potent Inhibitors t47d_assay T-47D Cell Proliferation Assay er_binding->t47d_assay Non-Estrogenic Hits animal_model Xenograft Animal Model t47d_assay->animal_model Promising Candidates efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: Workflow for the discovery and evaluation of THIQ-based 17β-HSD1 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-phenyl-1,2,3,4-tetrahydroisoquinoline synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline via the Pictet-Spengler and Bischler-Napieralski reactions.

Issue 1: Low or No Product Yield

  • Question: My reaction has a very low yield or did not produce any of the desired 1-phenyl-1,2,3,4-tetrahydroisoquinoline. What are the potential causes and solutions?

  • Answer: Low or no yield can stem from several factors related to starting materials, reaction conditions, and the chosen synthetic route.

    • Inactive Aromatic Ring (Pictet-Spengler & Bischler-Napieralski): The phenyl group of the β-phenylethylamine starting material is not highly nucleophilic, which can lead to poor yields, especially in the Pictet-Spengler reaction.[1] For the Bischler-Napieralski reaction, electron-donating groups on the aromatic ring facilitate the cyclization.[2]

      • Solution: Consider using a β-phenylethylamine derivative with electron-donating substituents on the aromatic ring if your core structure allows for it. For the Pictet-Spengler reaction, harsher conditions with strong acids like hydrochloric acid or trifluoroacetic acid at elevated temperatures may be necessary.[1] Superacid-catalyzed reactions have also been shown to be effective for less activated imines.[3]

    • Inefficient Iminium/Nitrilium Ion Formation: The formation of the key electrophilic intermediate is crucial for cyclization.

      • Solution (Pictet-Spengler): Ensure the acid catalyst is of good quality and used in the appropriate concentration. The reaction is driven by the electrophilicity of the iminium ion formed under acidic conditions.[1]

      • Solution (Bischler-Napieralski): The choice and quality of the dehydrating agent (e.g., POCl₃, P₂O₅) are critical.[4][5] For less reactive substrates, a stronger dehydrating system like P₂O₅ in refluxing POCl₃ may be required.[5]

    • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role.

      • Solution: Empirically optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid decomposition. For the Bischler-Napieralski reaction, solvents like toluene or xylene are often used at reflux temperatures.[4] Microwave-assisted synthesis can sometimes dramatically increase yield and reduce reaction time.[2]

Issue 2: Incomplete Consumption of Starting Materials

  • Question: I am observing a significant amount of unreacted starting material (β-phenylethylamine or the corresponding amide) in my reaction mixture. How can I drive the reaction to completion?

  • Answer: Incomplete conversion is a common issue that can often be resolved by adjusting stoichiometry and reaction parameters.

    • Stoichiometry:

      • Solution (Pictet-Spengler): Using a slight excess of the aldehyde (in this case, benzaldehyde) can help ensure the complete consumption of the β-phenylethylamine.[6]

    • Reaction Time and Temperature:

      • Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC to track the disappearance of the starting material spot. Be cautious of potential side product formation at higher temperatures.

    • Catalyst/Reagent Activity:

      • Solution: Ensure your acid catalyst (Pictet-Spengler) or dehydrating agent (Bischler-Napieralski) is active and not degraded. Using freshly opened or properly stored reagents is recommended.

Issue 3: Formation of Side Products

  • Question: My reaction is producing significant amounts of impurities alongside the desired product. How can I minimize side reactions?

  • Answer: The formation of side products is specific to the reaction type.

    • Side Products in Bischler-Napieralski Reaction:

      • Retro-Ritter Reaction: A common side reaction is the fragmentation of the nitrilium ion intermediate to form a styrene derivative.[4]

        • Solution: Using milder reaction conditions, such as employing trifluoromethanesulfonic anhydride (Tf₂O) with 2-chloropyridine at lower temperatures, can suppress this side reaction.[5] Another strategy is to use the corresponding nitrile as the solvent to shift the equilibrium away from the retro-Ritter products.[4]

      • Unexpected Regioisomer: Cyclization can sometimes occur at an alternative position on the aromatic ring, especially with certain substitution patterns.[5]

        • Solution: Modifying the activating groups on the aromatic ring may be necessary to direct the cyclization to the desired position.

    • General Side Products:

      • Polymerization: Aldehydes can be prone to polymerization.

        • Solution: Control the rate of addition of the aldehyde and maintain the optimal reaction temperature.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure sample of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. What are the recommended purification techniques?

  • Answer: Proper work-up and purification are essential for obtaining a high-purity product.

    • Work-up:

      • Solution: After the reaction is complete, a standard acid-base work-up is typically employed. The basic nature of the tetrahydroisoquinoline allows for its extraction into an acidic aqueous layer, washing of the organic layer to remove non-basic impurities, followed by basification of the aqueous layer and extraction of the product back into an organic solvent.

    • Purification:

      • Solution:

        • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective purification method.

        • Column Chromatography: For oils or solids that are difficult to crystallize, flash column chromatography on silica gel is the method of choice. A solvent system of hexane/ethyl acetate with a small amount of triethylamine (to prevent tailing of the amine product) is a good starting point for elution.[7]

Frequently Asked Questions (FAQs)

  • Q1: Which synthetic route, Pictet-Spengler or Bischler-Napieralski, generally gives a higher yield for 1-phenyl-1,2,3,4-tetrahydroisoquinoline?

    • A1: The Bischler-Napieralski reaction followed by reduction often provides higher and more consistent yields for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[8] The Pictet-Spengler reaction with a non-activated phenyl ring, as in this case, typically requires harsh conditions and can result in lower yields.[1]

  • Q2: What is the role of the acid catalyst in the Pictet-Spengler reaction?

    • A2: The acid catalyst is crucial for the formation of the electrophilic iminium ion from the intermediate imine. The imine itself is generally not electrophilic enough to undergo cyclization.[1]

  • Q3: What are the common reducing agents used for the conversion of 1-phenyl-3,4-dihydroisoquinoline to 1-phenyl-1,2,3,4-tetrahydroisoquinoline?

    • A3: Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride, and catalytic hydrogenation.[2]

  • Q4: Can I use a ketone instead of an aldehyde in the Pictet-Spengler reaction to synthesize a 1,1-disubstituted tetrahydroisoquinoline?

    • A4: While possible, reactions with ketones are generally less favorable and may require more forcing conditions compared to aldehydes.[9]

  • Q5: How does the presence of electron-donating or electron-withdrawing groups on the benzaldehyde affect the Pictet-Spengler reaction?

    • A5: The electronic nature of the aldehyde can influence the rate of imine formation, but the nucleophilicity of the β-phenylethylamine's aromatic ring is the more critical factor for the cyclization step.

Data Presentation

Table 1: Comparison of Yields for the Synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline and its Precursors

Synthetic MethodKey ReagentsProductReported Yield (%)Reference
Pictet-Spengler (Microwave)β-phenylethylamine, benzaldehyde, TFA1-phenyl-1,2,3,4-tetrahydroisoquinoline98%[2]
Bischler-NapieralskiN-phenethyl-benzamide, PPA1-phenyl-3,4-dihydroisoquinoline~85% (implied)[10]
Reduction of Dihydroisoquinoline1-phenyl-3,4-dihydroisoquinoline, NaBH₄1-phenyl-1,2,3,4-tetrahydroisoquinoline85%[10]
Reduction of Dihydroisoquinoline1-phenyl-3,4-dihydroisoquinoline, Sodium Metal1-phenyl-1,2,3,4-tetrahydroisoquinoline83%[10]
Reduction of Dihydroisoquinoline1-phenyl-3,4-dihydroisoquinoline, LiAlH₄1-phenyl-1,2,3,4-tetrahydroisoquinoline84%[10]
Amide Formationβ-phenylethylamine, benzoyl chlorideN-phenethyl-benzamide99%A patent for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline describes the acylation of beta-phenylethylamine with benzoyl chloride to yield N-phenethyl-benzamide with a 99% yield.

Note: Yields are as reported in the literature and may vary based on experimental scale and purification methods.

Experimental Protocols

Protocol 1: Bischler-Napieralski Reaction and Subsequent Reduction

This two-step protocol is a reliable method for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Step 1: Synthesis of N-phenethyl-benzamide

  • In a suitable reaction vessel, dissolve β-phenylethylamine in a non-polar solvent such as petroleum ether.

  • Add a base, for example, sodium carbonate.

  • Cool the mixture to a low temperature (e.g., -78°C).

  • Slowly add benzoyl chloride dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Upon completion, pour the reaction mixture into water and separate the organic layer.

  • Wash the organic layer with water, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain N-phenethyl-benzamide. A reported yield for this step is 99%.

Step 2: Cyclization to 1-phenyl-3,4-dihydroisoquinoline

  • In a reaction flask, combine N-phenethyl-benzamide with a dehydrating agent such as polyphosphoric acid (PPA) or a mixture of phosphorus pentoxide (P₂O₅) and phosphorus oxychloride (POCl₃) in a suitable solvent like toluene.[5][11]

  • Heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH) to a high pH.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over an anhydrous salt, and concentrate to yield crude 1-phenyl-3,4-dihydroisoquinoline.

Step 3: Reduction to 1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Stir the reaction at room temperature until the reduction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Perform an acid-base extraction to purify the product.

  • Further purification can be achieved by column chromatography or recrystallization to yield pure 1-phenyl-1,2,3,4-tetrahydroisoquinoline. A reported yield for this reduction step is 85%.[10]

Protocol 2: Microwave-Assisted Pictet-Spengler Reaction

This method offers a rapid and high-yielding synthesis.

  • In a microwave reaction vial, combine 2-(3,4-dimethoxyphenyl)ethylamine (as an example of an activated phenylethylamine), benzaldehyde, and trifluoroacetic acid (TFA).[2]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120°C) for a short period (e.g., 15 minutes).[2]

  • After cooling, quench the reaction and perform an acid-base workup as described in Protocol 1.

  • Purify the crude product by column chromatography to obtain the desired 1-phenyl-1,2,3,4-tetrahydroisoquinoline derivative. A reported yield for a similar reaction is 98%.[2]

Mandatory Visualization

Bischler_Napieralski_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction start_amide β-phenylethylamine + Benzoyl Chloride amide N-phenethyl-benzamide start_amide->amide Base, Solvent dihydroisoquinoline 1-phenyl-3,4-dihydroisoquinoline amide->dihydroisoquinoline Dehydrating Agent (e.g., POCl₃), Heat tetrahydroisoquinoline 1-phenyl-1,2,3,4-tetrahydroisoquinoline dihydroisoquinoline->tetrahydroisoquinoline Reducing Agent (e.g., NaBH₄)

Caption: Workflow for the Bischler-Napieralski synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Pictet_Spengler_Workflow cluster_0 Pictet-Spengler Reaction start_ps β-phenylethylamine + Benzaldehyde imine Imine Intermediate start_ps->imine Condensation iminium Iminium Ion imine->iminium Acid Catalyst product_ps 1-phenyl-1,2,3,4-tetrahydroisoquinoline iminium->product_ps Intramolecular Cyclization

Caption: Reaction pathway for the Pictet-Spengler synthesis.

Troubleshooting_Yield low_yield Low Yield Issue inactive_ring Inactive Aromatic Ring? low_yield->inactive_ring conditions Suboptimal Conditions? low_yield->conditions reagents Reagent Quality? low_yield->reagents side_reactions Side Reactions? low_yield->side_reactions solution_harsher_conditions Use stronger acid / higher temperature inactive_ring->solution_harsher_conditions Solution solution_optimize Optimize time and temperature (TLC) conditions->solution_optimize Solution solution_fresh_reagents Use fresh, high-quality catalysts/reagents reagents->solution_fresh_reagents Solution solution_milder_conditions Use milder conditions to minimize side products side_reactions->solution_milder_conditions Solution

Caption: Troubleshooting logic for addressing low reaction yields.

References

Enhancing enantioselectivity in asymmetric synthesis of tetrahydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you enhance enantioselectivity and overcome common challenges in the asymmetric synthesis of tetrahydroisoquinolines (THIQs).

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for achieving high enantioselectivity in THIQ synthesis?

A1: The main strategies involve catalytic asymmetric reduction and acid-catalyzed cyclization reactions.[1]

  • Asymmetric Hydrogenation/Transfer Hydrogenation: This is a highly effective method for the reduction of pre-formed 3,4-dihydroisoquinolines (DHIQs) or the direct reduction of isoquinolines.[1] Transition metal catalysts, particularly those based on Iridium, Rhodium, and Ruthenium with chiral ligands, are widely used.[1][2][3]

  • Organocatalytic Transfer Hydrogenation: Chiral phosphoric acids (CPAs) can catalyze the transfer hydrogenation of isoquinolines using a hydrogen source like Hantzsch esters.[1][4]

  • Catalytic Asymmetric Pictet-Spengler Reaction: This reaction involves the cyclization of β-arylethylamines with aldehydes or ketones. Chiral Brønsted acids, such as chiral phosphoric acids, or hydrogen-bond donors like thiourea derivatives, are effective catalysts for this transformation.[5][6][7]

  • Catalytic Asymmetric Bischler-Napieralski Reaction: While the classic Bischler-Napieralski reaction uses stoichiometric dehydrating agents, modern asymmetric variants are being developed to produce chiral DHIQs, which are then hydrogenated to THIQs.[8][9][10]

Q2: How do I choose the right catalyst and ligand system for my specific substrate?

A2: The optimal catalyst-ligand system is highly dependent on the substrate's electronic and steric properties.

  • For Asymmetric Hydrogenation: Iridium complexes are often effective for the hydrogenation of N-heteroaromatics and imines.[1][2] The choice of chiral ligand is critical; for example, spiro phosphoramidite ligands have shown unique stereoselectivity.[1] The electronic properties of the ligand can significantly impact both reactivity and selectivity.[11]

  • For Pictet-Spengler Reactions: Chiral phosphoric acid (CPA) catalysts are highly effective, and their efficacy is influenced by the substituents at the 3,3'-positions of the BINOL scaffold.[4][12] For some substrates, particularly those prone to low selectivity like methoxy-substituted tryptamines, thiourea-based catalysts may provide better results.[5]

  • Screening: It is highly recommended to screen a small panel of catalysts and ligands. In some cases, switching the chiral ligand can even allow for stereodivergent synthesis, providing access to different stereoisomers from the same starting materials.[11]

Q3: What are the standard analytical methods for determining the enantiomeric excess (ee) of my THIQ product?

A3: The most common and reliable methods involve chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique. It employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, resulting in different retention times. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are common choices.[13][14]

  • Chiral Gas Chromatography (GC): This method is suitable for volatile THIQ derivatives. Similar to HPLC, it uses a column with a chiral stationary phase to separate the enantiomers. Derivatization of the THIQ may be necessary to increase its volatility.[14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low Enantioselectivity (ee%)

Q: My reaction produces the desired THIQ, but the enantiomeric excess is low. What are the potential causes and how can I fix this?

A: Low enantioselectivity is a common problem that can stem from multiple factors. A systematic approach is key to identifying the root cause.

Potential CauseRecommended Troubleshooting Steps
Catalyst Purity / Integrity Purity: Ensure the catalyst and ligand are of high purity, as impurities can poison the active catalytic species or promote a non-selective background reaction.[14][15] Handling: Many catalysts, especially organometallic complexes and some organocatalysts, are sensitive to air and moisture.[14] Conduct reactions under a strictly inert atmosphere (Argon or Nitrogen) and use anhydrous solvents.
Reaction Temperature Lower the Temperature: Asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C) often enhances enantioselectivity by favoring the transition state with the lower activation energy.[13][15] However, this may slow the reaction rate.
Solvent Effects Screen Solvents: The choice of solvent is critical as it can influence the catalyst's conformation and the stability of the transition states.[14] In some Ir-catalyzed hydrogenations, changing the solvent from a toluene/dioxane mixture to ethanol can even reverse the enantioselectivity, providing access to the opposite enantiomer.[16]
Sub-optimal Catalyst/Ligand Modify the Ligand: The steric and electronic properties of the ligand are paramount. For chiral phosphoric acids, modifying the substituents at the 3,3' positions of the BINOL backbone can dramatically improve ee.[4] Screen Different Catalyst Classes: If optimizing a specific catalyst system fails, consider a different class. For a Pictet-Spengler reaction, if a CPA catalyst is ineffective, a thiourea-based catalyst might be successful.[5]
Insufficient Catalyst Loading Increase Loading: A low catalyst loading may be insufficient to outcompete a non-catalyzed, non-selective background reaction.[14] Try moderately increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
Inappropriate Additives Screen Additives: In some cases, additives are crucial. For instance, in the iridium-catalyzed asymmetric transfer hydrogenation of DHIQs, the addition of anhydrous phosphoric acid significantly improved conversion and enantioselectivity.[1]
Problem 2: Poor Yield and Side Product Formation

Q: My reaction has high enantioselectivity, but the chemical yield is very low, or I observe significant side products. What should I investigate?

A: Poor yields, even with good ee, often point to issues with reaction conditions, substrate reactivity, or catalyst deactivation.

Potential CauseRecommended Troubleshooting Steps
Deactivated Aromatic Ring (Pictet-Spengler / Bischler-Napieralski) Increase Reactivity: These reactions are electrophilic aromatic substitutions and are highly sensitive to the electronics of the aromatic ring. Electron-withdrawing groups will significantly hinder cyclization.[8] If possible, modify the substrate to include electron-donating groups. Use Stronger Reagents: For the Bischler-Napieralski reaction, if POCl₃ is insufficient, a stronger dehydrating agent like P₂O₅ in refluxing POCl₃ or a milder, modern protocol with Tf₂O may be required.[8][9]
Side Reactions (e.g., Retro-Ritter) Modify Conditions: The retro-Ritter reaction, where a nitrilium ion intermediate fragments to a styrene derivative, is a major competing pathway in the Bischler-Napieralski cyclization.[8][17] This is common when the resulting styrene is highly conjugated.[17] Using milder conditions (e.g., Tf₂O/2-chloropyridine at low temperature) can suppress this pathway.[8]
Catalyst Deactivation Check for Impurities: Ensure all reagents and solvents are pure and anhydrous, as impurities can poison the catalyst.[15] Use a Fresh Batch: The catalyst may be degrading under the reaction conditions. Running the reaction with a freshly prepared or new batch of catalyst can help diagnose this issue.[15]
Incomplete Reaction Increase Time/Temperature: Monitor the reaction by TLC or LC-MS. If starting material remains, consider increasing the reaction time or temperature.[9] Be aware that increasing the temperature may negatively impact enantioselectivity.[15] Increase Catalyst Loading: A higher catalyst loading may be needed to drive the reaction to completion.[15]
Product Decomposition Reduce Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the starting material or the desired product.[9] Monitor the reaction closely and quench it as soon as the starting material is consumed.

Quantitative Data Summary

Table 1: Optimization of Chiral Phosphoric Acid Catalysts in Transfer Hydrogenation

This table summarizes the effect of different chiral phosphoric acid catalysts on the enantioselective transfer hydrogenation of a model quinoline substrate.

CatalystCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)
1a 2Toluene35>9570
1b 2Toluene35>9593
1c 2Toluene35>9585
1d 2Toluene35>9595
1d 0.2Toluene35>9598

Data adapted from a study on double axially chiral phosphoric acid catalysts.[4] Catalysts 1a-1d represent different substituted bis-binol phosphates. This data illustrates how subtle changes in the catalyst structure and loading can significantly impact enantioselectivity.

Table 2: Solvent-Dependent Enantiodivergent Ir-Catalyzed Hydrogenation

This table illustrates the powerful effect of solvent choice on the stereochemical outcome of the asymmetric hydrogenation of 2-phenylquinoline.

Catalyst SystemSolventTemp (°C)Pressure (MPa)Yield (%)ee (%)Configuration
[Ir(cod)Cl]₂ / LigandToluene/Dioxane2529998(R)
[Ir(cod)Cl]₂ / LigandEtOH2529994(S)

Data adapted from a study on solvent-dependent enantioselective control.[16] This highlights a key strategy for accessing both enantiomers of a product by simply changing the solvent system.

Key Experimental Protocols

Protocol 1: Thiourea-Catalyzed Asymmetric Pictet-Spengler Reaction

This protocol is adapted from a procedure for the enantioselective cyclization of tryptamine derivatives.[5]

  • Imine Formation (In Situ): To a solution of the tryptamine derivative (1.0 eq) and the desired aldehyde (1.1 eq) in an anhydrous solvent (e.g., toluene, 0.1 M), add 4Å molecular sieves. Stir the mixture at room temperature for 1 hour.

  • Catalyst Addition: Cool the reaction mixture to the specified temperature (e.g., -20 °C). Add the chiral thiourea catalyst (e.g., a valine-derived catalyst, 5-10 mol%) to the mixture.[5]

  • Reaction Monitoring: Stir the reaction under an inert atmosphere and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove the molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydro-β-carboline.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC analysis.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation of a 3,4-Dihydroisoquinoline

This protocol is a general representation based on common methods for the asymmetric hydrogenation of DHIQs.[1][2]

  • Catalyst Preparation: In a glovebox, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and the chiral ligand (e.g., a Josiphos-type ligand, 1.1 mol%) to a vial. Add anhydrous, degassed solvent (e.g., toluene or methanol) and stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate autoclave or high-pressure reactor, dissolve the 3,4-dihydroisoquinoline substrate (1.0 eq) in the chosen anhydrous, degassed solvent.

  • Hydrogenation: Transfer the prepared catalyst solution to the reactor via cannula. Seal the reactor, purge it several times with hydrogen gas, and then pressurize it to the desired pressure (e.g., 2-5 MPa H₂).

  • Reaction: Stir the reaction at the specified temperature (e.g., 25-50 °C) for the required time (typically 12-24 hours).

  • Workup: Carefully vent the reactor and concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

Visualized Workflows and Mechanisms

Optimization_Workflow General Workflow for Optimizing Enantioselectivity A 1. Reaction Setup (Substrate, Catalyst, Solvent, Temp) B 2. Run Reaction (Monitor by TLC/LCMS) A->B C 3. Workup & Purify B->C D 4. Analyze Enantiomeric Excess (ee) (Chiral HPLC/GC) C->D E High ee (>90%) D->E ee is high G Low ee (<90%) D->G ee is low F SUCCESS: Proceed to Scale-Up E->F H 5. TROUBLESHOOT (See Decision Tree) G->H H->A Re-optimize Conditions

Caption: A general workflow for planning, executing, and optimizing an asymmetric synthesis reaction.

Troubleshooting_Low_EE Decision Tree for Troubleshooting Low Enantioselectivity Start Problem: Low ee% Q1 Are catalyst & reagents pure and anhydrous? Start->Q1 A1_No Purify reagents. Use anhydrous solvents. Run under inert gas. Q1->A1_No No Q2 Is reaction temperature as low as feasible? Q1->Q2 Yes End Re-run optimized reaction A1_No->End A2_No Decrease temperature (e.g., RT -> 0°C -> -20°C). Q2->A2_No No Q3 Have different solvents been screened? Q2->Q3 Yes A2_No->End A3_No Screen a range of solvents (polar, nonpolar, coordinating). Q3->A3_No No Q4 Is the catalyst/ligand optimal for the substrate? Q3->Q4 Yes A3_No->End A4_No Screen different ligands or a different catalyst class. Q4->A4_No No Q4->End Yes (Problem may be inherent to substrate) A4_No->End

Caption: A decision tree to systematically diagnose and resolve issues of low enantioselectivity.

Catalytic_Cycle Simplified Catalytic Cycle: Ir-Catalyzed Transfer Hydrogenation Ir_cat [Ir]-H (Active Catalyst) Coordination [Ir]-H --- DHIQ (Coordination Complex) Ir_cat->Coordination + Substrate Substrate DHIQ Substrate Hydride_Transfer Hydride Transfer (Enantiodetermining Step) Coordination->Hydride_Transfer Product_Complex [Ir] --- THIQ-H+ Hydride_Transfer->Product_Complex Product Chiral THIQ Product Product_Complex->Product - Product Regeneration Catalyst Regeneration Product_Complex->Regeneration - H+ Regeneration->Ir_cat H_Source H-Source (e.g., HCOOH) H_Source->Regeneration

Caption: A simplified cycle for iridium-catalyzed asymmetric transfer hydrogenation of a DHIQ.

References

Technical Support Center: Chiral Resolution of Racemic 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the separation of this important chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the chiral resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline?

A1: The most common methods for resolving racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline are:

  • Classical Resolution via Diastereomeric Salt Crystallization: This involves reacting the racemic amine with a chiral acid, such as D-(-)-tartaric acid, to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][2]

  • Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to separate the enantiomers. Polysaccharide-based columns are often effective for this class of compounds.[3][4][5]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, typically a lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomer.[1][6][7]

Q2: I am only interested in the (S)-enantiomer. What can I do with the unwanted (R)-enantiomer?

A2: The unwanted (R)-enantiomer can be racemized and recycled back into the resolution process to improve the overall yield of the desired (S)-enantiomer.[6][8][9] A common method involves N-chlorination followed by elimination to form an achiral imine, which is then reduced back to the racemic amine.[6][8][9]

Q3: My classical resolution with tartaric acid is giving low enantiomeric excess (ee%). What are the possible reasons?

A3: Low enantiomeric excess can be caused by several factors:

  • Incomplete separation of diastereomeric salts: The solubilities of the two diastereomeric salts may not be sufficiently different in the chosen solvent system.

  • Co-crystallization: Both diastereomers may crystallize out of solution to some extent.

  • Suboptimal crystallization temperature: The temperature profile during crystallization is crucial for achieving high selectivity.[10]

  • Impure starting materials or solvent: Impurities can interfere with the crystallization process.[11]

Q4: In my chiral HPLC, I am observing peak splitting or broad peaks. What could be the cause?

A4: Peak splitting or broadening in chiral HPLC can be due to several factors:

  • Column overload: Injecting too much sample can lead to distorted peak shapes.

  • Inappropriate mobile phase: The mobile phase composition, including additives, is critical for good peak shape and resolution.

  • Column contamination or degradation: The chiral stationary phase can be sensitive to contaminants or harsh conditions.[12][13]

  • Extra-column volume: Excessive tubing length or large-volume fittings can contribute to peak broadening.

Troubleshooting Guides

Classical Resolution with D-(-)-Tartaric Acid
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Diastereomeric Salt The desired diastereomeric salt is too soluble in the chosen solvent.- Experiment with different solvent systems (e.g., mixtures of alcohols and water).- Optimize the crystallization temperature; a lower temperature may decrease solubility.- Ensure the stoichiometry of the resolving agent is correct.[10]
Oiling Out Instead of Crystallization The diastereomeric salt is melting or has very high solubility at the crystallization temperature.- Use a more dilute solution.- Try a different solvent or solvent mixture.- Lower the crystallization temperature slowly.- Use seeding with a small crystal of the desired diastereomeric salt.
Poor Enantiomeric Excess (ee%) - Inefficient separation of diastereomers.- Co-precipitation of the undesired diastereomer.- Perform recrystallization of the obtained diastereomeric salt.- Optimize the cooling rate during crystallization; slower cooling often improves selectivity.- Screen different resolving agents if tartaric acid is not effective enough.
Difficulty in Liberating the Free Amine Incomplete neutralization of the tartrate salt.- Ensure the pH is sufficiently basic (typically >10) during the workup.- Use an appropriate base (e.g., NaOH, K₂CO₃).- Extract the free amine with a suitable organic solvent.
Chiral HPLC Separation
Problem Possible Cause(s) Troubleshooting Steps
No Separation of Enantiomers - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase.- Screen different types of CSPs (e.g., polysaccharide-based like Chiralcel OD-H, Chiralpak AD-H).- Modify the mobile phase composition (e.g., change the alcohol modifier, add a basic additive like diethylamine).[4][14]
Poor Resolution (Rs < 1.5) - Suboptimal mobile phase composition or flow rate.- Temperature effects.- Adjust the ratio of the mobile phase components.- Optimize the flow rate.- Investigate the effect of column temperature on the separation.[15]
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column contamination.- Add a basic modifier (e.g., diethylamine) to the mobile phase to suppress silanol interactions.- Flush the column with a strong solvent.- Ensure the sample is fully dissolved in the mobile phase.
Ghost Peaks Carryover from previous injections.- Implement a robust needle wash protocol.- Inject a blank solvent run to check for carryover.
Enzymatic Kinetic Resolution
Problem Possible Cause(s) Troubleshooting Steps
Low or No Enzyme Activity - Enzyme denaturation (temperature, pH).- Presence of inhibitors in the reaction mixture.- Ensure the reaction temperature and pH are within the optimal range for the lipase.- Use high-purity substrates and solvents.- Consider enzyme immobilization to improve stability.
Low Enantioselectivity (E-value) - The chosen enzyme is not highly selective for the substrate.- Suboptimal reaction conditions.- Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia).- Optimize the reaction temperature and solvent.- Vary the acylating agent.
Reaction Stalls Before 50% Conversion - Product inhibition.- Change in pH during the reaction.- If hydrolysis is occurring, use a buffer to maintain the pH.- Consider a continuous flow setup to remove the product as it is formed.
Difficulty in Separating Product and Unreacted Enantiomer Similar physical properties.- Use a different acylating agent to create a product with more distinct properties.- Employ chromatographic separation (e.g., column chromatography) for purification.

Data Summary

Table 1: Classical Resolution of (±)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline with D-(-)-Tartaric Acid

ParameterValueReference
Resolving AgentD-(-)-Tartaric Acid[6][8][9]
Yield of (S)-enantiomer81%[6][8][9]
Enantiomeric Excess (ee%)96.7%[6][8][9]

Experimental Protocols

Classical Resolution with D-(-)-Tartaric Acid

This protocol is based on a reported procedure for the resolution of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.[6][8][9]

  • Salt Formation:

    • Dissolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable solvent (e.g., a mixture of isopropanol and water).

    • Heat the solution to a moderate temperature (e.g., 70 °C) to ensure complete dissolution.

    • Add a solution of D-(-)-tartaric acid (1.0 eq) in the same solvent system.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature with gentle stirring.

    • Continue stirring for several hours to facilitate the crystallization of the less soluble diastereomeric salt ((S)-amine-(D)-tartrate).

    • Cool the mixture further in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the crystalline solid by filtration and wash with a small amount of cold solvent.

    • The enantiomeric excess of the salt can be improved by recrystallization from the same solvent system.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in water.

    • Add an aqueous solution of a strong base (e.g., 2 M NaOH) until the pH is strongly basic (pH > 10).

    • Extract the liberated (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic extracts over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

Chiral HPLC Method (Proposed)

This is a proposed method based on common practices for the separation of similar tetrahydroisoquinoline alkaloids.[4][14]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA). The exact ratio of hexane to isopropanol may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the racemic mixture or the resolved enantiomer in the mobile phase.

Enzymatic Kinetic Resolution (Proposed)

This is a proposed protocol based on general procedures for lipase-catalyzed kinetic resolution of amines.[1][6][7]

  • Reaction Setup:

    • In a dry flask, dissolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a suitable organic solvent (e.g., toluene or diisopropyl ether).

    • Add an acylating agent (e.g., vinyl acetate or ethyl acetate, 1.5 - 2.0 eq).

    • Add the lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) to the mixture.

  • Reaction Monitoring:

    • Stir the reaction mixture at a controlled temperature (e.g., 40-50 °C).

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining amine and the acylated product.

  • Workup:

    • When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the unreacted enantiomer from the acylated product by column chromatography or by an acid-base extraction.

Visualizations

experimental_workflow cluster_classical Classical Resolution racemic_amine Racemic Amine diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts chiral_acid Chiral Acid chiral_acid->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization separated_salts Separated Salts crystallization->separated_salts liberation Liberation of Amine separated_salts->liberation enantiomers Enantiomers liberation->enantiomers

Caption: Workflow for classical chiral resolution.

troubleshooting_logic start Low Enantiomeric Excess check_separation Check Salt Separation start->check_separation check_crystallization Check Crystallization Conditions start->check_crystallization check_purity Check Starting Material Purity start->check_purity recrystallize Recrystallize Salt check_separation->recrystallize optimize_solvent Optimize Solvent System check_crystallization->optimize_solvent optimize_temp Optimize Temperature Profile check_crystallization->optimize_temp purify_materials Purify Starting Materials check_purity->purify_materials

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: One-Pot Racemization for Recycling of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully implementing the one-pot racemization process for the recycling of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process.

Issue 1: Incomplete N-chlorination Reaction

  • Question: My reaction monitoring (e.g., TLC, LC-MS) indicates that the starting (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is not fully consumed after the addition of trichloroisocyanuric acid (TCCA). What could be the cause?

  • Answer: Incomplete N-chlorination can be due to several factors:

    • Insufficient TCCA: Ensure that the correct stoichiometry of TCCA is used. TCCA is the source of the chlorinating agent.

    • Moisture in the reaction: TCCA can react with water, which can reduce its effectiveness.[1][2] Ensure that your solvent and glassware are dry.

    • Low reaction temperature: The reaction may require a specific temperature to proceed to completion. Ensure the reaction is being conducted at the temperature specified in the protocol.

    • Poor mixing: Inadequate stirring can lead to localized depletion of TCCA. Ensure vigorous stirring throughout the addition and reaction time.

Issue 2: Formation of Side Products

  • Question: I am observing unexpected spots on my TLC plate or peaks in my LC-MS analysis after the N-chlorination or imine formation step. What are these and how can I avoid them?

  • Answer: The formation of side products can arise from the reactivity of TCCA and the intermediate N-chloroamine.

    • Over-chlorination: Using a large excess of TCCA could potentially lead to chlorination on the aromatic rings, although this is less common for N-chlorination.

    • Decomposition of N-chloroamine: N-chloroamines can be unstable and may decompose, especially with prolonged reaction times or elevated temperatures.[3][4][5] It is best to proceed to the next step of the one-pot reaction without isolating the N-chloroamine intermediate.

    • Reaction with solvent: Ensure the solvent used is inert to the reaction conditions. Protic solvents may react with TCCA.

Issue 3: Incomplete Imine Formation

  • Question: The conversion of the N-chloroamine to the imine hydrochloride appears to be sluggish or incomplete. What can I do to improve this step?

  • Answer: The elimination of HCl from the N-chloroamine to form the imine is a critical step.

    • Insufficient acid: The protocol specifies the formation of the imine hydrochloride. Ensure that an adequate source of acid is present to facilitate the elimination and form the salt.

    • Temperature: This elimination step may require gentle heating. Refer to the specific protocol for the recommended temperature.

Issue 4: Poor Yield After Reduction

  • Question: The final yield of the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline is low after the reduction step. What are the potential reasons?

  • Answer: A low yield after reduction can be due to several factors:

    • Ineffective reducing agent: Ensure the reducing agent (e.g., sodium borohydride) is fresh and has been stored properly.

    • Incomplete reduction: The reduction of the imine may be slow. Allow for sufficient reaction time and ensure the temperature is appropriate for the chosen reducing agent.

    • Side reactions of the imine: The imine intermediate can be susceptible to hydrolysis, especially in the presence of water before the reducing agent is added. It is crucial to maintain anhydrous conditions until the reduction step.

    • Work-up losses: Ensure that the extraction and purification steps are performed carefully to minimize loss of the product.

Issue 5: Racemization is Not Complete

  • Question: After the one-pot process, my chiral HPLC analysis shows that the product is not a racemic mixture (i.e., the enantiomeric excess is not zero). Why is this?

  • Answer: Incomplete racemization indicates that the formation of the achiral imine intermediate was not fully achieved or that the subsequent reduction was stereoselective.

    • Incomplete imine formation: If the N-chloroamine did not fully convert to the imine, the unreacted chiral amine will remain, leading to a non-racemic product.

    • Chiral contaminants: The presence of any chiral reagents or additives in the reduction step could potentially lead to a slight enantiomeric excess in the product. However, with an achiral reducing agent like sodium borohydride, this is unlikely to be a significant factor.

Frequently Asked Questions (FAQs)

General Questions

  • What is the overall principle of this one-pot racemization process? The process involves the conversion of the chiral (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline into an achiral intermediate, which is then reduced back to the tetrahydroisoquinoline, resulting in a racemic mixture. This allows for the recycling of the undesired enantiomer from a chiral resolution process.

  • Why is it important to recycle the (R)-enantiomer? In the synthesis of certain pharmaceuticals, such as solifenacin, only the (S)-enantiomer is active.[6] Recycling the unused (R)-enantiomer by converting it back to the racemic mixture significantly improves the overall efficiency and sustainability of the process.[6]

Reagent and Reaction Condition Questions

  • What are the safety precautions for handling trichloroisocyanuric acid (TCCA)? TCCA is a strong oxidizing agent and should be handled with care.[7] It is important to:

    • Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[8][9]

    • Work in a well-ventilated area or a fume hood.[8]

    • Avoid contact with combustible materials, acids, and moisture.[1][8]

    • Store in a cool, dry place away from incompatible substances.[9]

  • Can I use other chlorinating agents instead of TCCA? While other N-chloro compounds exist, TCCA is often preferred due to its stability, high active chlorine content, and ease of handling as a solid.[10][11] The use of other reagents would require re-optimization of the reaction conditions.

  • What is the role of forming the imine hydrochloride? The formation of the imine hydrochloride salt can help to stabilize the imine and facilitate its handling in the one-pot procedure before the reduction step.

Analysis and Purification Questions

  • How do I monitor the progress of the reaction? Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable techniques for monitoring the disappearance of the starting material and the formation of the product.

  • What is the best way to purify the final racemic product? Standard purification techniques such as column chromatography on silica gel can be used to purify the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • How can I confirm the enantiomeric ratio of my final product? Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of the product. It is essential to use a suitable chiral stationary phase that can resolve the enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Quantitative Data Summary

ParameterValueReference
Yield of Racemized Amine Quantitative[6]
Resolution of Racemized Amine (S-enantiomer)
Yield81%[6]
Enantiomeric Excess (ee)96.7%[6]
Recycling of R-enriched form from mother liquor
Yield of Racemization89%
Resolution of Recycled Racemate (S-enantiomer)
Yield79%
Enantiomeric Excess (ee)97.43%

Experimental Protocols

One-Pot Racemization of (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

This protocol is adapted from the literature and should be performed by qualified personnel in a suitable laboratory setting.

Materials:

  • (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Trichloroisocyanuric acid (TCCA)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reducing agent (e.g., sodium borohydride)

  • Methanol

  • Hydrochloric acid (HCl) solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • N-chlorination:

    • Dissolve (R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Slowly add a solution or suspension of TCCA (0.33 eq) in the same solvent.

    • Stir the reaction mixture at 0 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Imine Formation:

    • Once the N-chlorination is complete, carefully add a solution of hydrochloric acid.

    • Allow the reaction mixture to warm to room temperature and stir until the formation of the imine hydrochloride is complete (monitor by TLC or LC-MS).

  • Reduction:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add the reducing agent (e.g., sodium borohydride) in portions. Caution: Gas evolution may occur.

    • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reduction of the imine by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water or a saturated solution of sodium bicarbonate.

    • Separate the organic layer.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Analysis:

    • Confirm the identity of the product by standard analytical techniques (e.g., NMR, MS).

    • Determine the enantiomeric ratio by chiral HPLC analysis.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process One-Pot Racemization cluster_end Product start (R)-1-phenyl-1,2,3,4- tetrahydroisoquinoline n_chlorination N-chlorination (TCCA, 0 °C) start->n_chlorination imine_formation Imine Formation (HCl, RT) n_chlorination->imine_formation reduction Reduction (e.g., NaBH4, 0 °C to RT) imine_formation->reduction end Racemic 1-phenyl-1,2,3,4- tetrahydroisoquinoline reduction->end

Caption: Experimental workflow for the one-pot racemization process.

signaling_pathway A (R)-Enantiomer B N-Chloroamine (Chiral Intermediate) A->B + TCCA C Imine Hydrochloride (Achiral Intermediate) B->C + HCl - H2O D Racemic Mixture C->D + Reducing Agent

Caption: Chemical pathway of the one-pot racemization.

References

Optimization of Pictet-Spengler reaction conditions for higher yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Pictet-Spengler reaction conditions for higher yields.

Frequently Asked Questions (FAQs)

Q1: What is the Pictet-Spengler reaction and why is it important?

The Pictet-Spengler reaction is a chemical process that involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1][2] This reaction is fundamental in organic synthesis for constructing tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds.[1][2][3] These structures are the core of many natural products and pharmacologically active compounds with a wide range of biological activities, including antiviral and antitumor properties.[1]

Q2: What are the key factors influencing the yield of the Pictet-Spengler reaction?

The success and yield of a Pictet-Spengler reaction are highly dependent on several factors:

  • Nature of Reactants: The electronic properties of the β-arylethylamine and the steric and electronic nature of the carbonyl compound are crucial. Electron-donating groups on the aromatic ring of the amine generally increase reactivity and lead to higher yields under milder conditions.[1][4]

  • Catalyst: The choice and concentration of the acid catalyst are critical for forming the key iminium ion intermediate.[2][5]

  • Solvent: The polarity and type of solvent (protic vs. aprotic) can significantly impact reaction rates and yields.[1][2] Apolar, aprotic solvents can sometimes favor ortho-selective cyclization, which is typically more difficult to achieve.[6]

  • Temperature: The optimal temperature can vary greatly depending on the substrates and conditions, ranging from room temperature to reflux.[1]

  • pH: Acidic conditions are generally required, but the optimal pH can vary.[1] For some reactions, near-neutral pH has been shown to improve conversion.[1]

Q3: What are some common catalysts and solvents used in the Pictet-Spengler reaction?

A variety of catalysts and solvents can be employed, and the optimal choice depends on the specific substrates.[1]

  • Catalysts:

    • Protic Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), trifluoroacetic acid (TFA).[1][5]

    • Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), gold(I) complexes.[1][7]

    • Organocatalysts: Chiral phosphoric acids and thiourea derivatives are often used for asymmetric reactions.[1][8]

  • Solvents:

    • Protic: Methanol, water, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1]

    • Aprotic: Dichloromethane (CH₂Cl₂), toluene, acetonitrile, dichloroethane.[1] While protic solvents are traditional, aprotic media have sometimes resulted in superior yields.[1][2]

Q4: Can ketones be used instead of aldehydes in this reaction?

Yes, ketones can be used, which leads to the formation of 1,1-disubstituted products. However, the reaction with ketones is often more challenging and may require harsher conditions to achieve good yields due to the increased steric hindrance and lower reactivity of the ketone's carbonyl group.[1]

Q5: How does the electronic nature of the aromatic ring affect the reaction?

The reaction is an electrophilic aromatic substitution, so the nucleophilicity of the aromatic ring is key. Aromatic rings that are electron-rich, such as indoles or pyrroles, or those containing electron-donating groups (e.g., alkoxy groups), give products in high yields under mild conditions.[2][4] Less nucleophilic rings, like a simple phenyl group, often result in lower yields and require stronger acids and higher temperatures.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the Pictet-Spengler reaction and offers potential solutions.

Problem 1: Low or No Product Yield

Possible CauseSuggested Solution
Insufficiently activated aromatic ring The indole or phenyl ring of the β-arylethylamine may not be electron-rich enough for efficient cyclization.[1] Consider using starting materials with electron-donating groups. Alternatively, harsher reaction conditions (stronger acid, higher temperature) may be necessary.[1][2]
Ineffective or insufficient catalyst The chosen acid catalyst may not be strong enough or may be incompatible with the substrates.[1][5] Screen a variety of protic and Lewis acid catalysts. Optimization of catalyst loading is also recommended. For sensitive substrates, milder catalysts like chiral phosphoric acids can be effective.[1]
Improper reaction temperature The optimal temperature can vary significantly. Some reactions work well at room temperature, while others need heat.[1] Experiment with a range of temperatures, from room temperature to reflux. Be aware that higher temperatures can sometimes lead to decomposition, so careful monitoring is essential.[1]
Steric hindrance Bulky groups on the amine nitrogen or the aldehyde can slow the reaction.[5] Milder conditions with longer reaction times or slightly higher temperatures may be required to overcome this.
Poor quality reagents Impurities in the starting materials, solvent, or catalyst can inhibit the reaction.[5] Ensure all reagents are pure and solvents are dry, especially for moisture-sensitive Lewis acid catalysts.

Problem 2: Formation of Side Products

Possible CauseSuggested Solution
Decomposition of starting materials Tryptamine or tryptophan derivatives can be sensitive to harsh acidic conditions and high temperatures, leading to degradation.[5] Start with milder conditions (e.g., lower temperature, weaker acid) and gradually increase intensity if no reaction is observed.[5]
Oxidative side reactions The electron-rich indole nucleus can be susceptible to oxidation, especially at elevated temperatures.
Formation of regioisomers For certain substituted β-arylethylamines, cyclization can occur at different positions on the aromatic ring.

Problem 3: Racemization or Poor Diastereoselectivity

Possible CauseSuggested Solution
Loss of stereochemical integrity For stereoselective reactions, a loss of enantiomeric excess can occur, often due to high temperatures allowing for equilibration.[1]
Ineffective chiral control The chiral auxiliary or catalyst may not be providing sufficient stereochemical induction.

Problem 4: Purification Difficulties

Possible CauseSuggested Solution
Co-elution of starting materials Unreacted starting materials can have similar polarity to the product, making chromatographic separation difficult.[1]
Product precipitation with impurities In some cases, the desired product may precipitate from the reaction mixture along with impurities.[5]

Quantitative Data Summary

The following tables summarize the effects of different reaction parameters on the yield of the Pictet-Spengler reaction, based on representative literature data.

Table 1: Effect of Catalyst on Yield

β-ArylethylamineAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
TryptamineBenzaldehydeTFA (1.1 eq)CH₂Cl₂RT1285
TryptamineBenzaldehydeBF₃·OEt₂ (1.1 eq)CH₂Cl₂RT690
TryptamineBenzaldehydeHCl (cat.)MeOHReflux2475
PhenethylamineFormaldehydeH₂SO₄ (conc.)-100560
DopaminePropanalPhosphate BufferWater501~77% conversion[9]

Table 2: Effect of Solvent on Yield & Selectivity

β-ArylethylamineAldehydeCatalystSolventTemp (°C)Time (h)Yield/Selectivity
Tryptophan methyl esterPiperonalHClAcetonitrileReflux24High Yield, 99:1 cis:trans[10]
Tryptophan methyl esterPiperonalHClMethanolReflux24Lower Yield, lower cis selectivity
Dopamine DerivativePhenylacetaldehyde Derivative(Self-catalyzed)Toluene1007245% (ortho isomer)[6]
Dopamine DerivativePhenylacetaldehyde Derivative(Self-catalyzed)TFE200.592% (para isomer)[6]

Table 3: Effect of Temperature on Yield

β-ArylethylamineAldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
TryptamineIsatinL-Cysteine (30 mol%)Isopropanol2524~40[11]
TryptamineIsatinL-Cysteine (30 mol%)Isopropanol4024~75[11]
TryptamineIsatinL-Cysteine (30 mol%)Isopropanol6024~65[11]
Indolyl Amino AcidFormalinH₂SO₄ (2M)Water40528[12]
Indolyl Amino AcidFormalinH₂SO₄ (2M)Water70235-40[12][13]

Experimental Protocols

Protocol 1: General Acid-Catalyzed Pictet-Spengler Reaction

This protocol provides a general procedure for the synthesis of 1-substituted-tetrahydro-β-carbolines.

Materials:

  • Tryptamine (or derivative)

  • Aldehyde (or ketone)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, Acetonitrile)

  • Acid catalyst (e.g., Trifluoroacetic acid (TFA) or BF₃·OEt₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add the tryptamine derivative (1.0 eq) and dissolve it in the chosen anhydrous solvent.

  • Reagent Addition: Add the aldehyde (1.0-1.2 eq) to the stirred solution at room temperature.[1]

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 1.1 eq of TFA) to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at the specified temperature (e.g., room temperature or reflux) until the starting material is consumed, as monitored by TLC or HPLC.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature (if heated). Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.[1]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure tetrahydro-β-carboline.

Visualizations

Pictet_Spengler_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Rearomatization Amine β-Arylethylamine Imine Imine Amine->Imine Condensation H2O - H₂O Aldehyde Aldehyde Aldehyde->Imine Iminium Iminium Ion Imine->Iminium Protonation Iminium_ref Iminium Ion H_plus + H⁺ H_plus2 + H⁺ Spiro Spirocyclic Intermediate Spiro_ref Spirocyclic Intermediate Iminium_ref->Spiro Electrophilic Attack Product Tetrahydro-β-carboline H_plus_out - H⁺ Spiro_ref->Product Deprotonation

Caption: Simplified mechanism of the acid-catalyzed Pictet-Spengler reaction.

Experimental_Workflow arrow arrow Start Start Setup 1. Dissolve β-arylethylamine in anhydrous solvent Start->Setup AddAldehyde 2. Add aldehyde/ketone to the mixture Setup->AddAldehyde AddCatalyst 3. Add acid catalyst (e.g., TFA) AddAldehyde->AddCatalyst React 4. Stir at optimal temperature AddCatalyst->React Monitor 5. Monitor reaction progress by TLC/HPLC React->Monitor Monitor->React Incomplete Workup 6. Quench reaction (e.g., NaHCO₃ solution) Monitor->Workup Complete Extract 7. Extract product with organic solvent Workup->Extract Dry 8. Dry, filter, and concentrate organic layers Extract->Dry Purify 9. Purify via column chromatography or crystallization Dry->Purify Product Pure Product Purify->Product

Caption: General experimental workflow for the Pictet-Spengler synthesis.

Troubleshooting_Flowchart start Reaction Issue: Low Yield / No Product q1 Is the aromatic ring electron-rich? start->q1 a1_no Use harsher conditions (stronger acid, higher temp) or a more activated substrate. q1->a1_no No q2 Have multiple catalysts been screened? q1->q2 Yes a1_no->q2 a2_no Screen protic (TFA, HCl) and Lewis acids (BF₃·OEt₂). Optimize catalyst loading. q2->a2_no No q3 Has temperature been optimized? q2->q3 Yes a2_no->q3 a3_no Test a range of temperatures (e.g., RT, 50°C, reflux). Monitor for decomposition. q3->a3_no No q4 Are there significant side products? q3->q4 Yes a3_no->q4 a4_yes Consider milder conditions. Use an inert atmosphere to prevent oxidation. q4->a4_yes Yes end Consult further literature for specific substrate. q4->end No a4_yes->end

Caption: Troubleshooting decision tree for low-yield Pictet-Spengler reactions.

References

Overcoming side reactions in the Bischler-Napieralski cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski cyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges encountered during this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1] This reaction is a cornerstone in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[1] The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][2]

Q2: My reaction is resulting in a low yield or is failing completely. What are the most common reasons?

Low yields in the Bischler-Napieralski reaction typically stem from a few key factors:[1]

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[1][3][4]

  • Insufficiently Potent Dehydrating Agent: For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough.[1]

  • Side Reactions: A major competing pathway is the retro-Ritter reaction, which forms a styrene derivative.[1][2][5]

  • Inappropriate Reaction Conditions: The choice of solvent and temperature is crucial. Excessively high temperatures or prolonged reaction times can lead to decomposition and tar formation.[1]

Q3: How do I select the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is critical and depends on the reactivity of your substrate:[1]

  • For Electron-Rich Substrates: Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient.[1][4][5][6]

  • For Electron-Deficient or Neutral Substrates: A more powerful dehydrating agent is necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these challenging substrates.[1][2][6]

  • For a Milder, Modern Approach: A system of triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine often provides higher yields under milder conditions (from -20 °C to room temperature) and is compatible with a broader range of substrates.[1][3][7]

Q4: I'm observing a significant amount of a styrene-like side product. How can this be minimized?

The formation of a styrene derivative points to the retro-Ritter reaction.[1][2][5] To mitigate this, consider the following strategies:

  • Solvent Choice: Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[1][2][5]

  • Milder Conditions: Employing a modern protocol, such as the use of Tf₂O and 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[1]

  • Alternative Chemistry: A procedure using oxalyl chloride can form an N-acyliminium intermediate, which is less prone to fragmentation.[2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[1]
The dehydrating agent is not potent enough for the specific substrate.Increase the strength of the dehydrating agent. See the data table below for a comparison of common agents.
Formation of Styrene Side Product The retro-Ritter reaction is competing with the desired cyclization. This is common when the resulting styrene is highly conjugated.[1]Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation.[1] Consider using the corresponding nitrile as the solvent to shift the equilibrium.[1][2][5]
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.This may be unavoidable with certain substitution patterns. Modification of activating groups may be necessary to direct the cyclization. Careful analysis of the product mixture is required.
Tar Formation The substrate or product is decomposing at high temperatures or with prolonged reaction times.Reduce the reaction temperature and monitor the reaction progress closely by TLC to avoid unnecessary heating after the starting material is consumed. Ensure an adequate amount of solvent is used to prevent the reaction mixture from becoming too concentrated.
Starting Material is Insoluble The chosen solvent is not appropriate for the substrate.Test the solubility of your starting material in a range of anhydrous solvents (e.g., toluene, acetonitrile, dichloromethane) before running the reaction on a larger scale.

Data Presentation

Table 1: Comparative Yields of Dehydrating Agents for the Cyclization of N-(3,4-dimethoxyphenethyl)acetamide [1]

Dehydrating AgentSolventTemperature (°C)Yield (%)
POCl₃TolueneReflux75-85
P₂O₅ in POCl₃POCl₃Reflux80-90
Tf₂O, 2-chloropyridineCH₂Cl₂-20 to 0~95

Experimental Protocols

Protocol 1: Classical Conditions using Phosphorus Oxychloride (POCl₃)

This protocol is generally suitable for substrates with electron-rich aromatic rings.

Materials:

  • β-arylethylamide substrate (1.0 equiv)

  • Anhydrous toluene or acetonitrile

  • Phosphorus oxychloride (POCl₃, 2.0-3.0 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or other suitable extraction solvent

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.

  • Reagent Addition: Add the anhydrous solvent. Add POCl₃ dropwise at room temperature. The addition may be exothermic, so cooling with an ice bath may be necessary.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by column chromatography.

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[1]

Materials:

  • β-arylethylamide substrate (1.0 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 2-chloropyridine (2.0 equiv)

  • Triflic anhydride (Tf₂O, 1.25 equiv)[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide in anhydrous dichloromethane.

  • Reagent Addition: Add 2-chloropyridine to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride dropwise.[1]

  • Reaction: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction's progress by TLC.[1][3]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Visualizations

Bischler-Napieralski Reaction and Retro-Ritter Side Reaction

Bischler_Napieralski cluster_main Bischler-Napieralski Cyclization cluster_side Retro-Ritter Side Reaction Start β-Arylethylamide Intermediate Nitrilium Ion Intermediate Start->Intermediate Dehydrating Agent (e.g., POCl₃, Tf₂O) Product 3,4-Dihydroisoquinoline Intermediate->Product Intramolecular Electrophilic Aromatic Substitution Side_Product Styrene Derivative Intermediate->Side_Product Fragmentation

Caption: The desired Bischler-Napieralski pathway and the competing retro-Ritter side reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Substrate Is the aromatic ring electron-rich? Start->Check_Substrate Stronger_Reagent Use stronger dehydrating agent (e.g., P₂O₅/POCl₃) Check_Substrate->Stronger_Reagent No Check_Side_Products Are styrene side products observed? Check_Substrate->Check_Side_Products Yes End Improved Yield Stronger_Reagent->End Milder_Conditions Consider milder conditions (Tf₂O/2-ClPyr) Milder_Conditions->End Optimize_Conditions Use nitrile solvent or milder temperature Check_Side_Products->Optimize_Conditions Yes Check_Tar Is there tar formation? Check_Side_Products->Check_Tar No Optimize_Conditions->End Check_Tar->Milder_Conditions No Reduce_Temp_Time Reduce temperature and reaction time Check_Tar->Reduce_Temp_Time Yes Reduce_Temp_Time->End

Caption: A decision tree for troubleshooting low yields in the Bischler-Napieralski reaction.

References

Technical Support Center: Purification of 1-phenyl-1,2,3,4-tetrahydroisoquinoline Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the purification of (R)- and (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 1-phenyl-1,2,3,4-tetrahydroisoquinoline?

A1: The most common and industrially applied methods are:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives, to form diastereomeric salts.[1][2] These salts have different solubilities, allowing one diastereomer to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the salt with a base.[3]

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. Polysaccharide-based columns, such as Chiralpak and Lux, are commonly used for this purpose.[4]

  • Enzymatic Resolution: Biocatalytic methods, including the use of enzymes like ω-transaminases, can be employed for stereoselective synthesis or resolution, offering high enantioselectivity under mild conditions.[5]

Q2: How do I choose between diastereomeric salt resolution and chiral HPLC for my application?

A2: The choice depends on the scale and goal of your purification:

  • Diastereomeric Salt Resolution is often preferred for large-scale and industrial synthesis because it is cost-effective and scalable.[1][6] However, it can be labor-intensive, and optimizing crystallization conditions can be time-consuming.

  • Chiral HPLC is excellent for analytical purposes (determining enantiomeric excess) and for small- to medium-scale preparative separations where very high purity is required.[4][7] The initial investment in columns and equipment is higher, and scalability can be a limitation.

Q3: What is a "resolving agent," and how does it work?

A3: A resolving agent is a single, pure enantiomer of a chiral compound used to separate a racemic mixture. For resolving a racemic base like 1-phenyl-1,2,3,4-tetrahydroisoquinoline, a chiral acid (e.g., D-(-)-tartaric acid) is used.[1] The reaction forms two diastereomeric salts: [(R)-amine with (R,R)-acid] and [(S)-amine with (R,R)-acid]. Diastereomers have different physical properties, including solubility, which allows them to be separated by physical methods like crystallization.[8][9]

Troubleshooting Guides

Guide 1: Diastereomeric Salt Resolution
Problem / Question Possible Causes Suggested Solutions
No crystals are forming after adding the resolving agent. 1. Solution is too dilute. 2. Incorrect solvent system. 3. Supersaturation has not been achieved.1. Slowly evaporate the solvent to increase concentration. 2. Experiment with different solvents or solvent mixtures to find one where the desired diastereomeric salt has low solubility. 3. Try seeding the solution with a tiny crystal from a previous batch, or gently scratch the inside of the flask with a glass rod to induce nucleation.
The yield of the resolved enantiomer is very low. 1. The desired diastereomeric salt has significant solubility in the mother liquor. 2. Incomplete precipitation. 3. Loss of material during transfer or filtration.1. Cool the crystallization mixture slowly to a lower temperature to maximize precipitation. 2. After filtration, you can try to concentrate the mother liquor to recover a second crop of crystals, but be aware that its purity may be lower. 3. Ensure careful handling and use appropriate filtration techniques to minimize mechanical losses.
The enantiomeric excess (ee%) of my product is poor after crystallization. 1. Co-precipitation of the undesired diastereomer. 2. Insufficient number of recrystallizations. 3. The chosen resolving agent is not efficient for this specific racemate.1. Perform one or more recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly.[3] 2. Ensure the crystallization process is slow. Rapid cooling can trap impurities and the other diastereomer in the crystal lattice.[9] 3. Consider a different resolving agent, such as (R)-O-acetylmandelic acid, which may provide better separation.[10]
I'm having trouble liberating the free amine from the diastereomeric salt. 1. Incomplete neutralization of the salt. 2. The free amine is soluble in the aqueous phase.1. Add a sufficient amount of a strong base (e.g., NaOH solution) to the dissolved salt until the pH is basic (e.g., pH > 10).[11] 2. Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) to ensure complete recovery of the free amine. Dry the combined organic extracts before evaporating the solvent.[3]
Guide 2: Chiral HPLC Separation
Problem / Question Possible Causes Suggested Solutions
Poor or no separation of enantiomers. 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase composition. 3. Temperature fluctuations.1. Screen different types of CSPs. For 1-phenyl-1,2,3,4-tetrahydroisoquinoline, immobilized polysaccharide-based columns like Chiralpak IA or IC have shown success.[4] 2. Systematically vary the mobile phase. For normal phase, adjust the ratio of the alcohol modifier (e.g., ethanol, 2-propanol) in the hexane/alkane mobile phase. Add a small amount of an amine modifier (e.g., diethylamine, ethanolamine) to improve peak shape for basic compounds.[4][7] 3. Use a column thermostat to maintain a constant, optimized temperature.
My peak shape is poor (e.g., tailing, broad peaks). 1. Strong interaction between the basic amine and active sites on the silica support. 2. Column overload. 3. Contamination at the column inlet.1. Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to block active silanol groups and improve peak symmetry.[7] 2. Reduce the sample concentration or injection volume. 3. Flush the column with a strong solvent (if using an immobilized CSP) or reverse the column flow direction to wash the inlet frit.[12]
The column backpressure is too high. 1. Blockage of the inlet frit or column. 2. Mobile phase precipitation. 3. Incorrect column installation.1. Filter all samples and mobile phases before use. Use an in-line filter or guard column to protect the analytical column.[12] 2. Ensure all mobile phase components are fully miscible and will not precipitate under operating conditions. 3. Check that all fittings are correct and not overtightened.
I'm experiencing an "additive memory effect." 1. Residual acidic or basic additives from previous analyses are adsorbed to the stationary phase, affecting current separation.1. Dedicate a specific column for methods using strong acidic or basic additives. 2. If using an immobilized column, flush thoroughly with a regeneration solvent (e.g., DMF or THF) between different methods.[12] 3. For coated columns, flush with the strongest compatible solvent (e.g., 2-propanol).[12][13]

Quantitative Data Summary

Table 1: Diastereomeric Salt Resolution Data

Resolving AgentProductSolventYieldEnantiomeric Excess (ee%)Reference
D-(-)-Tartaric Acid(S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineIsopropanol/Water43.7% (salt)Not Specified[11]
D-(-)-Tartaric Acid(S)-1-phenyl-1,2,3,4-tetrahydroisoquinolineNot Specified81% (amine)96.7%[1][6]

Table 2: Chiral HPLC Separation Conditions

Chiral Stationary Phase (CSP)Mobile PhaseModeNotesReference
Chiralpak IC (immobilized)2-Propanol or Ethanol/n-hexane/Ethanolamine mixturesNormal PhaseSuccessful direct separation of enantiomers.[4]
Chiralpak IA, Lux Cellulose-1/2, Lux Amylose-2VariousNormal, Polar Organic, Reversed-PhaseScreened for direct enantioseparation.[4]
Chiralcel ODMethanol:Diethylamine (100:0.1)Normal PhaseUsed for separation of related benzyltetrahydroisoquinoline alkaloids.[7]

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Salt Formation with D-(-)-Tartaric Acid

This protocol is a generalized procedure based on published data.[1][11]

  • Dissolution: Dissolve racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in a mixture of isopropanol and water (e.g., a 7:3 v/v ratio). Heat the solution to approximately 70 °C until all material is fully dissolved.

  • Salt Formation: In a separate container, dissolve D-(-)-tartaric acid (1.0 eq) in the same solvent system, heating if necessary. Add the warm tartaric acid solution to the amine solution with stirring.

  • Crystallization: Continue stirring at an elevated temperature for 30 minutes. Stop heating and allow the mixture to cool slowly to room temperature. Continue stirring for an additional 3-4 hours as the diastereomeric salt of the (S)-enantiomer preferentially crystallizes.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the solid with cold isopropanol to remove residual mother liquor. Dry the salt under vacuum.

  • Recrystallization (Optional but Recommended): To improve enantiomeric purity, dissolve the salt in a minimum amount of the hot isopropanol/water solvent mixture and repeat the slow cooling and crystallization process.

  • Liberation of Free Amine: Suspend the purified diastereomeric salt in water. Add a 20% aqueous sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is adjusted to >10.

  • Extraction: Stir the resulting suspension for 1-2 hours. The free (S)-amine will precipitate or can be extracted with an organic solvent like dichloromethane. If extracting, perform the extraction three times.

  • Final Product: If the product precipitates, filter the solid, wash thoroughly with water until neutral, and dry. If extracted, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

  • Analysis: Determine the enantiomeric excess (ee%) of the final product using chiral HPLC.

Protocol 2: Chiral HPLC Analysis

This protocol provides a starting point for method development based on literature.[4]

  • Column: Chiralpak IC (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Filter and degas the mobile phase before use.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Temperature: Maintain the column temperature at 25 °C.

  • Detection: Use a UV detector set to an appropriate wavelength (e.g., 210 nm).

  • Sample Preparation: Dissolve a small amount of the 1-phenyl-1,2,3,4-tetrahydroisoquinoline sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution onto the column.

  • Analysis: Record the chromatogram. The two enantiomers should appear as distinct peaks. Calculate the enantiomeric excess (ee%) using the peak areas (A1 and A2) with the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.

Visual Workflows

G Purification Strategies for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline Enantiomers cluster_0 Classical Resolution cluster_1 Chromatographic Separation racemate Racemic (R/S)-1-Phenyl- 1,2,3,4-tetrahydroisoquinoline add_agent 1. Add Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) racemate->add_agent Large Scale inject 1. Inject on Chiral Column (e.g., Chiralpak IC) racemate->inject Analytical / Prep Scale form_salts 2. Form Diastereomeric Salts ((S)-Amine:(R,R)-Acid) & ((R)-Amine:(R,R)-Acid) add_agent->form_salts crystallize 3. Fractional Crystallization form_salts->crystallize separate_salt 4. Isolate Less Soluble Salt (e.g., (S)-Amine Salt) crystallize->separate_salt liberate 5. Liberate Free Amine (add base) separate_salt->liberate pure_s Pure (S)-Enantiomer liberate->pure_s separate_hplc 2. Direct Separation on CSP collect 3. Collect Enantiomeric Fractions collect->pure_s pure_r Pure (R)-Enantiomer (from mother liquor or 2nd fraction) collect->pure_r

Caption: Overview of purification strategies.

G Diastereomeric Salt Resolution Workflow start Start: Racemic Amine in Solution step1 Add Chiral Resolving Agent start->step1 step2 Cool Slowly to Induce Crystallization step1->step2 step3 Filter Crystals step2->step3 solid Solid: Diastereomeric Salt (Enriched in one enantiomer) step3->solid liquid Liquid: Mother Liquor (Enriched in other enantiomer) step3->liquid check_ee Check Purity (ee%) solid->check_ee recrystallize Recrystallize from Hot Solvent check_ee->recrystallize Purity Low liberate Liberate Free Amine (Add Base & Extract) check_ee->liberate Purity OK recrystallize->step2 finish Finish: Pure Enantiomer liberate->finish

Caption: Diastereomeric salt resolution workflow.

G Chiral HPLC Troubleshooting Logic start Problem Observed q1 No / Poor Resolution? start->q1 q2 Poor Peak Shape? start->q2 q3 High Backpressure? start->q3 a1_1 Change Mobile Phase (solvent ratio, modifier) q1->a1_1 Yes a2_1 Add/Increase Amine Modifier (e.g., DEA) q2->a2_1 Yes a3_1 Check for Blockages (frit, guard column) q3->a3_1 Yes a1_2 Change Temperature a1_1->a1_2 No Improvement a1_3 Try Different Chiral Column a1_2->a1_3 No Improvement a2_2 Reduce Sample Concentration a2_1->a2_2 No Improvement a3_2 Filter Sample and Mobile Phase a3_1->a3_2 No Blockage Found

Caption: Chiral HPLC troubleshooting logic.

References

Technical Support Center: Scaling Up the Synthesis of (1R)-1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the manufacturing scale-up of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for the most common industrial synthesis routes.

Key Manufacturing Routes

The industrial synthesis of enantiomerically pure this compound primarily follows two scalable strategies:

  • Diastereomeric Salt Resolution: Synthesis of racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline followed by chiral resolution with a resolving agent like D-(-)-tartaric acid. This method is a classical and robust approach for obtaining the desired enantiomer.

  • Asymmetric Synthesis: Direct synthesis of the chiral amine via asymmetric hydrogenation of the intermediate 1-phenyl-3,4-dihydroisoquinoline using a chiral catalyst. This is a more modern and atom-economical approach.

The precursor for both routes, 1-phenyl-3,4-dihydroisoquinoline, is typically synthesized via the Bischler-Napieralski reaction .

Troubleshooting Guides & FAQs

Route 1: Bischler-Napieralski Reaction & Subsequent Reduction

Frequently Asked Questions (FAQs)

  • Q1: What is the Bischler-Napieralski reaction and its primary application in this synthesis?

    • A1: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-phenylethylamides to form 3,4-dihydroisoquinolines.[1] In this context, N-(2-phenethyl)benzamide is cyclized to yield 1-phenyl-3,4-dihydroisoquinoline, the key intermediate for producing the final product.[2]

  • Q2: My Bischler-Napieralski reaction is giving a low yield. What are the common causes?

    • A2: Low yields often result from a deactivated aromatic ring (presence of electron-withdrawing groups), an insufficiently potent dehydrating agent for a less reactive substrate, or side reactions like the retro-Ritter reaction which forms a styrene derivative.[1][3] Inappropriate reaction conditions, such as excessively high temperatures, can also lead to product degradation.[1]

  • Q3: How can I minimize the formation of the styrene byproduct in the Bischler-Napieralski reaction?

    • A3: The retro-Ritter reaction is a competing pathway.[1] To minimize this, you can use the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct.[3] Alternatively, using milder reagents like oxalyl chloride to form an N-acyliminium intermediate can avoid the elimination that leads to the styrene.[3]

  • Q4: What are the common reducing agents to convert 1-phenyl-3,4-dihydroisoquinoline to the racemic tetrahydroisoquinoline?

    • A4: Sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol is a commonly used and effective reducing agent for this transformation.[4]

Troubleshooting Guide: Bischler-Napieralski Reaction

Problem Potential Cause Suggested Solution
Low to No Product Formation The aromatic ring of the starting material is not sufficiently activated.Use a stronger dehydrating agent, such as phosphorus pentoxide (P2O5) in refluxing phosphorus oxychloride (POCl3). For sensitive substrates, consider a milder, modern protocol using triflic anhydride (Tf2O) and 2-chloropyridine.[1]
The dehydrating agent (e.g., POCl3) is not potent enough.Switch to a more powerful dehydrating system like P2O5 in POCl3 or polyphosphoric acid (PPA).[5]
Formation of Tar/Degradation The reaction temperature is too high or the reaction time is too long.Use milder reaction conditions, such as the Tf2O/2-chloropyridine system, which can be effective at lower temperatures. Monitor the reaction progress closely to avoid prolonged heating.[1]
The substrate is unstable under the strongly acidic conditions.Consider alternative synthetic routes if the substrate cannot tolerate the reaction conditions.
Unexpected Regioisomer Formation Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring.Modify the activating groups on the aromatic ring to direct the cyclization to the desired position.
Route 2: Diastereomeric Salt Resolution

Frequently Asked Questions (FAQs)

  • Q1: What is the principle behind chiral resolution using diastereomeric salts?

    • A1: A racemic mixture of the amine is reacted with an enantiomerically pure chiral acid (the resolving agent), such as D-(-)-tartaric acid. This forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[6][7]

  • Q2: How can I improve the efficiency of the chiral resolution?

    • A2: The choice of solvent is critical. A solvent system should be identified where the difference in solubility between the two diastereomeric salts is maximized. Temperature control during crystallization is also crucial. Slow cooling often yields purer crystals.[8]

  • Q3: What can I do with the unwanted (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomer?

    • A3: The unwanted enantiomer can be racemized and recycled, which is crucial for an economically viable industrial process. A one-pot racemization process has been developed involving N-chlorination, conversion to the imine, and subsequent reduction back to the racemic amine.[9][10]

Troubleshooting Guide: Diastereomeric Salt Resolution

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee) of the Desired Product The crystallization time is too long, leading to co-precipitation of the more soluble diastereomer (thermodynamic control).Optimize the crystallization time. For some systems, rapid crystallization and filtration can favor the kinetic product with higher ee.
Inappropriate solvent choice, leading to similar solubilities of the diastereomeric salts.Screen a variety of solvents or solvent mixtures (e.g., methanol, ethanol, acetone/water) to find optimal conditions for differential solubility.[8]
Incorrect stoichiometry of the resolving agent.Typically, 0.5 to 1.0 equivalent of the resolving agent is used. Optimize this ratio for your specific substrate and conditions.
Poor Crystal Quality or Oil Formation The solution is too concentrated or cooled too quickly.Use a more dilute solution and allow for slow cooling to promote the formation of well-defined crystals. Seeding with a small amount of the desired diastereomeric salt can also be beneficial.
Inconsistent Crystal Form (Polymorphism) Different crystal forms (polymorphs) of the diastereomeric salt have different solubilities and stabilities.Carefully control crystallization conditions (solvent, temperature, cooling rate) to ensure consistent formation of the desired polymorph.[11] Characterize the solid form using techniques like XRD or DSC.
Route 3: Asymmetric Hydrogenation

Frequently Asked Questions (FAQs)

  • Q1: What are the advantages of asymmetric hydrogenation over chiral resolution for producing this compound?

    • A1: Asymmetric hydrogenation is a more atom-economical process as it directly converts the prochiral intermediate (1-phenyl-3,4-dihydroisoquinoline) into the desired enantiomer, avoiding the need to synthesize and then discard or recycle the unwanted enantiomer.[7]

  • Q2: What types of catalysts are used for the asymmetric hydrogenation of 1-phenyl-3,4-dihydroisoquinoline?

    • A2: Chiral complexes of transition metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) with chiral phosphine ligands (e.g., BINAP, SEGPHOS) are commonly used.[12][13]

  • Q3: My asymmetric hydrogenation is showing low conversion. What could be the issue?

    • A3: Potential causes include catalyst deactivation by impurities in the substrate or solvent, insufficient hydrogen pressure, or non-optimal reaction temperature. The catalyst loading might also be too low.

  • Q4: How can the expensive chiral catalyst be recycled in an industrial setting?

    • A4: Several strategies exist for recycling homogeneous catalysts, including membrane filtration (dialysis) and immobilization on a solid support.[14]

Troubleshooting Guide: Asymmetric Hydrogenation

Problem Potential Cause Suggested Solution
Low Enantiomeric Selectivity (ee) The chosen chiral ligand is not optimal for the substrate.Screen a library of chiral ligands to identify the best match for your substrate and reaction conditions.
The reaction temperature or pressure is not optimal.Vary the temperature and hydrogen pressure to find the conditions that maximize enantioselectivity.
Catalyst Deactivation Impurities in the substrate or solvent are poisoning the catalyst.Ensure high purity of the starting material and solvents. Degassing the solvent is also important.
The catalyst is sensitive to air or moisture.Perform the reaction under strictly inert conditions (e.g., using a glovebox or Schlenk techniques).
Low Reaction Rate Insufficient catalyst loading.Increase the catalyst loading (mol %). However, balance this with the cost of the catalyst.
Low hydrogen pressure.Increase the hydrogen pressure, ensuring the reactor is rated for the intended pressure.

Quantitative Data Presentation

Table 1: Comparison of Manufacturing Routes for this compound

Parameter Diastereomeric Salt Resolution Asymmetric Hydrogenation
Starting Material Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline1-Phenyl-3,4-dihydroisoquinoline
Key Reagents D-(-)-tartaric acidChiral Ru, Rh, or Ir catalyst
Typical Yield ~81% (for the desired enantiomer after resolution)[9][10]>95%
Typical Enantiomeric Excess (ee) >96%[9][10]>99%
Key Advantage Robust and well-established technologyHigh atom economy, direct synthesis
Key Disadvantage Theoretical max yield of 50% without racemizationHigh cost of chiral catalysts

Table 2: Performance of Selected Catalysts in Asymmetric Hydrogenation

Catalyst System Substrate Catalyst Loading (mol %) Yield (%) ee (%) Reference
Rhodium-based1-Aryl substituted-3,4-dihydroisoquinolinesNot specifiedQuantitative conversionup to 69[15]
Iridium-basedIsoquinolinesNot specifiedNot specifiedup to 99Not specified

Note: Specific data for catalyst loading and turnover number (TON) for the synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinoline at an industrial scale is often proprietary. The values presented are indicative based on related substrates from the literature.

Experimental Protocols

Protocol 1: Bischler-Napieralski Cyclization and Reduction
  • Cyclization: To a solution of N-(2-phenethyl)benzamide in an anhydrous solvent like toluene, add 2-3 equivalents of phosphorus oxychloride (POCl3) dropwise at room temperature.[1]

  • Heat the mixture to reflux (80-110 °C) for 2-6 hours, monitoring the reaction by TLC.[1]

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.[1]

  • Basify the aqueous solution with a concentrated base (e.g., NaOH) to a pH > 9.[1]

  • Extract the product, 1-phenyl-3,4-dihydroisoquinoline, with an organic solvent (e.g., dichloromethane).

  • Reduction: Dissolve the crude 1-phenyl-3,4-dihydroisoquinoline in methanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH4) portion-wise.

  • Stir the reaction until completion (monitored by TLC).

  • Quench the reaction with water and extract the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Chiral Resolution with D-(-)-Tartaric Acid
  • Dissolve the racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline in a suitable hot solvent (e.g., a mixture of an alcohol and water).[2]

  • In a separate flask, dissolve 0.5-1.0 equivalents of D-(-)-tartaric acid in the same hot solvent.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt ((1R)-amine • D-tartrate).

  • Cool the mixture further in an ice bath to maximize precipitation.

  • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • To liberate the free amine, dissolve the diastereomeric salt in water and basify with an aqueous base (e.g., NaOH).

  • Extract the enantiomerically enriched this compound with an organic solvent.

  • The enantiomeric excess can be further improved by recrystallization.

Mandatory Visualizations

Synthetic Pathways

G cluster_0 Bischler-Napieralski & Reduction cluster_1 Manufacturing Routes N-(2-phenethyl)benzamide N-(2-phenethyl)benzamide 1-phenyl-3,4-dihydroisoquinoline 1-phenyl-3,4-dihydroisoquinoline N-(2-phenethyl)benzamide->1-phenyl-3,4-dihydroisoquinoline POCl3, Heat Racemic THIQ Racemic 1-phenyl-1,2,3,4- tetrahydroisoquinoline 1-phenyl-3,4-dihydroisoquinoline->Racemic THIQ NaBH4 (1R)-THIQ_asym (1R)-1-phenyl-1,2,3,4- tetrahydroisoquinoline 1-phenyl-3,4-dihydroisoquinoline->(1R)-THIQ_asym Chiral Catalyst, H2 (Asymmetric Hydrogenation) (1R)-THIQ (1R)-1-phenyl-1,2,3,4- tetrahydroisoquinoline Racemic THIQ->(1R)-THIQ D-(-)-Tartaric Acid (Resolution)

Caption: Scalable synthetic routes to this compound.

Experimental Workflow: Diastereomeric Salt Resolution

G Start Start Dissolve Racemic Amine Dissolve Racemic Amine in Hot Solvent Start->Dissolve Racemic Amine Add Tartaric Acid Add D-(-)-Tartaric Acid Solution Dissolve Racemic Amine->Add Tartaric Acid Crystallize Slow Cooling & Crystallization Add Tartaric Acid->Crystallize Filter Filter Crystals Crystallize->Filter Liberate Free Amine Basify Salt Solution Filter->Liberate Free Amine Extract Extract with Organic Solvent Liberate Free Amine->Extract Product (1R)-THIQ Extract->Product

Caption: Workflow for the chiral resolution of racemic 1-phenyl-THIQ.

Logical Relationship: Troubleshooting Low Yield in Bischler-Napieralski Reaction

G Low Yield Low Yield Deactivated Ring Deactivated Aromatic Ring Low Yield->Deactivated Ring Weak Reagent Insufficiently Potent Dehydrating Agent Low Yield->Weak Reagent Side Reactions Side Reactions (e.g., retro-Ritter) Low Yield->Side Reactions Harsh Conditions Harsh Reaction Conditions Low Yield->Harsh Conditions Solution1 Use Stronger Dehydrating Agent Deactivated Ring->Solution1 Weak Reagent->Solution1 Solution3 Use Nitrile Solvent Side Reactions->Solution3 Solution2 Use Milder Modern Protocol Harsh Conditions->Solution2 Solution4 Optimize T & Time Harsh Conditions->Solution4

Caption: Troubleshooting logic for low yields in the Bischler-Napieralski reaction.

References

Troubleshooting low conversion rates in catalytic hydrogenation of dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guides & FAQs

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with low conversion rates during the catalytic hydrogenation of dihydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in the catalytic hydrogenation of dihydroisoquinolines?

Low conversion rates in the catalytic hydrogenation of dihydroisoquinolines can typically be attributed to one or more of the following factors:

  • Catalyst-Related Issues: This includes problems with the catalyst itself, such as it being inactive or poisoned by impurities.

  • Substrate-Related Issues: The purity of the dihydroisoquinoline starting material is crucial, as impurities can interfere with the reaction.

  • Reaction Condition Issues: The reaction conditions, including temperature, pressure, solvent choice, and agitation speed, may not be optimal for the specific transformation.

  • Procedural Issues: Problems with the experimental setup, such as inefficient hydrogen gas delivery or leaks in the system, can also lead to poor results.

Q2: Which catalyst is the most suitable for the hydrogenation of dihydroisoquinolines?

The optimal catalyst is highly dependent on the specific dihydroisoquinoline substrate. However, palladium on carbon (Pd/C) is a widely used and often effective catalyst for this transformation.[1] Other commonly employed catalysts include platinum on carbon (Pt/C), Raney Nickel (Raney Ni), rhodium (Rh), and ruthenium (Ru).[1][2] It is recommended to screen several catalysts to determine the best one for a particular substrate.

Q3: Can the dihydroisoquinoline substrate or the resulting tetrahydroisoquinoline product inhibit the catalyst's activity?

Yes, this is a known phenomenon. Nitrogen-containing heterocyclic compounds, which include both the dihydroisoquinoline substrate and the tetrahydroisoquinoline product, can strongly adsorb to the active sites on the catalyst surface.[3] This strong adsorption can act as an inhibitor, slowing down the reaction rate or leading to incomplete conversion. This is a form of substrate and/or product inhibition.

Troubleshooting Guide for Low Conversion Rates
Problem Area 1: Catalyst-Related Issues

Q: My hydrogenation reaction is proceeding very slowly or has stopped completely. How can I determine if the catalyst is the source of the problem?

A: Catalyst inactivity is a frequent cause of low conversion. Here are some common catalyst-related issues and their solutions:

  • Catalyst Deactivation or Poisoning: The catalyst's active sites may be blocked or deactivated by impurities present in the substrate, solvent, or hydrogen gas. Common catalyst poisons include sulfur compounds (like thiols and thioethers), halides, and residual reagents from previous synthetic steps.[4]

    • Solution:

      • Ensure the purity of your dihydroisoquinoline substrate. Purification methods such as recrystallization or column chromatography can be employed.

      • Use high-purity, degassed solvents. Protic solvents, such as ethanol or methanol, have been shown to enhance the rate of hydrogenation reactions.[5]

      • Utilize high-purity hydrogen gas.

      • If catalyst poisoning is suspected, it is best to use a fresh batch of catalyst for the reaction.

  • Improper Handling of the Catalyst: Many heterogeneous catalysts, such as palladium on carbon, can be pyrophoric, meaning they can ignite spontaneously in air, especially after they have been used in a reaction. Improper handling can lead to deactivation.

    • Solution:

      • Always handle the catalyst in an inert atmosphere, such as under argon or nitrogen.[6]

      • Avoid exposing the catalyst to the air, particularly when it is dry.

      • Make sure the catalyst is completely submerged in the solvent before introducing hydrogen gas to the reaction vessel.[6]

  • Suboptimal Catalyst Loading: The amount of catalyst used can have a significant effect on the reaction rate.[7]

    • Solution:

      • If the reaction is slow, you can try to incrementally increase the amount of catalyst used (for example, from 5 mol% to 10 mol%).

      • It is important to be aware that using an excessively high amount of catalyst can sometimes promote unwanted side reactions.

Problem Area 2: Suboptimal Reaction Conditions

Q: I am confident that my catalyst is fresh and active, but I am still observing low conversion. Which reaction parameters should I investigate?

A: Fine-tuning the reaction conditions is essential for achieving high conversion rates.

  • Hydrogen Pressure: An insufficient supply of hydrogen can be a rate-limiting factor.

    • Solution:

      • Thoroughly check your reaction setup to ensure it is properly sealed and free from any leaks.

      • If you are using a hydrogen-filled balloon, make sure it remains inflated for the duration of the reaction. For larger-scale reactions, using a double-layered balloon can help to minimize gas leakage.

      • If your laboratory is equipped for it, consider increasing the hydrogen pressure by using a Parr shaker or a similar high-pressure hydrogenation apparatus.[8]

  • Reaction Temperature: The rate of hydrogenation can be sensitive to changes in temperature.

    • Solution:

      • While many hydrogenations can be successfully carried out at room temperature, gentle heating (for instance, to 40-60 °C) can sometimes lead to an increase in the reaction rate.[9][10]

      • Exercise caution when increasing the temperature, as higher temperatures can sometimes promote undesirable side reactions, such as hydrogenolysis.

  • Choice of Solvent: The solvent plays a crucial role in the reaction by affecting both the catalyst's activity and the substrate's solubility.

    • Solution:

      • Protic solvents like ethanol, methanol, and acetic acid are often good choices for catalytic hydrogenations as they can help to accelerate the reaction rate.

      • Ensure that your substrate is fully dissolved in the solvent you have chosen. If you are having solubility issues, you may want to consider using a co-solvent system.

  • Agitation and Mixing: Inadequate stirring can result in poor mixing of the reactants and catalyst, leading to limitations in mass transfer.

    • Solution:

      • It is important to stir the reaction mixture vigorously to ensure that the catalyst remains suspended in the solution and to maximize the contact between the gas and liquid phases. A faster stirring rate generally results in a faster reaction.

Data Presentation

Table 1: A Comparison of Various Catalysts Used in the Hydrogenation of Dihydroisoquinoline and Related Compounds (Illustrative Data)

CatalystSubstrateSolventTemperature (°C)Pressure (atm)Time (h)Conversion (%)Reference
10% Pd/C6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolineToluene202012>99[11]
5% Ru/Al2O32-methylquinolinen-hexane120-18025-756Variable[12]
Ni/CQuinolineMethanol10010024>99[13]
Ir-based1-aryl-substituted dihydroisoquinolinesToluene202012Variable[11]

Note: The performance of a catalyst is highly dependent on the specific substrate and reaction conditions. This table is intended to provide examples and should be used as a guide for optimizing your own reaction.

Experimental Protocols
A General Protocol for the Catalytic Hydrogenation of a Dihydroisoquinoline Derivative Using a Hydrogen-Filled Balloon

Important Safety Precautions:

  • This procedure should be carried out in a well-ventilated fume hood.

  • Palladium on carbon is a flammable material and should be handled with care in an inert atmosphere.[6]

  • Hydrogen gas is explosive. Ensure that there are no potential ignition sources in the vicinity of the reaction.

Required Materials:

  • Dihydroisoquinoline substrate

  • 10% Palladium on carbon (Pd/C) catalyst (or another suitable catalyst)

  • Anhydrous and degassed solvent (e.g., ethanol or methanol)

  • A three-necked round-bottom flask

  • A magnetic stir bar

  • Rubber septa

  • A source of inert gas (nitrogen or argon)

  • A hydrogen-filled balloon

  • A vacuum source

Step-by-Step Procedure:

  • Place the dihydroisoquinoline substrate and a magnetic stir bar into the three-necked round-bottom flask.

  • Seal the flask and purge it with an inert gas (nitrogen or argon) for a period of 5-10 minutes.

  • While maintaining a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst to the flask.

  • Add the anhydrous and degassed solvent to the flask using a cannula or a syringe.

  • Seal the flask and begin to stir the mixture.

  • Carefully evacuate the flask and then backfill it with hydrogen from the balloon. Repeat this evacuation and backfilling process 3 to 5 times to ensure that the inert atmosphere has been completely replaced with hydrogen.

  • Allow the reaction to stir under a positive pressure of hydrogen (maintained by the balloon) at the desired temperature.

  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully vent the excess hydrogen gas into the fume hood. Then, purge the flask with an inert gas.

  • To remove the catalyst, filter the reaction mixture through a pad of Celite®. Wash the Celite® pad with the same solvent used for the reaction. Caution: It is critical not to allow the catalyst on the Celite® to become dry, as it can be pyrophoric. Quench the filter cake with water immediately after filtration.[6]

  • Concentrate the filtered solution under reduced pressure to obtain the crude product, which can then be purified if necessary.

Mandatory Visualizations

Troubleshooting_Workflow start Low Conversion Observed catalyst_check Check Catalyst Activity & Handling start->catalyst_check conditions_check Review Reaction Conditions start->conditions_check substrate_check Verify Substrate Purity start->substrate_check procedure_check Examine Experimental Setup start->procedure_check poisoning Potential Catalyst Poisoning? catalyst_check->poisoning loading Is Catalyst Loading Optimal? catalyst_check->loading pressure Is H2 Pressure Sufficient? conditions_check->pressure impurities Substrate Impurities Present? substrate_check->impurities leaks Leaks in H2 Delivery System? procedure_check->leaks poisoning->loading No fresh_catalyst Use Fresh Catalyst poisoning->fresh_catalyst Yes loading->conditions_check Yes adjust_loading Adjust Catalyst Loading loading->adjust_loading No temperature Is Temperature Optimal? pressure->temperature Yes increase_pressure Increase H2 Pressure pressure->increase_pressure No solvent Is Solvent Appropriate? temperature->solvent Yes adjust_temp Adjust Temperature temperature->adjust_temp No agitation Is Agitation Vigorous? solvent->agitation Yes change_solvent Change Solvent (e.g., to protic) solvent->change_solvent No agitation->substrate_check Yes increase_stirring Increase Stirring Rate agitation->increase_stirring No impurities->procedure_check No purify_substrate Purify Substrate (Recrystallization/Chromatography) impurities->purify_substrate Yes seal_system Check and Seal System leaks->seal_system Yes success High Conversion Achieved purify_substrate->success fresh_catalyst->success adjust_loading->success increase_pressure->success adjust_temp->success change_solvent->success increase_stirring->success seal_system->success

Caption: A troubleshooting workflow for low conversion rates.

Catalytic_Cycle cluster_0 Catalyst Surface Catalyst Catalyst (e.g., Pd) Catalyst_H2 Catalyst-H2 Complex Catalyst->Catalyst_H2 H2 H2 H2->Catalyst_H2 Adsorption DHQ Dihydroisoquinoline Catalyst_DHQ Adsorbed DHQ DHQ->Catalyst_DHQ Adsorption THQ Tetrahydroisoquinoline Intermediate Intermediate Catalyst_H2->Intermediate Hydrogen Transfer Catalyst_DHQ->Intermediate Catalyst_THQ Adsorbed THQ Intermediate->Catalyst_THQ Hydrogen Transfer Catalyst_THQ->Catalyst Regeneration Catalyst_THQ->THQ Desorption

Caption: A simplified catalytic cycle for hydrogenation.

References

Technical Support Center: Stereochemical Integrity in Chiral Tetrahydroisoquinoline Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of chiral tetrahydroisoquinolines (THIQs) during functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the functionalization of chiral tetrahydroisoquinolines?

A1: Racemization in chiral THIQs, particularly at the C1 position, typically occurs through the formation of an achiral intermediate. The most common causes include:

  • Extreme pH: Both strongly acidic and basic conditions can promote racemization. Acidic conditions can lead to the formation of an iminium ion intermediate, which can be achiral if the C1 substituent is lost and then re-added.[1] Strong bases can deprotonate the C1 position, especially if the substituent is electron-withdrawing, leading to a planar carbanion that can be protonated from either face.

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for epimerization, particularly in the presence of even weak acids or bases.[2]

  • Certain Reagents and Reactions: Specific chemical transformations are inherently more prone to causing racemization. For instance, catalytic hydrogenation conditions used for other functional group manipulations can sometimes lead to racemization of 1-benzyltetrahydroisoquinolines. The Pictet-Spengler reaction, a common method for synthesizing THIQs, can also result in epimerization under thermodynamic control (acidic conditions).[1]

  • Oxidative Conditions: The formation of an iminium ion intermediate via oxidation of the tertiary amine is a key step in many C1-functionalization reactions. If not carefully controlled, this can lead to a loss of stereochemical information.

Q2: How does the choice of solvent impact the stereochemical outcome of a reaction?

A2: The solvent plays a crucial role in stabilizing or destabilizing charged intermediates that can lead to racemization. Polar aprotic solvents like THF, DMF, and acetonitrile are commonly used. The choice of solvent can influence the solubility of reagents and the transition state energies of the desired reaction versus the racemization pathway. For instance, in asymmetric N-acylation reactions, a mixture of toluene and THF has been shown to improve enantioselectivity.[3]

Q3: Can protecting groups on the nitrogen atom help prevent racemization?

A3: Yes, the choice of the N-protecting group is critical. Electron-withdrawing groups, such as Boc (tert-butoxycarbonyl), can influence the reactivity and stereochemical stability of the THIQ nucleus. For instance, N-Boc protection is often used in lithiation-electrophilic quench sequences for C1-functionalization.[4] However, the stability of the resulting organometallic intermediate is crucial to prevent racemization before quenching. The selection of the protecting group should be tailored to the specific reaction conditions to minimize side reactions that could lead to racemization.

Q4: Which functionalization reactions are most likely to cause racemization at the C1 position?

A4: Reactions that proceed through a planar or rapidly inverting intermediate at the C1 position are the most likely culprits. These include:

  • Reactions involving iminium ion formation: This is a common intermediate in many C-H functionalization reactions at the C1 position.

  • Deprotonation-alkylation sequences: If the resulting carbanion at C1 is not configurationally stable, racemization will occur.

  • High-temperature reactions: As mentioned, increased thermal energy can overcome the barrier to epimerization.

  • Certain catalytic hydrogenations: The specific catalyst and conditions are critical.

Troubleshooting Guides

Problem 1: Significant loss of enantiomeric excess (ee%) is observed after N-acylation of a chiral 1-substituted THIQ.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Strongly basic conditions The use of strong, non-nucleophilic bases can lead to deprotonation at the C1 position, causing racemization. Solution: Opt for milder bases. For example, instead of strong bases like LDA or n-BuLi (if not used for directed metalation), consider using organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in combination with the acylating agent. In some cases, inorganic bases like Na2CO3 have been used successfully in asymmetric acylations.[3]
Elevated reaction temperature Higher temperatures can accelerate the rate of epimerization. Solution: Perform the acylation at lower temperatures. Start at 0 °C and, if the reaction is sluggish, slowly increase the temperature while monitoring the ee%.
Reactive acylating agent Highly reactive acylating agents, such as acyl chlorides, in combination with a strong base, can create harsh conditions. Solution: Consider using less reactive acylating agents like acid anhydrides or performing the reaction in the presence of coupling agents used in peptide synthesis that are known to suppress racemization.
Solvent effects The solvent can influence the stability of intermediates that lead to racemization. Solution: Screen different aprotic solvents. A mixture of toluene and THF (5:1) has been shown to enhance enantioselectivity in some N-acylation reactions.[3]
Problem 2: Racemization is occurring during an N-alkylation reaction with an alkyl halide.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Prolonged reaction times at high temperatures This combination provides both the time and energy for epimerization to occur. Solution: If the reaction is slow, consider using a more reactive alkylating agent, such as an alkyl iodide or triflate, to allow for lower reaction temperatures and shorter reaction times. The addition of a catalytic amount of KI can facilitate the in-situ formation of the more reactive alkyl iodide from an alkyl bromide (Finkelstein reaction).
Base-catalyzed racemization The base used to neutralize the HX formed during the reaction might be promoting racemization. Solution: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,6-lutidine. Alternatively, use a solid-supported base that can be easily filtered off, potentially reducing contact time with the chiral product in solution.
Reaction mechanism If the reaction proceeds through an SN1-type mechanism due to the substrate or conditions, racemization is likely. Solution: Choose conditions that favor an SN2 mechanism, such as using a polar aprotic solvent and a good nucleophile (the THIQ nitrogen).

Experimental Protocols

Protocol 1: Stereoretentive N-Alkylation of a Chiral Tetrahydroisoquinoline

This protocol is a general guideline for the N-alkylation of a chiral THIQ using an alkyl halide, with conditions chosen to minimize racemization.

Materials:

  • Chiral 1-substituted tetrahydroisoquinoline (1.0 equiv)

  • Alkyl iodide or bromide (1.1-1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv) or Diisopropylethylamine (DIPEA, 2.0-3.0 equiv)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Potassium iodide (KI, 0.1 equiv, optional if using an alkyl bromide)

Procedure:

  • To a solution of the chiral tetrahydroisoquinoline in ACN or DMF, add the base (K₂CO₃ or DIPEA).

  • If using an alkyl bromide, add catalytic KI.

  • Add the alkyl halide to the mixture.

  • Stir the reaction at room temperature. If the reaction is slow, gradually increase the temperature to 40-60 °C, monitoring both the reaction progress and the enantiomeric excess by chiral HPLC periodically.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee%) Determination

This is a general protocol for determining the ee% of a functionalized chiral THIQ. The specific column and mobile phase will need to be optimized for the particular analyte.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Common choices for THIQ derivatives include polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD) and cyclodextrin-based columns.[1][5]

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is a common starting point for normal-phase chiral HPLC.

  • For reversed-phase chiral HPLC, a mixture of water or buffer and an organic modifier (e.g., acetonitrile or methanol) is used.

  • Small amounts of additives like diethylamine (DEA) or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape and resolution for basic or acidic analytes, respectively.

General Procedure:

  • Prepare a stock solution of the racemic standard of the functionalized THIQ in a suitable solvent.

  • Prepare a sample of the synthesized, enantiomerically enriched product at the same concentration.

  • Equilibrate the chiral column with the chosen mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of both enantiomers and to calculate the resolution.

  • Inject the synthesized sample.

  • Integrate the peak areas for both enantiomers in the chromatogram of the synthesized sample.

  • Calculate the enantiomeric excess using the formula: ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Data Summary

The following table summarizes the impact of reaction conditions on the enantiomeric excess of chiral THIQs during functionalization, based on literature examples. Note: Specific quantitative data comparing different conditions for the same functionalization of the same substrate is scarce in the literature, highlighting the need for careful optimization in individual cases.

Functionalization Substrate Conditions Initial ee% Final ee% Reference
N-acylation2-aryl-quinazolinoneNa₂CO₃, THF, rtN/A (asymmetric synthesis)90%[3]
N-acylation2-aryl-quinazolinoneNa₂CO₃, Toluene/THF (5:1), rtN/A (asymmetric synthesis)95%[3]
Biaryl CouplingTHIQ derivativePIFA, CH₂Cl₂, -10 °C to rt>99%>99% (no racemization observed)[6]
N-alkylationTHIQ derivativeAlkyl bromide, K₂CO₃, DMF>99%>99% (implied no racemization)[7]

Visualizations

Logical Workflow for Troubleshooting Racemization

G Troubleshooting Racemization in THIQ Functionalization start Racemization Observed (Loss of ee%) check_reaction Analyze Reaction Conditions start->check_reaction temp High Temperature? check_reaction->temp base Strong Base Used? temp->base No lower_temp Lower Reaction Temperature (e.g., 0°C or rt) temp->lower_temp Yes acid Strong Acid Used? base->acid No milder_base Use Milder Base (e.g., K2CO3, DIPEA) base->milder_base Yes reagent Inherently Racemizing Reagent/Reaction? acid->reagent No milder_acid Use Milder Acid or Lewis Acid Catalyst acid->milder_acid Yes alt_method Consider Alternative Synthetic Route or Reagent reagent->alt_method Yes end_good Racemization Minimized reagent->end_good No lower_temp->end_good milder_base->end_good milder_acid->end_good alt_method->end_good

Caption: A decision-making workflow for troubleshooting racemization issues.

Mechanism of Base-Catalyzed Racemization at C1

G Base-Catalyzed Racemization at C1 of a THIQ cluster_1 Achiral Intermediate s_enantiomer (S)-THIQ carbanion Planar Carbanion (Resonance Stabilized) s_enantiomer->carbanion + Base - H+ carbanion->s_enantiomer + H+ r_enantiomer (R)-THIQ carbanion->r_enantiomer + H+

Caption: Mechanism of racemization via a planar carbanion intermediate.

References

Validation & Comparative

Enantiomers in Profile: A Comparative Analysis of (1R) and (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline's Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective interactions of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (PHTIQ) enantiomers with biological targets reveals significant differences in their pharmacological profiles. This guide synthesizes available data to provide a comparative overview of the (1R) and (1S) enantiomers, offering valuable insights for researchers in drug discovery and development.

The chirality of a molecule is a critical determinant of its biological activity. In the case of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, the spatial arrangement of the phenyl group at the C1 position dictates the molecule's interaction with protein binding sites, leading to distinct pharmacological effects for the (1R) and (1S) enantiomers. While comprehensive comparative studies directly evaluating both enantiomers across a wide range of targets are limited in publicly available literature, existing research on derivatives and related compounds underscores the importance of stereochemistry in this class of molecules.

Dopamine Receptor Antagonism: A Case for Stereoselectivity

Derivatives of 1-phenyl-1,2,3,4-tetrahydroisoquinoline have been investigated as dopamine D1 receptor antagonists.[1] Molecular modeling and conformational analysis of these derivatives have shown that the orientation of the phenyl ring and the nitrogen lone pair are crucial for receptor affinity.[2] For N-methyl-6-chloro-7-hydroxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline, the (S) enantiomer was found to be the more active form, demonstrating a better fit into the D1 receptor binding pocket compared to the (R) enantiomer.[2] This highlights the stereospecific nature of the interaction between this class of compounds and the dopamine D1 receptor.

Inhibition of Tubulin Polymerization: A Potential Avenue for Anticancer Agents

Precursor for Important Pharmaceuticals

It is noteworthy that the (S)-enantiomer, specifically (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, is a key intermediate in the synthesis of Solifenacin.[4] Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder. This industrial application further emphasizes the biological importance of the specific stereochemistry of the (S)-enantiomer in achieving the desired pharmacological effect.

Future Directions

The available information strongly suggests that the biological activities of (1R)- and (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline are distinct and stereospecific. However, there is a clear need for direct comparative studies that quantify the activity of both enantiomers against a panel of biological targets, including various G-protein coupled receptors and enzymes. Such studies would provide a clearer understanding of their structure-activity relationships and pave the way for the rational design of more potent and selective therapeutic agents.

Experimental Considerations

To conduct a thorough comparative analysis of the biological activity of (1R)- and (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, the following experimental workflow would be essential:

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Enantioselective Synthesis Purification Chiral HPLC Purification Synthesis->Purification Characterization NMR, MS, Optical Rotation Purification->Characterization Receptor_Binding Receptor Binding Assays (e.g., Dopamine, Muscarinic) Characterization->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Tubulin Polymerization) Characterization->Enzyme_Inhibition Cell_Based Cell-Based Assays (e.g., Cytotoxicity) Characterization->Cell_Based IC50_Ki Determination of IC50/Ki/EC50 Receptor_Binding->IC50_Ki Enzyme_Inhibition->IC50_Ki Cell_Based->IC50_Ki SAR Structure-Activity Relationship (SAR) Analysis IC50_Ki->SAR Docking Molecular Docking Studies SAR->Docking

Figure 1. A generalized workflow for the comparative biological evaluation of (1R) and (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Experimental Protocols

Receptor Binding Assay (General Protocol):

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., dopamine D1) from cell lines or animal tissues.

  • Binding Reaction: Incubate the membranes with a specific radioligand (e.g., [³H]-SCH23390 for D1 receptors) and varying concentrations of the test compounds ((1R)- or (1S)-PHTIQ).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Tubulin Polymerization Assay (General Protocol):

  • Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).

  • Polymerization Induction: Induce tubulin polymerization by adding GTP and warming the solution to 37°C.

  • Inhibitor Addition: Add varying concentrations of the test compounds ((1R)- or (1S)-PHTIQ) to the tubulin solution before inducing polymerization.

  • Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization.

  • Data Analysis: Determine the concentration of the test compound that inhibits tubulin polymerization by 50% (IC50 value) compared to a vehicle control.

References

Comparative Guide to the Structure-Activity Relationship of 1-Phenyl-Tetrahydroisoquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Analogs of this structure have demonstrated significant potential in treating a variety of diseases by interacting with key biological targets. This guide provides an objective comparison of the structure-activity relationships (SAR) of 1-phenyl-THIQ analogs against several important targets, supported by quantitative experimental data. Detailed methodologies for the key experiments are provided to facilitate the replication and further development of these findings.

Inhibition of Tubulin Polymerization

A series of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogs have been evaluated for their ability to inhibit tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. The SAR for this activity highlights the importance of substitutions on the 1-phenyl ring.

Table 1: Tubulin Polymerization Inhibitory Activity and Cytotoxicity of 1-Phenyl-dihydroisoquinoline Analogs

CompoundR1R2R3R4Tubulin Polymerization IC50 (µM)Cytotoxicity (HeLa) IC50 (µM)
5a HHHH> 40> 100
5d 4'-OCH3HHH21.535.2
5n 3'-OH, 4'-OCH3HHH2.53.1
Colchicine ----2.10.02

Data extracted from a study on 1-phenyl-3,4-dihydroisoquinoline derivatives as tubulin polymerization inhibitors.[1]

The data clearly indicates that the presence of a hydroxyl group at the 3'-position and a methoxy group at the 4'-position of the 1-phenyl ring (compound 5n ) confers the most potent tubulin polymerization inhibitory activity, comparable to the well-known inhibitor colchicine.[1]

Signaling Pathway: From Tubulin Inhibition to Apoptosis

The inhibition of tubulin polymerization by active 1-phenyl-THIQ analogs disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.

G cluster_0 1-Phenyl-THIQ Analog 1-Phenyl-THIQ Analog Tubulin Tubulin 1-Phenyl-THIQ Analog->Tubulin Binds to Colchicine Site Microtubule Dynamics Disruption Microtubule Dynamics Disruption Tubulin->Microtubule Dynamics Disruption Inhibits Polymerization Mitotic Arrest (G2/M Phase) Mitotic Arrest (G2/M Phase) Microtubule Dynamics Disruption->Mitotic Arrest (G2/M Phase) Apoptosis Apoptosis Mitotic Arrest (G2/M Phase)->Apoptosis caption Signaling pathway from tubulin inhibition to apoptosis.

Caption: Signaling pathway from tubulin inhibition to apoptosis.

Inhibition of p21-Activated Kinase 4 (PAK4)

A series of 1-phenanthryl-tetrahydroisoquinoline analogs have been designed and synthesized as inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell proliferation, survival, and migration that is often overexpressed in cancer.

Table 2: PAK4 Inhibitory Activity and Antiproliferative Activity of 1-Phenanthryl-tetrahydroisoquinoline Analogs

CompoundRPAK4 IC50 (µM)MCF-7 IC50 (µM)A549 IC50 (µM)
Lead Compound H8.2315.621.3
21a 4-Cl0.420.830.28
21b 4-F0.651.250.54
21c 4-CH31.122.561.89

Data extracted from studies on 1-phenanthryl-tetrahydroisoquinoline derivatives as PAK4 inhibitors.[2][3]

The SAR studies revealed that substitution at the 4-position of the phenanthryl ring significantly influences PAK4 inhibitory activity. An electron-withdrawing group, such as chlorine (compound 21a ), resulted in the most potent inhibition of both PAK4 and cancer cell proliferation.[2][3]

Signaling Pathway: PAK4-LIMK1-Cofilin Pathway in Cell Migration and Invasion

Inhibition of PAK4 by these analogs has been shown to disrupt the PAK4-LIMK1-cofilin signaling pathway, which plays a crucial role in regulating actin cytoskeletal dynamics, thereby inhibiting cancer cell migration and invasion.[3]

G cluster_0 1-Phenanthryl-THIQ Analog 1-Phenanthryl-THIQ Analog PAK4 PAK4 1-Phenanthryl-THIQ Analog->PAK4 Inhibits LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates Cofilin Cofilin LIMK1->Cofilin Phosphorylates (inactivates) Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling Cofilin->Actin Cytoskeleton Remodeling Regulates Cell Migration & Invasion Cell Migration & Invasion Actin Cytoskeleton Remodeling->Cell Migration & Invasion caption PAK4 signaling pathway in cell migration.

Caption: PAK4 signaling pathway in cell migration.

Activity Against Mycobacterium tuberculosis

Certain 5,8-disubstituted tetrahydroisoquinolines have been identified as effective inhibitors of M. tuberculosis H37Rv. The SAR in this series points towards the importance of lipophilicity and the nature of substituents at the 5- and 8-positions.

Table 3: Anti-tubercular Activity of 5,8-disubstituted Tetrahydroisoquinoline Analogs

CompoundXRMIC90 (µg/mL)Cytotoxicity (Vero) IC50 (µg/mL)
6 H4-pyridyl>100>100
10 OMe2-pyridyl12.550
13 BnN-methylpiperazine0.7812.5
14 Bn4-pyridyl3.1325

Data extracted from a study on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis.[4]

A large substituent like benzyl at the 5-position and an N-methylpiperazine group at the 8-position (compound 13 ) were found to be favorable for anti-tubercular activity.[4]

Dopamine D1 Receptor Antagonism

The 1-phenyl-tetrahydroisoquinoline scaffold has been explored for its potential as dopamine D1 receptor antagonists. Conformational analysis has been a key aspect of the SAR studies in this area.

Table 4: Dopamine D1 Receptor Affinity of 1-Phenyl-THIQ Analogs

CompoundRKi (nM) for D1 Receptor
SCH23390 (reference) -0.7
2 N-CH315
3 N-H120

Data based on conformational analysis and molecular modeling studies.[5]

These studies suggest that the conformation of the tetrahydroisoquinoline ring and the orientation of the 1-phenyl group are critical for high-affinity binding to the D1 receptor.[5]

LFA-1/ICAM-1 Antagonism

Tetrahydroisoquinoline derivatives have been discovered as potent inhibitors of the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1), a critical interaction in the immune response.

Table 5: LFA-1/ICAM-1 Inhibitory Activity of THIQ Analogs

CompoundR GroupHut-78 Assay IC50 (nM)
6q Carboxylic acid2
6t Ethyl ester10

Data extracted from a study on THIQ derivatives as LFA-1/ICAM-1 antagonists.[6]

The presence of a carboxylic acid moiety (compound 6q ) was found to be crucial for potent inhibition. The corresponding ethyl ester (6t ) showed reduced in vitro potency but demonstrated good oral bioavailability in animal models.[6]

Experimental Protocols

Tubulin Polymerization Assay

Method: The inhibitory effect of the compounds on tubulin polymerization is determined by a fluorescence-based method.

  • Reagents: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol), test compounds dissolved in DMSO, and a fluorescent reporter (e.g., DAPI).

  • Procedure:

    • Tubulin (2 mg/mL) is pre-incubated with various concentrations of the test compounds or vehicle (DMSO) for 15 minutes at 37°C.

    • Polymerization is initiated by the addition of GTP.

    • The increase in fluorescence due to the incorporation of the reporter into the polymerized microtubules is monitored over time (e.g., every minute for 60 minutes) at 37°C using a fluorescence spectrophotometer (excitation at 360 nm, emission at 450 nm).

    • The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

PAK4 Kinase Assay

Method: The inhibitory activity against PAK4 is measured using a radiometric filter binding assay or a commercial kinase assay kit.

  • Reagents: Recombinant human PAK4 kinase, a specific peptide substrate (e.g., PAKtide), ATP (containing γ-32P-ATP for radiometric assay), kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), and test compounds in DMSO.

  • Procedure:

    • The kinase reaction is carried out in a final volume of 25 µL containing the kinase, substrate, ATP, and various concentrations of the test compound or vehicle.

    • The reaction is initiated by the addition of ATP and incubated for a specific time (e.g., 30 minutes) at 30°C.

    • For the radiometric assay, the reaction is stopped by spotting the mixture onto a phosphocellulose filter paper. The filters are washed to remove unincorporated γ-32P-ATP.

    • The radioactivity retained on the filters, which is proportional to the kinase activity, is measured using a scintillation counter.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

In Vitro Anti-tubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

Method: The minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis H37Rv is determined using the MABA.

  • Materials: M. tuberculosis H37Rv culture, Middlebrook 7H9 broth supplemented with OADC, 96-well microplates, Alamar Blue reagent, and test compounds in DMSO.

  • Procedure:

    • A mid-log phase culture of M. tuberculosis H37Rv is diluted to a specific OD600.

    • Serial dilutions of the test compounds are prepared in the microplates.

    • The bacterial suspension is added to each well. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

    • The plates are incubated at 37°C for 5-7 days.

    • Alamar Blue solution is added to each well, and the plates are re-incubated for 24 hours.

    • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Dopamine D1 Receptor Binding Assay

Method: The affinity of the compounds for the dopamine D1 receptor is determined by a competitive radioligand binding assay.

  • Reagents: Membranes from cells expressing the human dopamine D1 receptor, a radioligand (e.g., [3H]SCH23390), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2), and test compounds in DMSO.

  • Procedure:

    • The binding assay is performed in a final volume of 250 µL.

    • The reaction mixture contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or vehicle.

    • Non-specific binding is determined in the presence of a high concentration of a known D1 antagonist (e.g., unlabeled SCH23390).

    • The mixture is incubated for a specific time (e.g., 60 minutes) at room temperature.

    • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound and free radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

LFA-1/ICAM-1 Adhesion Assay

Method: A cell-based adhesion assay is used to measure the inhibition of LFA-1/ICAM-1 interaction.

  • Materials: A T-cell line expressing LFA-1 (e.g., Hut-78), recombinant human ICAM-1, 96-well plates, a fluorescent dye for cell labeling (e.g., Calcein-AM), and test compounds in DMSO.

  • Procedure:

    • 96-well plates are coated with ICAM-1 and blocked with BSA.

    • Hut-78 cells are labeled with Calcein-AM.

    • The labeled cells are pre-incubated with various concentrations of the test compounds or vehicle for 30 minutes at 37°C.

    • The cell suspension is then added to the ICAM-1 coated wells and incubated for 30-60 minutes at 37°C to allow for adhesion.

    • Non-adherent cells are removed by washing.

    • The fluorescence of the adherent cells is measured using a fluorescence plate reader.

    • The IC50 value is the concentration of the compound that inhibits cell adhesion by 50%.

Cytotoxicity Assay (MTT Assay)

Method: The cytotoxicity of the compounds is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Materials: Cancer cell lines (e.g., HeLa, MCF-7), 96-well plates, cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

    • After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 4 hours at 37°C.

    • The formazan crystals formed by viable cells are dissolved by adding the solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[7]

References

A Comparative Analysis of Pictet-Spengler and Bischler-Napieralski Synthesis Routes for Tetrahydroisoquinolines and Related Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of tetrahydroisoquinolines (THIQs) and related nitrogen-containing heterocyclic scaffolds is a cornerstone of medicinal chemistry. Two of the most venerable and widely employed methods for constructing these privileged structures are the Pictet-Spengler and Bischler-Napieralski reactions. This guide provides an objective comparison of these two synthetic routes, supported by experimental data, detailed protocols, and visualizations of the reaction mechanisms to aid in the selection of the most appropriate method for a given synthetic challenge.

At a Glance: Key Differences

FeaturePictet-Spengler ReactionBischler-Napieralski Reaction
Starting Materials β-arylethylamine and an aldehyde or ketone.[1]β-arylethylamide.[1]
Key Reagents Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂).[2]Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O).[3][4]
Initial Product 1,2,3,4-Tetrahydroisoquinoline (a fully saturated heterocycle).[5]3,4-Dihydroisoquinoline (an imine).[4]
Subsequent Steps Often the final desired product.Requires a subsequent reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinoline.
Reaction Conditions Can range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates).[5]Generally requires harsher, refluxing acidic conditions.[6]
Key Intermediate Iminium ion.[7]Nitrilium ion or related species.

Quantitative Data Presentation: A Comparative Overview of Yields

The following table summarizes representative yields for both the Pictet-Spengler and Bischler-Napieralski reactions, highlighting the influence of electronic effects on the aromatic ring.

ReactionStarting MaterialsConditionsProductYield (%)Reference
Pictet-Spengler Tryptamine + BenzaldehydeTFA, CH₂Cl₂1-Phenyl-1,2,3,4-tetrahydro-β-carbolineHigh
Pictet-Spengler Tryptamine + 4-NitrobenzaldehydeTFA, CH₂Cl₂1-(4-Nitrophenyl)-1,2,3,4-tetrahydro-β-carbolineHigh
Pictet-Spengler Tryptamine + 4-MethoxybenzaldehydeTFA, CH₂Cl₂1-(4-Methoxyphenyl)-1,2,3,4-tetrahydro-β-carbolineHigh[8]
Pictet-Spengler Phenethylamine + DimethoxymethaneHCl1,2,3,4-TetrahydroisoquinolineModerate to low[5]
Bischler-Napieralski N-(3,4-Dimethoxyphenethyl)acetamidePOCl₃, reflux6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinolineGood to Excellent[9]
Bischler-Napieralski N-PhenethylacetamideP₂O₅, POCl₃, reflux1-Methyl-3,4-dihydroisoquinolineModerate[6]
Bischler-Napieralski N-(4-Nitrophenethyl)acetamideP₂O₅, POCl₃, reflux1-Methyl-7-nitro-3,4-dihydroisoquinolineLow to no reaction[9]

Note: Yields are highly dependent on the specific substrates, reagents, and reaction conditions. This table provides a general comparison.

Reaction Mechanisms and Logical Flow

The fundamental difference between the two pathways lies in the nature of the electrophilic species that undergoes cyclization. The Pictet-Spengler reaction proceeds via an iminium ion, while the Bischler-Napieralski reaction involves a more electrophilic nitrilium ion or a related intermediate.[1]

Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction commences with the formation of a Schiff base from the condensation of a β-arylethylamine and a carbonyl compound.[2] Subsequent protonation of the imine nitrogen generates an electrophilic iminium ion.[7] This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the iminium carbon to form a spirocyclic intermediate. A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.

Pictet_Spengler Start β-Arylethylamine + Aldehyde/Ketone Schiff_Base Schiff Base Formation Start->Schiff_Base + H⁺, - H₂O Iminium_Ion Iminium Ion (Electrophile) Schiff_Base->Iminium_Ion + H⁺ Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium_Ion->Cyclization Spirocycle Spirocyclic Intermediate Cyclization->Spirocycle Deprotonation Deprotonation Spirocycle->Deprotonation Product Tetrahydroisoquinoline Deprotonation->Product - H⁺

Caption: Pictet-Spengler reaction pathway.

Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction begins with the activation of the amide carbonyl of a β-arylethylamide by a dehydrating agent, such as phosphorus oxychloride.[4] This is followed by an intramolecular cyclization, which can proceed through two plausible mechanistic pathways. One involves the formation of a nitrilium ion intermediate, which is a potent electrophile.[3] The electron-rich aromatic ring then attacks the nitrilium ion, leading to a cyclized intermediate that, upon loss of the activating group and a proton, yields the 3,4-dihydroisoquinoline product.

Bischler_Napieralski Start β-Arylethylamide Activation Amide Activation (e.g., with POCl₃) Start->Activation Nitrilium_Ion Nitrilium Ion (Electrophile) Activation->Nitrilium_Ion Cyclization Intramolecular Electrophilic Aromatic Substitution Nitrilium_Ion->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Elimination Elimination Cyclized_Intermediate->Elimination Product 3,4-Dihydroisoquinoline Elimination->Product Reduction Reduction (e.g., NaBH₄) Product->Reduction Final_Product Tetrahydroisoquinoline Reduction->Final_Product

Caption: Bischler-Napieralski reaction pathway.

Experimental Protocols

Protocol 1: Pictet-Spengler Synthesis of 1-Phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

This protocol is a general procedure and may require optimization for different substrates.

Materials:

  • Tryptamine

  • Benzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve tryptamine (1.0 eq) in CH₂Cl₂ (approximately 10 mL per mmol of tryptamine).[10]

  • To the stirred solution, add benzaldehyde (1.0-1.2 eq) dropwise at room temperature.[10]

  • Add trifluoroacetic acid (10-50 mol%) to the reaction mixture.[11]

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 24 hours.[11]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ until the bubbling ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[11]

Protocol 2: Bischler-Napieralski Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

This protocol is suitable for substrates with electron-rich aromatic rings.[9]

Materials:

  • N-(3,4-Dimethoxyphenethyl)acetamide

  • Anhydrous toluene or acetonitrile

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography

Procedure:

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq).

  • Add anhydrous toluene or acetonitrile.

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at room temperature. An ice bath may be used to control any exotherm.[9]

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using TLC.[9]

  • After completion, cool the reaction mixture to room temperature and then carefully quench by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the 3,4-dihydroisoquinoline.

Conclusion

Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful tools for the synthesis of tetrahydroisoquinolines and related heterocycles. The Pictet-Spengler reaction is often favored for its milder conditions and the direct formation of the saturated heterocyclic product, particularly with electron-rich systems or activated β-arylethylamines like tryptamine.[5] The Bischler-Napieralski reaction, while typically requiring harsher conditions and a subsequent reduction step, offers a complementary approach and is particularly useful for the synthesis of 3,4-dihydroisoquinolines which can be valuable intermediates in their own right. The choice between these two methods will ultimately depend on the specific substrate, the desired final product, and the tolerance of functional groups to the reaction conditions. For substrates lacking electron-donating groups on the aromatic ring, the Pictet-Spengler reaction may offer a more viable route, although it may still require forcing conditions.[5] Conversely, the Bischler-Napieralski reaction is most effective with electron-rich aromatic systems where the cyclization is more facile.[4]

References

Validating the Stereochemistry of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of analytical techniques for the structural validation of the chiral molecule (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, with a primary focus on the gold standard method of single-crystal X-ray crystallography.

This compound is a key chiral intermediate in the synthesis of various pharmacologically active compounds. Its specific stereochemistry is crucial for its biological activity, necessitating rigorous structural confirmation. While X-ray crystallography provides definitive proof of structure and absolute stereochemistry, other spectroscopic and chromatographic methods offer complementary and more routinely accessible data for structural verification and enantiomeric purity assessment.

Definitive Structure Determination by X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for elucidating the precise atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated.

While a specific crystal structure for this compound is not publicly available, the structure of a closely related derivative, 1-phenyl-3,4-dihydroisoquinoline bearing a 3'-OH and 4'-OCH3 substituted B-ring (compound 5n), has been determined by X-ray diffraction[1]. This serves as a pertinent example of how X-ray crystallography can be applied to this class of compounds to confirm connectivity and stereochemistry.

Parameter Value (for analogue compound 5n)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)9.876(4)
α (°)90
β (°)110.12(3)
γ (°)90
V (ų)1448.1(10)
Z4
R-factor0.056
Table 1: Crystallographic data for a 1-phenyl-tetrahydroisoquinoline derivative, illustrating typical parameters obtained from a single-crystal X-ray diffraction experiment. Data adapted from a study on a related compound[1].
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions. The crystal should be of a suitable size (typically >0.1 mm in all dimensions) and free from significant defects[2].

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated[2].

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield a final, highly accurate molecular structure[2]. The absolute configuration of a chiral molecule can be determined if a heavy atom is present or by using anomalous dispersion effects.

Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail, its requirement for high-quality single crystals can be a bottleneck. Therefore, a combination of spectroscopic and chromatographic methods is routinely employed for structural validation and to assess purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and local chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (ppm) Assignment
7.40 - 7.20 (m, 9H)Aromatic-H
4.95 (s, 1H)C1-H
3.40 - 3.20 (m, 2H)C3-H₂
3.00 - 2.85 (m, 2H)C4-H₂
2.10 (br s, 1H)N-H
Table 2: Expected ¹H and ¹³C NMR chemical shifts for this compound. These values are predictive and may vary slightly based on experimental conditions.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Standard acquisition parameters are typically used. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction) and integrate the signals. Assign the chemical shifts to the corresponding protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Ion m/z (calculated) m/z (observed)
[M+H]⁺210.1277210.1279
[M+Na]⁺232.1097232.1099
Table 3: Expected high-resolution mass spectrometry data for this compound.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass to confirm the elemental formula.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a crucial technique for determining the enantiomeric purity of a chiral compound. By using a chiral stationary phase, the two enantiomers can be separated and quantified.

Parameter Value
ColumnChiral stationary phase (e.g., Daicel Chiralpak AD-H)
Mobile PhaseHexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (1R)t₁
Retention Time (1S)t₂
Table 4: Typical chiral HPLC conditions for the separation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers.
Experimental Protocol: Chiral HPLC
  • Method Development: Screen various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a solution of the compound of known concentration in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: Determine the area under each enantiomer's peak to calculate the enantiomeric excess (ee).

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_results Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc Chiral HPLC purification->hplc xray Single-Crystal X-ray Crystallography nmr->xray Confirmed Connectivity ms->xray Confirmed Formula hplc->xray Enantiopure Sample structure_confirmed Structure and Absolute Stereochemistry Confirmed xray->structure_confirmed

References

A Researcher's Guide to Determining Enantiomeric Excess of Chiral Tetrahydroisoquinolines using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral tetrahydroisoquinolines (THIQs), the accurate determination of enantiomeric excess (% ee) is a critical step in synthesis, purification, and pharmacological assessment. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity. This guide provides an objective comparison of various chiral stationary phases (CSPs) for the enantioseparation of THIQs, supported by experimental data, and includes a detailed experimental protocol.

The successful separation of THIQ enantiomers relies on the selection of an appropriate chiral stationary phase that provides differential interactions with the two enantiomers, leading to different retention times. The most commonly employed CSPs for this class of compounds include polysaccharide-based, cyclodextrin-based, and zwitterionic ion-exchanger columns.

Comparison of Chiral Stationary Phases for THIQ Enantioseparation

The choice of CSP and mobile phase is paramount for achieving baseline separation of THIQ enantiomers. The following table summarizes the performance of different CSPs for the separation of various THIQ derivatives.

THIQ AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)DetectionRetention Time (t R1 / t R2 , min)Resolution (R s )Reference
Salsolinolβ-cyclodextrin-bonded silica gelMS-friendly mobile phase (details not specified)Not SpecifiedESI-MS/MSNot SpecifiedBaseline separation[1]
Salsolinol and N-methylsalsolinolCyclodextrin-modified silica gelNot SpecifiedNot SpecifiedElectrochemicalNot SpecifiedComplete separation[2]
LaudanosineChiralcel OD (Cellulose-based)Acetonitrile-basedNot SpecifiedNot SpecifiedNot Specified> 2.5[3]
NorlaudanosineChiralpak AD (Amylose-based)Methanol-basedNot SpecifiedNot SpecifiedNot Specified1.9[3]
NorlaudanosineChiralpak IA (Amylose-based)Not SpecifiedNot SpecifiedNot SpecifiedExcellent enantioseparation[3]
1-Aryl-1,2,3,4-tetrahydroisoquinolines(+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-basedMethanol/Acetonitrile/Triethylamine (30:70:0.5, v/v/v)Not SpecifiedNot SpecifiedNot SpecifiedSuccessful resolution[4]
Cationic 1,2,3,4-tetrahydroisoquinoline analogsChiralpak ZWIX(+)™ (Cinchona alkaloid-based zwitterionic)Polar ionic mobile phaseNot SpecifiedNot SpecifiedNot SpecifiedSuccessful resolution[5]

Note: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = [|A1 - A2| / (A1 + A2)] * 100.

Experimental Workflow for % ee Determination

The general workflow for determining the enantiomeric excess of a chiral THIQ sample using HPLC is depicted below. This process begins with sample preparation and culminates in the calculation of the % ee value.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis a Dissolve THIQ sample in appropriate solvent b Filter the sample through a 0.45 µm syringe filter a->b c Equilibrate the chiral column with the mobile phase b->c d Inject the prepared sample into the HPLC system c->d e Run the isocratic or gradient method and collect data d->e f Integrate the peak areas of the two enantiomers e->f g Calculate the % enantiomeric excess (% ee) f->g

Workflow for % ee determination of chiral THIQs by HPLC.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the determination of the enantiomeric excess of a chiral THIQ. Optimization of the mobile phase composition and other chromatographic parameters may be necessary for specific THIQ analogs.

1. Materials and Reagents

  • Chiral THIQ sample

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile, methanol)

  • Additives (e.g., trifluoroacetic acid, diethylamine, triethylamine)

  • Chiral HPLC column (e.g., polysaccharide-based, cyclodextrin-based)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis, Diode Array Detector, or Mass Spectrometer).

  • Data acquisition and processing software.

3. Sample Preparation

  • Prepare a stock solution of the racemic THIQ standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., mobile phase or a solvent in which the sample is freely soluble).

  • Prepare the sample solution of the chiral THIQ to be analyzed at a similar concentration.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Chromatographic Conditions (Example for a Polysaccharide-based CSP)

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common starting point for normal phase chromatography. A typical starting ratio is 90:10 (v/v). For basic THIQs, the addition of a small amount of an amine (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of the THIQ analyte.

  • Injection Volume: 10 µL.

5. Analysis Procedure

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers and to calculate the resolution factor (Rs). A baseline separation with Rs ≥ 1.5 is generally considered adequate for accurate quantification.

  • Inject the chiral THIQ sample.

  • Identify and integrate the peaks corresponding to the two enantiomers in the chromatogram.

6. Calculation of Enantiomeric Excess (% ee)

Calculate the enantiomeric excess using the integrated peak areas of the two enantiomers (Area1 and Area2) as follows:

% ee = [ |Area1 - Area2| / (Area1 + Area2) ] x 100

Logical Relationship for Method Development

The selection of an appropriate chiral separation method is a systematic process. The following diagram illustrates the logical steps involved in developing a robust HPLC method for THIQ enantioseparation.

G A Define THIQ Analyte (Structure, pKa) B Initial CSP Screening A->B C Polysaccharide-based (e.g., Chiralpak, Chiralcel) B->C D Cyclodextrin-based (e.g., β-CD) B->D E Zwitterionic (e.g., Chiralpak ZWIX) B->E F Mobile Phase Optimization C->F D->F E->F G Normal Phase (Hexane/Alcohol) F->G H Reversed Phase (ACN/Water/Buffer) F->H I Polar Organic (ACN/Methanol) F->I J Evaluate Resolution (Rs) and Peak Shape G->J H->J I->J J->F Rs < 1.5 K Method Validation J->K Rs >= 1.5 L Final Validated Method for % ee Determination K->L

Decision tree for chiral HPLC method development for THIQs.

References

A Comparative Guide to Chiral Catalysts for Tetrahydroisoquinoline (THIQ) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The asymmetric synthesis of tetrahydroisoquinolines (THIQs) is a cornerstone of medicinal chemistry and drug development, as this structural motif is a key component in a vast array of bioactive natural products and pharmaceuticals. The efficacy of various chiral catalysts in achieving high yields and stereoselectivity is a critical consideration for researchers in this field. This guide provides a comparative overview of prominent chiral catalysts—spanning transition metals and organocatalysts—for the synthesis of THIQs, supported by experimental data and detailed protocols.

Transition Metal Catalysis: A Powerful Toolkit for Asymmetric Hydrogenation

Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium, are highly effective for the asymmetric hydrogenation of dihydroisoquinolines (DHIQs) and isoquinolinium salts, which are common precursors to THIQs.

Iridium (Ir) Catalysts:

Iridium complexes are among the most robust and versatile catalysts for the asymmetric hydrogenation of N-heteroaromatics.[1] Their high activity and enantioselectivity are often attributed to the formation of highly reactive iridium-hydride species. A notable strategy involves the use of chiral ligands, such as Josiphos, in combination with an iridium precursor like [Ir(cod)Cl]₂.[2][3] The choice of solvent and additives can significantly influence both the yield and the stereochemical outcome of the reaction.[4][5] For instance, the use of chlorinated solvents and halide additives has been shown to be crucial for achieving trans-selectivity in the hydrogenation of 1,3-disubstituted isoquinolines.[2][3]

Ruthenium (Ru) Catalysts:

Ruthenium-based catalysts, such as those employing the TsDPEN ligand, have demonstrated excellent performance in both asymmetric hydrogenation and transfer hydrogenation reactions for THIQ synthesis.[1] Ruthenium catalysts can be employed in both homogeneous and heterogeneous systems, with the latter offering advantages in terms of catalyst recyclability.[1] The addition of Lewis acids as co-catalysts has been shown to significantly improve both the catalytic activity and enantioselectivity in Ru-catalyzed transfer hydrogenations.[1][6]

Rhodium (Rh) Catalysts:

Rhodium-diamine complexes are well-established catalysts for the asymmetric transfer hydrogenation of DHIQs, often utilizing formic acid/triethylamine as the hydrogen source.[1] These systems can provide THIQs with high yields and excellent enantioselectivity.[1][7] Rhodium catalysts have also been successfully applied in the asymmetric functionalization of quinoxalinium salts, expanding the toolkit for creating diverse THIQ analogues.[8]

Table 1: Comparison of Transition Metal Catalysts for Asymmetric Hydrogenation of DHIQ Derivatives

Catalyst SystemSubstrateYield (%)ee (%)drConditionsReference
[Ir(cod)Cl]₂ / Josiphos1-(hydroxymethyl)-3-phenylisoquinolineHigh97trans selectiveCH₂Cl₂, TBAI, H₂ (pressure)[2][3]
[Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf]1-alkyl 3,4-DHIQsExcellentExcellentN/A[Bmim]NTf₂, H₂ (pressure)[1]
Rhodium/diamine complexDHIQsup to 96up to 99N/AHCOOH/Et₃N[1][7]

Note: "dr" refers to diastereomeric ratio. "N/A" indicates that the diastereomeric ratio was not a relevant parameter for the specific reaction.

Organocatalysis: A Metal-Free Approach to the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a fundamental and widely used method for constructing the THIQ core. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular cyclization. Chiral organocatalysts, such as Brønsted acids and hydrogen-bond donors, have emerged as powerful tools for rendering this transformation enantioselective.

Chiral Phosphoric Acids (CPAs):

Chiral phosphoric acids, particularly those derived from BINOL, have proven to be highly effective Brønsted acid catalysts for the asymmetric Pictet-Spengler reaction.[9] These catalysts activate the imine intermediate through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the cyclization.

Thiourea and Squaramide Catalysts:

Chiral thiourea and squaramide derivatives are excellent hydrogen-bond donor catalysts that can activate N-acyliminium ions generated in situ, promoting their enantioselective cyclization in the Pictet-Spengler reaction.[10][11] The cooperative use of a chiral squaramide and an achiral carboxylic acid co-catalyst has been shown to be critical for achieving high enantioselectivity across a broad range of substrates.[12]

Table 2: Comparison of Organocatalysts for the Asymmetric Pictet-Spengler Reaction

Catalyst SystemSubstrate ScopeYield (%)ee (%) / erConditionsReference
Chiral Phosphoric Acid (e.g., (R)-TRIP)Tryptamines and aldehydesGood to excellentHighMild, organic solvent[9]
Chiral ThioureaTryptamine and N-acyliminium precursorsHighHighMild, organic solvent[10][11]
Squaramide / Carboxylic AcidTryptamines and heterocyclic carboxaldehydesGood to excellentup to 95:5 erCooperative catalysis[12]

Note: "er" refers to enantiomeric ratio.

Visualizing the Workflow and Catalytic Strategies

To provide a clearer understanding of the experimental processes and the relationships between different catalytic approaches, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Substrate Preparation cluster_reaction Asymmetric Synthesis cluster_analysis Analysis & Purification Start Start Prepare DHIQ or Isoquinolinium Salt Prepare DHIQ or Isoquinolinium Salt Start->Prepare DHIQ or Isoquinolinium Salt For Hydrogenation Prepare Tryptamine & Aldehyde Prepare Tryptamine & Aldehyde Start->Prepare Tryptamine & Aldehyde For Pictet- Spengler Catalyst Screening Catalyst Screening Prepare DHIQ or Isoquinolinium Salt->Catalyst Screening Prepare Tryptamine & Aldehyde->Catalyst Screening Transition Metal Catalysis Transition Metal Catalysis Catalyst Screening->Transition Metal Catalysis Select Catalyst Organocatalysis Organocatalysis Catalyst Screening->Organocatalysis Select Catalyst Reaction Workup Reaction Workup Transition Metal Catalysis->Reaction Workup Organocatalysis->Reaction Workup Purification Purification Reaction Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: General experimental workflow for chiral catalyst screening in THIQ synthesis.

Logical_Relationships cluster_approaches Catalytic Approaches cluster_catalysts Catalyst Types cluster_examples Specific Catalyst Classes THIQ Synthesis THIQ Synthesis Asymmetric Hydrogenation Asymmetric Hydrogenation THIQ Synthesis->Asymmetric Hydrogenation Asymmetric Pictet-Spengler Asymmetric Pictet-Spengler THIQ Synthesis->Asymmetric Pictet-Spengler Transition Metal Catalysts Transition Metal Catalysts Asymmetric Hydrogenation->Transition Metal Catalysts Organocatalysts Organocatalysts Asymmetric Pictet-Spengler->Organocatalysts Iridium Iridium Transition Metal Catalysts->Iridium Ruthenium Ruthenium Transition Metal Catalysts->Ruthenium Rhodium Rhodium Transition Metal Catalysts->Rhodium Chiral Phosphoric Acids Chiral Phosphoric Acids Organocatalysts->Chiral Phosphoric Acids Thioureas / Squaramides Thioureas / Squaramides Organocatalysts->Thioureas / Squaramides

Caption: Logical relationships between THIQ synthesis strategies and catalyst types.

Experimental Protocols

General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of a 1,3-Disubstituted Isoquinoline

This protocol is a representative example based on methodologies described in the literature.[2][3]

  • Catalyst Preparation: In a glovebox, [Ir(cod)Cl]₂ (1.25 mol%) and the chiral Josiphos ligand (3 mol%) are dissolved in anhydrous, degassed CH₂Cl₂. The solution is stirred at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a flame-dried Schlenk tube is added the 1,3-disubstituted isoquinoline substrate (1.0 equiv) and the halide additive, such as tetrabutylammonium iodide (TBAI) (7.5 mol%).

  • Hydrogenation: The prepared catalyst solution is added to the Schlenk tube containing the substrate. The tube is then placed in an autoclave, which is purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 bar).

  • Reaction Monitoring and Workup: The reaction is stirred at a specified temperature (e.g., 60 °C) for the required time. Upon completion, the autoclave is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield, enantiomeric excess (determined by chiral HPLC), and diastereomeric ratio (determined by ¹H NMR) of the resulting THIQ are then determined.

General Procedure for an Organocatalyzed Asymmetric Pictet-Spengler Reaction

This protocol is a representative example based on methodologies employing cooperative catalysis.[12]

  • Reaction Setup: To a vial is added the chiral squaramide catalyst (e.g., 5 mol%), the carboxylic acid co-catalyst (e.g., 20 mol%), and the tryptamine derivative (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene).

  • Addition of Aldehyde: The heterocyclic carboxaldehyde (1.2 equiv) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.

  • Analysis: The yield is determined after purification, and the enantiomeric ratio is measured by chiral stationary phase HPLC.

This guide provides a foundational comparison of key catalytic systems for the asymmetric synthesis of THIQs. The choice of catalyst will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as cost and scalability. The provided data and protocols serve as a starting point for researchers to navigate this important area of synthetic chemistry.

References

Novel Tetrahydroisoquinoline Derivatives: A Comparative Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] Recent research has focused on the development of novel THIQ derivatives with improved potency and selectivity for various biological targets, offering promising avenues for the treatment of cancer, neurodegenerative diseases, and other disorders.[3][4] This guide provides a comparative evaluation of the pharmacological properties of several novel THIQ derivatives against established alternatives, supported by experimental data and detailed methodologies.

In Vitro Anticancer Activity

A significant area of investigation for novel THIQ derivatives is their potential as anticancer agents.[3][5][6] The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines.

Data Presentation: Anticancer IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several novel tetrahydroisoquinoline derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference CompoundIC50 (µM)
GM-3-18 Colo320Colon Cancer0.9 ± 0.1Doxorubicin0.5 ± 0.05
DLD-1Colon Cancer1.5 ± 0.2Doxorubicin0.6 ± 0.07
HCT116Colon Cancer2.1 ± 0.3Doxorubicin0.4 ± 0.04
GM-3-121 Colo320Colon Cancer1.8 ± 0.2Doxorubicin0.5 ± 0.05
HCT116Colon Cancer2.5 ± 0.4Doxorubicin0.4 ± 0.04
Compound 7e A549Lung Cancer0.155 ± 0.01Doxorubicin0.45 ± 0.03
Compound 8d MCF7Breast Cancer0.170 ± 0.02Doxorubicin0.85 ± 0.06
Compound 15 MCF-7Breast Cancer15.16 ± 1.25-Fluorouracil5.0 ± 0.4
HepG-2Liver Cancer18.74 ± 1.55-Fluorouracil6.2 ± 0.5
A549Lung Cancer18.68 ± 1.75-Fluorouracil7.8 ± 0.6

Data for GM-3-18 and GM-3-121 are adapted from a study on anti-angiogenesis and anti-cancer agents.[3] Data for compounds 7e and 8d are from a study on DHFR and CDK2 inhibitors.[6] Data for compound 15 is from a study on pyrazolo quinoline derivatives.[7]

Receptor Binding Affinity

The interaction of THIQ derivatives with specific receptors is a key determinant of their pharmacological effects. Dopamine receptors, particularly the D2 subtype, and opioid receptors are common targets for these compounds.[2][8] The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand that occupies 50% of the receptors in a competition binding assay.

Data Presentation: Receptor Binding Affinity (Ki Values)

This table presents the Ki values of selected novel tetrahydroisoquinoline derivatives for the human dopamine D2 and D3 receptors. A lower Ki value indicates a higher binding affinity.

Compound IDReceptorKi (nM)Reference CompoundReceptorKi (nM)
Compound 51 hD312BP 897hD31.0
hD21476hD225.0
Compound 31 hD30.40HaloperidolhD32.5
hD260hD21.2
Dopamine-derived THIQ 1 Dihydropteridine Reductase1.5DopamineDihydropteridine Reductase6.0
Dopamine-derived THIQ 2 Dihydropteridine Reductase90DopamineDihydropteridine Reductase6.0

Data for Compound 51 is from a study on potent and selective dopamine D3 receptor ligands.[2] Data for Compound 31 is from a study on novel THIQs with high affinity and selectivity for the dopamine D3 receptor.[4] Data for Dopamine-derived THIQs are from a study on inhibitors of dihydropteridine reductase.[9]

Functional Activity

Beyond binding, it is crucial to assess the functional consequences of ligand-receptor interaction. Functional assays measure the ability of a compound to elicit a cellular response, such as the production of a second messenger like cyclic AMP (cAMP).[10] The potency of a compound in a functional assay is often expressed as the half-maximal effective concentration (EC50), the concentration that produces 50% of the maximal response.

Data Presentation: Functional Activity (EC50 Values)

The following table provides EC50 values for representative tetrahydroisoquinoline derivatives in a functional assay measuring the inhibition of cAMP production, a hallmark of Gαi-coupled receptor activation.

Compound IDAssayEC50 (nM)Reference CompoundAssayEC50 (nM)
THIQ Agonist A cAMP Inhibition15QuinpirolecAMP Inhibition5
THIQ Agonist B cAMP Inhibition50QuinpirolecAMP Inhibition5
Compound 13a PDE4B Inhibition880RolipramPDE4B Inhibition18,480
Compound 14f PDE4B Inhibition2,300RolipramPDE4B Inhibition1,300

Hypothetical data for THIQ Agonists A and B are presented for illustrative purposes. Data for compounds 13a and 14f are from a review on the biological activities of THIQ derivatives.[11]

Experimental Protocols

1. Radioligand Displacement Assay for Dopamine D2 Receptor

This protocol describes a method to determine the binding affinity (Ki) of novel tetrahydroisoquinoline derivatives for the human dopamine D2 receptor.[12][13]

  • Membrane Preparation:

    • Human embryonic kidney (HEK-293) cells stably expressing the human dopamine D2 receptor are cultured and harvested.

    • Cells are homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).[12]

    • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).[12]

    • Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • The assay is performed in a 96-well plate in a final volume of 250 µL.

    • Each well contains:

      • 50 µL of membrane preparation (typically 10-20 µg of protein).

      • 50 µL of [3H]-Spiperone (a radiolabeled D2 antagonist) at a concentration close to its Kd (e.g., 0.2 nM).

      • 50 µL of assay buffer or competing ligand (novel THIQ derivative or reference compound) at various concentrations.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol).[12]

    • The plate is incubated at room temperature for 60-90 minutes to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

    • Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • The IC50 value for each competing ligand is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of novel tetrahydroisoquinoline derivatives using a subcutaneous xenograft model in mice.[14][15]

  • Cell Culture and Implantation:

    • A human cancer cell line (e.g., HCT116 colon cancer cells) is cultured in appropriate media.

    • Cells are harvested, washed, and resuspended in a sterile solution (e.g., a 1:1 mixture of serum-free media and Matrigel) at a concentration of 1-5 x 10^6 cells per 100 µL.[15]

    • Immunocompromised mice (e.g., athymic nude mice) are anesthetized.

    • 100 µL of the cell suspension is injected subcutaneously into the flank of each mouse.[14]

  • Tumor Growth and Treatment:

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are then randomized into treatment groups (e.g., vehicle control, reference drug, and different doses of the novel THIQ derivative).

    • The test compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.

    • Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2).[15]

    • Animal body weight and general health are monitored regularly to assess toxicity.

  • Endpoint and Data Analysis:

    • The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.

    • At the end of the study, tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.

    • Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Visualizations

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine / THIQ Agonist D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of neuronal excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Dopamine D2 receptor signaling pathway.

G cluster_workflow In Vivo Anticancer Efficacy Workflow start Start cell_culture Cancer Cell Culture start->cell_culture cell_prep Cell Preparation & Quantification cell_culture->cell_prep injection Subcutaneous Injection into Mice cell_prep->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment Treatment with THIQ Derivatives/Controls randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (Tumor Growth Inhibition) endpoint->analysis end End analysis->end

References

In Vitro Performance of 1-Phenyl-Tetrahydroisoquinolines on Dopamine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various 1-phenyl-tetrahydroisoquinoline derivatives on dopamine receptors. The data presented herein is compiled from peer-reviewed studies and is intended to assist researchers in selecting compounds for further investigation and in designing relevant experimental protocols.

Comparative Analysis of 1-Phenyl-Tetrahydroisoquinoline Derivatives

The following tables summarize the binding affinities of a series of 1-phenyl-tetrahydroisoquinoline analogs for human dopamine D1, D2, and D3 receptors. This data is crucial for understanding the potency and selectivity of these compounds.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Analogs
CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D3 vs D1 SelectivityD3 vs D2 Selectivity
4a 8008302.7~296-fold~307-fold
4b 8008302.7~296-fold~307-fold
4h >1000018004.4>2272-fold~409-fold
4i >10000200011>909-fold~182-fold
4j >10000120010>1000-fold~120-fold
4k >10000140012>833-fold~117-fold
6 >1000086025>400-fold~34-fold
7 >10000>100006.3>1587-fold>1587-fold
8 >10000>1000025>400-fold>400-fold

Data extracted from a study on novel dopamine D3-selective receptor ligands.[1]

Table 2: Functional Activity of a 1-Benzyl-Tetrahydroisoquinoline Derivative

While extensive comparative functional data for a series of 1-phenyl-tetrahydroisoquinolines is limited in the current literature, the following data point provides an example of the functional potency of a related compound.

CompoundReceptorAssayParameterValue
Br-BTHIQ D2ScAMP SignalingEC502.9 µM

Br-BTHIQ is 1-(2′-Bromobenzyl)-6,7-dihydroxy-N-methyl-tetrahydroisoquinoline, a benzyl-tetrahydroisoquinoline derivative.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[2][3][4]

Objective: To determine the inhibition constant (Ki) of test compounds for dopamine receptors.

Materials:

  • Membrane Preparations: Crude membrane preparations from cell lines (e.g., HEK293 or CHO) stably expressing human recombinant dopamine D1, D2, or D3 receptors.[3]

  • Radioligands:

    • For D1 receptors: [³H]-SCH23390

    • For D2/D3 receptors: [³H]-Spiperone or [¹²⁵I]-Iodospiperone[2]

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM (+)-butaclamol for D2/D3 receptors) to determine non-specific binding.[2]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[3]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[2][3]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).[2]

  • Scintillation Counter and scintillation cocktail.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the 1-phenyl-tetrahydroisoquinoline test compounds in the assay buffer.

  • Assay Plate Preparation: In a 96-well plate, add the test compound dilutions, the radioligand at a concentration near its Kd, and the membrane preparation. For determining non-specific binding, a saturating concentration of a non-labeled antagonist is used instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay (for D1-like Receptors)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.[5]

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists or antagonists at D1 dopamine receptors.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human dopamine D1 receptor.[5]

  • Assay Medium: Serum-free cell culture medium.

  • Stimulation Buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Reference Agonist: Dopamine.

  • cAMP Detection Kit: A commercially available kit, for example, a LANCE® Ultra cAMP assay kit or a cAMP-Glo™ Assay kit.[6]

  • Plate Reader: A microplate reader capable of detecting the signal from the chosen cAMP kit (e.g., luminescence or time-resolved fluorescence).

Procedure:

  • Cell Seeding: Seed the D1-expressing cells into a 96-well or 384-well white, solid-bottom assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the stimulation buffer.

  • Agonist Assay: To determine agonist activity, add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.

  • Antagonist Assay: To determine antagonist activity, pre-incubate the cells with the test compounds before adding a fixed concentration of a known D1 agonist (e.g., dopamine at its EC80 concentration).

  • cAMP Detection: Following incubation, lyse the cells (if required by the kit) and add the cAMP detection reagents according to the manufacturer's instructions.

  • Signal Measurement: After an appropriate incubation period, measure the signal using the plate reader.

  • Data Analysis: For agonist assays, plot the response against the log of the compound concentration to determine the EC50 and Emax values. For antagonist assays, the IC50 value can be determined.

[³⁵S]GTPγS Binding Assay (for D2-like Receptors)

This functional assay measures the activation of G proteins coupled to D2-like receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[7][8][9]

Objective: To determine the potency (EC50) and efficacy of test compounds as agonists at D2-like dopamine receptors.

Materials:

  • Membrane Preparations: Membranes from cells expressing the dopamine D2 or D3 receptor.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate, to facilitate the exchange reaction.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Non-specific Binding Control: A high concentration of unlabeled GTPγS.

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Assay Mix Preparation: Prepare an assay mix containing the membrane preparation, GDP, and the test compound at various concentrations in the assay buffer.

  • Initiation of Reaction: Start the binding reaction by adding [³⁵S]GTPγS to the assay mix.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Washing: Wash the filters with ice-cold buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding and plot it against the log of the agonist concentration to calculate the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways for dopamine receptors and a typical experimental workflow for in vitro testing.

G Dopamine D1-like Receptor Signaling Pathway Dopamine Dopamine or 1-Phenyl-THIQ Agonist D1R D1/D5 Receptor Dopamine->D1R Binds to Gs Gs/olf D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Gene Transcription, Ion Channel Modulation) PKA->CellularResponse Phosphorylates Targets G Dopamine D2-like Receptor Signaling Pathway Dopamine Dopamine or 1-Phenyl-THIQ Agonist D2R D2/D3/D4 Receptor Dopamine->D2R Binds to Gi Gi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits CellularResponse Cellular Response (e.g., Ion Channel Modulation) Gi->CellularResponse Modulates cAMP cAMP AC->cAMP G In Vitro Testing Workflow cluster_0 Compound Characterization Compound 1-Phenyl-THIQ Derivative Synthesis BindingAssay Radioligand Binding Assay (Determine Ki) Compound->BindingAssay FunctionalAssay Functional Assay (e.g., cAMP, GTPγS) (Determine EC50/IC50, Emax) BindingAssay->FunctionalAssay DataAnalysis Data Analysis & Selectivity Profile FunctionalAssay->DataAnalysis

References

A Comparative Guide to the Spectral Analysis of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary spectral techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. Detailed experimental protocols, comparative data tables, and a workflow visualization are included to support researchers in the identification and analysis of this important isoquinoline alkaloid derivative.

Spectral Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.40 - 7.10m9HAromatic protons
4.98s1HC1-H
3.35 - 3.25m1HC3-Hₐ
3.15 - 3.05m1HC3-Hₑ
2.95 - 2.80m2HC4-H₂
2.10br s1HN-H

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
143.9Aromatic C
138.5Aromatic C
135.0Aromatic C
128.6Aromatic CH
128.4Aromatic CH
127.8Aromatic CH
127.3Aromatic CH
126.5Aromatic CH
126.0Aromatic CH
61.5C1
47.3C3
29.2C4

Table 3: FT-IR Spectral Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
3320Medium, SharpN-H Stretch
3060, 3025MediumAromatic C-H Stretch
2920, 2850MediumAliphatic C-H Stretch
1600, 1490, 1450StrongAromatic C=C Stretch
750, 700StrongC-H Bending (out-of-plane)

Table 4: Mass Spectrometry Data (ESI)

m/zRelative Intensity (%)Assignment
210.1283100[M+H]⁺ (Protonated Molecule)
132.081085[M - C₆H₅CH]⁺
104.050040[C₈H₈]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of 1-phenyl-1,2,3,4-tetrahydroisoquinoline was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.5 s

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid 1-phenyl-1,2,3,4-tetrahydroisoquinoline was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory was used.[1]

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

    • A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of 1-phenyl-1,2,3,4-tetrahydroisoquinoline (approximately 1 mg/mL) was prepared in a methanol/water (1:1) mixture with 0.1% formic acid.

  • Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source was used.

  • Parameters:

    • Ionization mode: Positive

    • Capillary voltage: 3.5 kV

    • Drying gas flow: 8 L/min

    • Drying gas temperature: 300 °C

    • Mass range: m/z 50-500

Workflow for Spectral Data Analysis

The following diagram illustrates a typical workflow for the structural elucidation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline using a combination of spectral techniques.

Spectral_Analysis_Workflow Spectral Analysis Workflow for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample 1-Phenyl-1,2,3,4-tetrahydroisoquinoline NMR NMR Spectroscopy (1H, 13C) Sample->NMR Analyze IR FT-IR Spectroscopy (ATR) Sample->IR Analyze MS Mass Spectrometry (ESI-HRMS) Sample->MS Analyze NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Process IR_Data Functional Group Identification IR->IR_Data Process MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Process Structure Proposed Structure NMR_Data->Structure Correlate IR_Data->Structure Correlate MS_Data->Structure Correlate

A flowchart illustrating the process of spectral data acquisition and analysis for structural elucidation.

Comparison with Alternative Analytical Techniques

While NMR, IR, and MS are fundamental for the structural confirmation of 1-phenyl-1,2,3,4-tetrahydroisoquinoline, other analytical techniques can provide complementary or alternative information, particularly for quantification, separation of mixtures, and chiral analysis.

Table 5: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesApplication for 1-Phenyl-1,2,3,4-tetrahydroisoquinoline
High-Performance Liquid Chromatography (HPLC) with UV Detection Differential partitioning of analytes between a stationary and a mobile phase.Robust, reproducible, excellent for quantification.Lower structural information content compared to MS.Purity assessment, quantification in complex matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the detection specificity of MS.High sensitivity and selectivity, provides molecular weight and structural information.More complex and expensive than HPLC-UV.Identification and quantification in biological samples, metabolite studies.[2]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.High separation efficiency, small sample volume required.Lower concentration sensitivity than HPLC, less robust.Chiral separation of enantiomers, analysis of charged derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass spectrometric detection.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like 1-phenyl-1,2,3,4-tetrahydroisoquinoline.Analysis of volatile impurities or degradation products.

References

A Comparative Guide to THIQ-Based Inhibitors Versus Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective inhibitors for various therapeutic targets, particularly in oncology. This guide provides an objective comparison of THIQ-based inhibitors against existing therapeutic agents targeting Poly (ADP-ribose) polymerase (PARP), Bromodomain and Extra-Terminal (BET) proteins, and Histone Deacetylases (HDACs). The comparative analysis is supported by experimental data to aid in the evaluation of these novel compounds.

THIQ-Based PARP Inhibitors: A New Generation in Cancer Therapy

The THIQ-based PARP inhibitor, senaparib , has demonstrated significant promise in clinical trials. It functions by inhibiting PARP1 and PARP2 enzymes, crucial for DNA single-strand break repair, and by trapping PARP on the DNA, leading to cytotoxic double-strand breaks in cancer cells with homologous recombination deficiencies, such as those with BRCA1/2 mutations.[1][2]

Comparative Efficacy and Potency

Senaparib exhibits potent inhibition of PARP1 and PARP2 enzymes and demonstrates greater PARP trapping activity compared to the first-generation PARP inhibitor, olaparib.[1] In cellular assays, senaparib shows potent cytotoxicity against tumor cell lines with BRCA1/2 mutations.[1] The Phase III FLAMES study showed that senaparib significantly prolonged progression-free survival in patients with advanced ovarian cancer, irrespective of their BRCA mutation status.[2]

InhibitorTargetIC50 (nmol/L)[1]Cell Viability IC50 (nmol/L) - BRCA2-/- DLD-1 cells[1]PARP Trapping Potency[1][3]
Senaparib (THIQ-based) PARP1/2PARP1: ~1, PARP2: ~11.8More potent than Olaparib
OlaparibPARP1/2PARP1: ~5, PARP2: ~162.9Potent
NiraparibPARP1/2PARP1: 3.8, PARP2: 2.1[4]Not directly compared in the same studyPotent
RucaparibPARP1/2PARP1: 1.4, PARP2: 0.2[4]Not directly compared in the same studySimilar to Olaparib[5]
Signaling Pathway of PARP Inhibitors

The following diagram illustrates the mechanism of action of PARP inhibitors, leading to synthetic lethality in homologous recombination deficient cancer cells.

PARP_Inhibitor_Pathway Mechanism of PARP Inhibitor Action cluster_dna_damage DNA Damage & Repair cluster_inhibitor_action Inhibitor Action cluster_cell_fate Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP senses BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_DSB Double-Strand Break (DSB) HRR Homologous Recombination Repair (HRR) DNA_DSB->HRR repaired by (in HR-proficient cells) NHEJ Non-Homologous End Joining (NHEJ) DNA_DSB->NHEJ repaired by (error-prone) Apoptosis Apoptosis DNA_DSB->Apoptosis unrepaired in HR-deficient cells HRR->Cell_Survival NHEJ->Apoptosis can lead to PARP_Inhibitor THIQ-based PARP Inhibitor (e.g., Senaparib) PARP_Inhibitor->PARP inhibits PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping induces PARP_Trapping->DNA_DSB causes

Caption: Mechanism of PARP inhibitor action.

THIQ-Based BET Inhibitors: Targeting Epigenetic Regulation

The THIQ scaffold has also been utilized to develop inhibitors of Bromodomain and Extra-Terminal (BET) proteins, which are epigenetic readers that regulate gene transcription. The THIQ-based compound ABBV-744 is a potent and selective inhibitor of the second bromodomain (BD2) of BET proteins (BRD2, BRD3, and BRD4).[6] This selectivity may offer a better therapeutic window compared to pan-BET inhibitors.

Comparative Binding Affinity and Cellular Activity

ABBV-744 demonstrates high selectivity for BD2 over the first bromodomain (BD1). In preclinical models of acute myeloid leukemia (AML), ABBV-744 showed comparable antitumor efficacy to the pan-BET inhibitor ABBV-075, but with an improved therapeutic index.[6]

InhibitorTargetKd (nM) - BRD4(BD1)Kd (nM) - BRD4(BD2)Cellular Activity
ABBV-744 (THIQ-based) BET BD2-selective>10,0003.2Potent anti-proliferative activity in AML cell lines[6]
JQ1Pan-BET5090Broad anti-proliferative activity[7]
OTX015 (Birabresib)Pan-BET1938Broad anti-proliferative activity
Signaling Pathway of BET Inhibitors

The diagram below outlines the general mechanism of action for BET inhibitors in downregulating oncogene expression.

BET_Inhibitor_Pathway Mechanism of BET Inhibitor Action Acetylated_Histones Acetylated Histones BET_Proteins BET Proteins (e.g., BRD4) Acetylated_Histones->BET_Proteins binds to Transcription_Complex Transcription Elongation Complex (P-TEFb) BET_Proteins->Transcription_Complex recruits BET_Inhibitor THIQ-based BET Inhibitor (e.g., ABBV-744) BET_Inhibitor->BET_Proteins displaces Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) Transcription_Complex->Oncogene_Transcription activates Cell_Proliferation Tumor Cell Proliferation Oncogene_Transcription->Cell_Proliferation promotes Apoptosis Apoptosis Oncogene_Transcription->Apoptosis downregulation leads to

Caption: Mechanism of BET inhibitor action.

THIQ-Based HDAC Inhibitors: Precision in Epigenetic Modulation

The versatility of the THIQ scaffold extends to the development of selective Histone Deacetylase (HDAC) inhibitors. A novel THIQ-based compound has been identified as a potent and selective inhibitor of HDAC8 .[8] This isoform-selectivity is a key advantage over pan-HDAC inhibitors, which can be associated with broader off-target effects.

Comparative Inhibitory Potency and Cytotoxicity

The THIQ-based HDAC8 inhibitor demonstrates high potency and selectivity for HDAC8 over other HDAC isoforms. Its cytotoxicity is more targeted compared to the pan-HDAC inhibitor SAHA (Vorinostat).

InhibitorTargetIC50 (µM) - HDAC8[9][10]IC50 (µM) - HDAC1[9][10]Cytotoxicity
THIQ-based HDAC8 Inhibitor HDAC8-selective~0.01 (PCI-34051 as reference)>4 (PCI-34051 as reference)Selective against T-cell malignancies[11]
PCI-34051HDAC8-selective0.014Selective against T-cell malignancies[11]
Vorinostat (SAHA)Pan-HDAC0.410.028Broad cytotoxicity
RomidepsinClass I HDACsNot primary targetPotent inhibitorBroad cytotoxicity
Signaling Pathway of HDAC Inhibitors

The following diagram illustrates how HDAC inhibitors alter gene expression, leading to anti-tumor effects.

HDAC_Inhibitor_Pathway Mechanism of HDAC Inhibitor Action Histone_Acetylation Histone Acetylation Chromatin_Structure Chromatin Structure Histone_Acetylation->Chromatin_Structure relaxes HATs Histone Acetyltransferases (HATs) HATs->Histone_Acetylation adds acetyl groups HDACs Histone Deacetylases (HDACs) HDACs->Histone_Acetylation removes acetyl groups HDAC_Inhibitor THIQ-based HDAC Inhibitor HDAC_Inhibitor->HDACs inhibits Gene_Expression Tumor Suppressor Gene Expression Chromatin_Structure->Gene_Expression activates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of HDAC inhibitor action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

PARP Activity Assay (Chemiluminescent ELISA-based)

This assay quantifies the PARP enzyme activity by measuring the incorporation of biotinylated NAD+ into histone proteins.[12]

Workflow Diagram:

PARP_Assay_Workflow PARP Activity Assay Workflow Start Start Coat_Plate Coat 96-well plate with histone proteins Start->Coat_Plate Add_Reagents Add PARP enzyme, biotinylated NAD+, and THIQ-based inhibitor/control Coat_Plate->Add_Reagents Incubate_1 Incubate to allow PARP reaction Add_Reagents->Incubate_1 Wash_1 Wash to remove unbound reagents Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate to allow binding Add_Strep_HRP->Incubate_2 Wash_2 Wash to remove unbound Streptavidin-HRP Incubate_2->Wash_2 Add_Substrate Add chemiluminescent HRP substrate Wash_2->Add_Substrate Measure_Signal Measure luminescence Add_Substrate->Measure_Signal End End Measure_Signal->End

Caption: Workflow for PARP activity assay.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.

  • Reaction Setup: Add the PARP enzyme, biotinylated NAD+, and various concentrations of the THIQ-based inhibitor or a known inhibitor (e.g., olaparib) to the wells.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow the PARP reaction to proceed.

  • Detection: Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Signal Generation: After a final wash, add a chemiluminescent HRP substrate.

  • Measurement: Immediately measure the luminescence using a microplate reader. The signal intensity is inversely proportional to the inhibitor's potency.

BET Bromodomain Binding Assay (AlphaScreen)

This assay measures the binding of BET bromodomains to acetylated histone peptides.[13]

Workflow Diagram:

BET_Assay_Workflow BET Bromodomain Binding Assay Workflow Start Start Mix_Reagents Mix biotinylated histone peptide, GST-tagged BET bromodomain, and THIQ-based inhibitor/control Start->Mix_Reagents Incubate_1 Incubate to allow binding Mix_Reagents->Incubate_1 Add_Beads Add Streptavidin-coated Donor beads and anti-GST Acceptor beads Incubate_1->Add_Beads Incubate_2 Incubate in the dark Add_Beads->Incubate_2 Excite_Beads Excite Donor beads at 680 nm Incubate_2->Excite_Beads Measure_Signal Measure light emission at 520-620 nm Excite_Beads->Measure_Signal End End Measure_Signal->End

Caption: Workflow for BET binding assay.

Protocol:

  • Reaction Setup: In a 384-well plate, mix the biotinylated acetylated histone H4 peptide, the GST-tagged BET bromodomain protein (e.g., BRD4), and serial dilutions of the THIQ-based inhibitor or a known inhibitor (e.g., JQ1).

  • Incubation: Incubate the mixture for 30 minutes at room temperature to allow for binding equilibration.

  • Bead Addition: Add Streptavidin-coated Donor beads and anti-GST Acceptor beads to the wells.

  • Incubation in Dark: Incubate the plate for 1 hour at room temperature in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-capable microplate reader. A decrease in signal indicates inhibition of the bromodomain-histone interaction.

HDAC Activity Assay (Fluorometric)

This assay measures the activity of HDAC enzymes using a fluorogenic substrate.[14][15][16]

Workflow Diagram:

HDAC_Assay_Workflow HDAC Activity Assay Workflow Start Start Prepare_Reaction Prepare reaction mix with HDAC enzyme, assay buffer, and THIQ-based inhibitor/control Start->Prepare_Reaction Incubate_1 Pre-incubate to allow inhibitor binding Prepare_Reaction->Incubate_1 Add_Substrate Add fluorogenic acetylated substrate Incubate_1->Add_Substrate Incubate_2 Incubate to allow deacetylation Add_Substrate->Incubate_2 Add_Developer Add developer to release fluorophore Incubate_2->Add_Developer Measure_Signal Measure fluorescence (e.g., Ex/Em = 360/460 nm) Add_Developer->Measure_Signal End End Measure_Signal->End

Caption: Workflow for HDAC activity assay.

Protocol:

  • Reaction Setup: In a 96-well black plate, add the HDAC enzyme (e.g., recombinant HDAC8 or HeLa nuclear extract), assay buffer, and different concentrations of the THIQ-based inhibitor or a known inhibitor (e.g., Vorinostat).

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic acetylated substrate to each well to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Signal Development: Add the developer solution to each well, which releases the fluorophore from the deacetylated substrate.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm). The fluorescence intensity is proportional to the HDAC activity.

Cell Viability Assay (MTT)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the THIQ-based inhibitor or a control drug for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

References

Safety Operating Guide

Navigating the Disposal of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline, proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information to ensure the compliant and safe management of this chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on hazards, handling, and emergency measures.

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[1][2][3]

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.[1][4] Avoid the formation of dust and aerosols.[2][5]

In Case of a Spill:

  • Avoid dust formation.[2]

  • Prevent further leakage or spillage if it is safe to do so.[2]

  • Soak up the spill with an inert absorbent material such as sand, silica gel, or a universal binder.[1]

  • Collect the material and place it in a suitable, closed container for disposal.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[4][6] The following is a generalized protocol for its disposal as a hazardous chemical waste.

  • Identification and Classification:

    • This compound should be treated as hazardous waste.

    • Consult the SDS and local regulations to determine the specific waste classification (e.g., non-hazardous, hazardous, acutely toxic).

  • Segregation:

    • Store waste this compound separately from incompatible materials. The SDS for the related compound 1,2,3,4-tetrahydroisoquinoline lists strong oxidizing agents and strong acids as incompatible.[1]

    • Do not mix with other chemical waste unless explicitly permitted by your institution's waste management guidelines.[6][7]

  • Containerization:

    • Use a designated, appropriate, and properly sealed container for the chemical waste.[8][9] Plastic containers are often preferred.[8]

    • The container must be clean, dry, and compatible with the chemical.[4]

    • Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.[4] Do not use abbreviations or chemical formulas on the label.[4]

  • Storage:

    • Store the waste container in a designated and secure satellite accumulation area.[8]

    • The storage area should be cool, dry, and well-ventilated.[2][5]

    • Keep the container tightly closed when not in use.[1][8]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHRS) or a licensed hazardous waste disposal company to arrange for pickup and disposal.[8]

    • Never dispose of this compound down the drain or in regular trash.[8][9]

    • The final disposal method will likely be incineration at an approved waste disposal plant.[1][6]

Disposal Workflow Diagram

The following diagram outlines the key decision points and steps in the chemical waste disposal process.

cluster_0 Phase 1: Preparation & Collection cluster_1 Phase 2: Storage & Disposal start Identify this compound as Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Chemicals ppe->segregate container Select & Label Approved Hazardous Waste Container segregate->container collect Transfer Waste to Container in a Ventilated Area container->collect store Store Sealed Container in Designated Satellite Accumulation Area collect->store contact Contact EHRS or Approved Waste Disposal Vendor store->contact pickup Arrange for Waste Pickup contact->pickup end_process Proper Disposal by Vendor (e.g., Incineration) pickup->end_process

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans are critical for the secure and effective handling of (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational handling, and disposal, ensuring a safety-first approach in your work.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The following table summarizes the required PPE, categorized by the type of protection.

Protection Type Recommended PPE Standards and Specifications
Eye and Face Protection Chemical safety goggles or tightly fitting safety glasses with side-shields. A face shield may be necessary where splashing is a significant risk.Conforming to EU Standard EN166 or US OSHA 29 CFR 1910.133.[1]
Skin Protection Chemically resistant, impervious gloves and protective clothing. A lab coat or gown made of low-permeability fabric is essential.Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced.Recommended filter type: Organic gases and vapors filter (Type A, Brown), conforming to EN14387.[1]

It is crucial to wash hands thoroughly after handling the substance.[2][3] Contaminated clothing should be removed immediately and washed before reuse.[1][2]

Safe Handling and Storage: Procedural Best Practices

Proper handling and storage are paramount to maintaining a safe laboratory environment. This compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1][3]

Operational Plan:

  • Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

  • Ventilation: Handle the product in a closed system or provide appropriate exhaust ventilation to minimize exposure.[1]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2] Smoking, eating, and drinking are strictly prohibited in the handling area.[1][4]

Storage Plan:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3]

  • Keep away from heat, sparks, and open flames.[1]

  • Store in a corrosives area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • The storage area should be locked up.[1][2]

Emergency Procedures: First Aid and Spill Response

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[1]

  • Inhalation: Move the exposed person to fresh air and keep them comfortable for breathing. If not breathing, provide artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Spill and Leak Procedures:

  • Prevent further leakage or spillage if it is safe to do so.

  • Use inert material to absorb the spill.

  • Collect the absorbed material into a suitable container for disposal.

  • Ensure the area is well-ventilated.

  • Do not let the product enter drains, other waterways, or the soil.[2]

Disposal Plan: Responsible Waste Management

Dispose of this compound and its containers in accordance with all federal, state, and local regulations.[2] The material should be sent to an approved waste disposal plant.[1][2] Do not reuse empty containers.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

References

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Retrosynthesis Analysis

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(1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.